molecular formula C6H5N3S B009379 Thiazolo[5,4-c]pyridin-2-amine CAS No. 108310-79-8

Thiazolo[5,4-c]pyridin-2-amine

Cat. No.: B009379
CAS No.: 108310-79-8
M. Wt: 151.19 g/mol
InChI Key: CUPNTGIGCVTGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[5,4-c]pyridin-2-amine is a fused bicyclic heterocyclic compound of significant interest in medicinal and organic chemistry research. This scaffold serves as a valuable precursor for the development of novel Schiff base derivatives; an efficient synthesis has been demonstrated reacting 2-aminopyridine with ammonium thiocyanate in the presence of ceric ammonium nitrate and dimethyl sulfoxide (DMSO) as a solvent, achieving a 77% yield . The resulting amine can further undergo condensation with various aromatic aldehydes using a catalytic amount of Ni(NO 3 ) 2 ·6H 2 O at room temperature to generate a library of functionalized Schiff bases . Structurally related thiazolo[5,4- b ]pyridine analogues are prominent in pharmaceutical research due to their promising biological properties. Specific analogues have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a critical target in oncology for regulating cell survival, proliferation, and differentiation . The rigid, planar structure of the thiazolopyridine core contributes to enhanced charge-carrier mobility and distinct optical properties, making it a compound of interest in materials science as well . Researchers utilize this compound as a versatile building block for constructing complex molecules for screening in various biological assays and for the development of advanced functional materials. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]thiazolo[5,4-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPNTGIGCVTGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549831
Record name [1,3]Thiazolo[5,4-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108310-79-8
Record name [1,3]Thiazolo[5,4-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Thiazolo[5,4-c]pyridin-2-amine: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of the Thiazolo[5,4-c]pyridine Scaffold

The thiazolopyridine framework represents a class of heterocyclic compounds of significant interest in medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide focuses specifically on the Thiazolo[5,4-c]pyridin-2-amine core, a scaffold that has emerged as a crucial component in the development of targeted therapies. While related thiazolopyridine isomers have shown promise as inhibitors of various kinases, including PI3K, c-KIT, and cyclin-dependent kinases (CDKs) in the context of oncology, the most prominent and clinically validated mechanism of action for the this compound series is the inhibition of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2] This document will provide an in-depth exploration of this primary mechanism, utilizing the anticoagulant drug Edoxaban as a key case study, while also acknowledging the broader therapeutic landscape of this versatile scaffold.

The core structure of this compound presents a unique spatial arrangement of nitrogen and sulfur heteroatoms, creating a platform for diverse chemical modifications that can be tailored to interact with specific biological targets. Its derivatives have been investigated for various therapeutic applications, ranging from anticancer to antimicrobial agents.[3] However, it is within the realm of anticoagulation that the this compound core has made its most significant impact to date.

Primary Mechanism of Action: Potent and Selective Inhibition of Factor Xa

The best-documented mechanism of action for derivatives of the this compound scaffold is the direct, reversible, and selective inhibition of Factor Xa (FXa). FXa is a serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways to convert prothrombin to thrombin. Thrombin, in turn, facilitates the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. By inhibiting FXa, this compound-based compounds effectively interrupt this cascade, preventing thrombus formation.

The anticoagulant drug Edoxaban serves as a prime example of a potent FXa inhibitor built upon the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core.[4][5] The key intermediate in the synthesis of Edoxaban is 5-Methyl-4,5,6,7-tetrahydrothis compound.[6][7][8] This highlights the importance of this specific scaffold in achieving high-affinity binding to the active site of FXa. Research has demonstrated that derivatives of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine are orally active inhibitors of Factor Xa.[4][9]

Signaling Pathway: The Blood Coagulation Cascade

The following diagram illustrates the central role of Factor Xa in the blood coagulation cascade and the point of intervention for this compound-based inhibitors.

Coagulation Cascade Figure 1: Mechanism of Action of this compound Derivatives Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa FX->FXa Thrombin Thrombin (Factor IIa) FXa->Thrombin catalyzes conversion Prothrombin Prothrombin (Factor II) Fibrin Fibrin (Clot Formation) Thrombin->Fibrin catalyzes conversion Fibrinogen Fibrinogen Inhibitor This compound Derivative (e.g., Edoxaban) Inhibitor->FXa inhibits

Caption: Inhibition of Factor Xa by this compound derivatives.

Structure-Activity Relationship (SAR) and Molecular Interactions

The efficacy of this compound derivatives as FXa inhibitors is intrinsically linked to their chemical structure. The core scaffold serves as a rigid anchor that, when appropriately substituted, can engage in specific interactions with the active site of the enzyme. Key structural features often include:

  • A substituted Thiazolo[5,4-c]pyridine core: This provides the foundational structure for interaction with the S1 and S4 pockets of the FXa active site.

  • A linker moiety: This connects the core scaffold to other functional groups and helps to orient the molecule within the binding pocket.

  • A terminal interacting group: This group often engages in hydrogen bonding or other non-covalent interactions to enhance binding affinity and selectivity.

The development of Edoxaban from its lead compounds involved extensive medicinal chemistry efforts to optimize these structural features, resulting in a molecule with high potency, selectivity, and favorable pharmacokinetic properties.

Experimental Validation of the Mechanism of Action

The determination of the mechanism of action for this compound derivatives as FXa inhibitors involves a series of in vitro and in vivo assays.

In Vitro Assays

A crucial step in characterizing these compounds is to determine their inhibitory activity against FXa and other related proteases.

Table 1: Key In Vitro Assays for Characterizing FXa Inhibitors

Assay TypeParameter MeasuredPurpose
Enzymatic Assay IC50 (half maximal inhibitory concentration)To quantify the potency of the compound against Factor Xa.
Binding Assay Ki (inhibition constant)To determine the binding affinity of the compound to the Factor Xa active site.
Protease Selectivity IC50 or Ki against other serine proteases (e.g., thrombin)To assess the selectivity of the compound for Factor Xa over other enzymes.
Prothrombin Time (PT) Time to clot formation via the extrinsic pathwayTo evaluate the effect of the compound on the overall coagulation process.
Activated Partial Thromboplastin Time (aPTT) Time to clot formation via the intrinsic pathwayTo further assess the compound's impact on the coagulation cascade.
Experimental Protocol: Factor Xa Enzymatic Assay

The following is a generalized protocol for determining the IC50 of a this compound derivative against human Factor Xa.

Objective: To determine the concentration of the test compound required to inhibit 50% of Factor Xa enzymatic activity.

Materials:

  • Purified human Factor Xa

  • Chromogenic FXa substrate (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl with NaCl and CaCl2)

  • Test compound (this compound derivative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of human Factor Xa to each well.

  • Add the different concentrations of the test compound to the wells and incubate for a predetermined time at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the chromogenic FXa substrate to each well.

  • Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the chromogenic substrate.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the reaction rate as a function of the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Experimental_Workflow Figure 2: Workflow for IC50 Determination of a this compound Derivative Start Start Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Add_Compound Add Test Compound and Incubate Prep_Compound->Add_Compound Add_FXa Add Factor Xa to 96-well Plate Add_FXa->Add_Compound Add_Substrate Add Chromogenic Substrate Add_Compound->Add_Substrate Measure_Absorbance Measure Absorbance Over Time Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rates Measure_Absorbance->Calculate_Rate Plot_Curve Plot Dose-Response Curve Calculate_Rate->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50 End End Determine_IC50->End

Caption: A generalized workflow for determining the IC50 of a Factor Xa inhibitor.

Broader Therapeutic Perspectives and Future Directions

While the inhibition of Factor Xa is a well-established mechanism for the this compound scaffold, the versatility of this chemical entity suggests potential for other therapeutic applications. The diverse biological activities of related thiazolopyridine isomers, such as kinase inhibition in cancer, warrant further investigation for derivatives of the this compound core.[1][2] Future research may focus on:

  • Exploring alternative targets: Screening this compound libraries against a broader range of biological targets to identify novel mechanisms of action.

  • Developing selective inhibitors for other therapeutic areas: Modifying the core scaffold to design potent and selective inhibitors for targets beyond the coagulation cascade, such as kinases or other enzymes implicated in disease.

  • Investigating novel drug delivery systems: Enhancing the therapeutic profile of this compound derivatives through advanced drug delivery technologies.

Conclusion

The this compound scaffold has proven to be a valuable pharmacophore in modern drug discovery, with its most notable success being the development of potent and selective Factor Xa inhibitors for anticoagulation therapy. The well-defined mechanism of action, centered on the interruption of the blood coagulation cascade, is supported by extensive preclinical and clinical data. The continued exploration of this privileged scaffold holds promise for the discovery of novel therapeutics for a range of diseases, further solidifying its importance in the field of medicinal chemistry.

References

The Thiazolo[5,4-c]pyridin-2-amine Scaffold: A Structural Blueprint for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolo[5,4-c]pyridin-2-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile application in the design of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this scaffold, offering field-proven insights into the causal relationships between structural modifications and biological activity. We will explore the key chemical features that govern target engagement, present detailed experimental protocols for synthesis and evaluation, and contextualize the mechanism of action through relevant signaling pathways. This document is intended to serve as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics targeting kinase-driven pathologies.

Introduction: The Thiazolo[5,4-c]pyridine Core as a Kinase Inhibitor Template

The fusion of a thiazole ring with a pyridine moiety creates a bicyclic system with a unique electronic and steric profile, making it an ideal starting point for the development of kinase inhibitors. The this compound scaffold, in particular, has proven to be a valuable template for targeting a range of kinases, including phosphatidylinositol 3-kinases (PI3K), cyclin-dependent kinases (CDK), and receptor tyrosine kinases like c-KIT.[1][2][3] The strategic placement of nitrogen and sulfur atoms within the fused ring system provides multiple points for hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of these enzymes.

The core structure, 4,5,6,7-tetrahydrothis compound, and its methylated analogue, 5-methyl-4,5,6,7-tetrahydrothis compound, serve as crucial intermediates in the synthesis of various biologically active molecules, including the anticoagulant drug Edoxaban.[4][5] This highlights the synthetic tractability and pharmaceutical relevance of this heterocyclic system. This guide will dissect the SAR of this core, focusing on how substitutions on the pyridine and thiazole rings influence potency, selectivity, and pharmacokinetic properties.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents. While extensive SAR studies on the exact this compound core are dispersed across various research programs, a cohesive understanding can be built by examining derivatives and closely related isomers, such as the well-documented thiazolo[5,4-b]pyridines.[1]

The Role of the 2-Amino Group

The 2-amino group on the thiazole ring is a critical anchor for kinase binding. It often acts as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.[1] Acetylation or other modifications of this amine can abolish activity, underscoring the importance of an unsubstituted or appropriately substituted primary amine for potent inhibition.[6]

Substitutions on the Pyridine Ring

The pyridine ring offers a versatile handle for modulating the pharmacological profile of the molecule.

  • N-5 Position: Alkylation at the N-5 position of the tetrahydro-pyridine ring, as seen in 5-methyl-4,5,6,7-tetrahydrothis compound, is a common strategy.[4] This modification can influence the molecule's conformation and lipophilicity, which in turn affects cell permeability and metabolic stability. The choice of the alkyl group is critical; for instance, a simple methyl group is often well-tolerated.

  • Aromatic Substituents: In the aromatic (non-tetrahydro) versions of the scaffold, the pyridine ring can be further functionalized. For instance, in the development of CDK4/6 inhibitors based on a related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold, substitutions on the pyridine ring with groups that can form additional interactions with the kinase are crucial for high potency.[2]

Functionalization of the Thiazole Ring

While the 2-amino group is often essential, the thiazole ring itself can be substituted to enhance activity and selectivity. In related thiazolopyrimidine CDK4/6 inhibitors, the introduction of a methyl group on the thiazole ring was found to be beneficial for potency.[7]

Analog-Driven Insights from Thiazolo[5,4-b]pyridines

Extensive SAR studies on the isomeric thiazolo[5,4-b]pyridine scaffold as c-KIT inhibitors provide valuable insights that can be extrapolated to the thiazolo[5,4-c]pyridine core.[1]

  • Substitution at the 6-position: Attaching a substituted phenyl group at the 6-position of the thiazolo[5,4-b]pyridine core was found to be critical for potent c-KIT inhibition. A 3-(trifluoromethyl)phenyl group, for example, demonstrated moderate activity, with molecular docking studies suggesting it fits well into a hydrophobic pocket of the kinase.[1]

  • Exploring the R1 and R2 groups: Systematic exploration of different aromatic and heteroaromatic rings at the R1 position and various amide substitutions at the R2 (2-amino) position allowed for the fine-tuning of inhibitory activity against both wild-type and mutant forms of c-KIT.[1]

Data Presentation

The following table summarizes the inhibitory activities of representative thiazolopyridine and related derivatives against various kinases, illustrating the potency and selectivity that can be achieved with this scaffold.

Compound IDTarget KinaseIC50/Ki (nM)Cell LineGI50 (nM)Reference
Compound 6r (thiazolo[5,4-b]pyridine derivative) c-KITIC50 = 140GIST-T1GI50 = 10[1]
Compound 78 (4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative) CDK4Ki = 1MV4-11GI50 = 23[2]
CDK6Ki = 34[2]
Compound 19a (thiazolo[5,4-b]pyridine derivative) PI3KαIC50 = 3.6--[3]
PI3KγIC50 = 1.8--[3]
PI3KδIC50 = 2.5--[3]
Compound 4c (thiazolo-pyridopyrimidine derivative) --MCF-7IC50 = promising[8]
MDAMB-231IC50 = promising[8]

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 5-Methyl-4,5,6,7-tetrahydrothis compound

This protocol is adapted from procedures described for the synthesis of Edoxaban intermediates.[8][9][10]

Workflow Diagram:

SynthesisWorkflow Start Start Materials Step1 Step 1: Formation of Thiazolopyridine Core Start->Step1 Reagents: - 4-piperidone - Thiourea - Oxidizing agent Step2 Step 2: N-Methylation Step1->Step2 Intermediate: 4,5,6,7-tetrahydrothiazolo [5,4-c]pyridin-2-amine Product Final Product: 5-Methyl-4,5,6,7- tetrahydrothiazolo[5,4-c] pyridin-2-amine Step2->Product Reagents: - Formaldehyde - Reducing agent (e.g., NaBH(OAc)3)

Caption: Synthetic workflow for 5-methyl-4,5,6,7-tetrahydrothis compound.

Step-by-Step Methodology:

  • Synthesis of 4,5,6,7-tetrahydrothis compound:

    • To a solution of 4-piperidone hydrochloride hydrate in a suitable solvent (e.g., ethanol), add thiourea.

    • Add an oxidizing agent, such as iodine, portion-wise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and quench with a solution of sodium thiosulfate.

    • Basify the mixture with a suitable base (e.g., sodium hydroxide) to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 4,5,6,7-tetrahydrothis compound.

    • Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • N-Methylation to yield 5-Methyl-4,5,6,7-tetrahydrothis compound:

    • Suspend 4,5,6,7-tetrahydrothis compound in a suitable solvent (e.g., dichloromethane).

    • Add an aqueous solution of formaldehyde.

    • Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise, maintaining the temperature below 25°C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 5-methyl-4,5,6,7-tetrahydrothis compound.

    • Self-Validation: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the N-H proton of the piperidine ring and the appearance of a singlet corresponding to the N-methyl group in the ¹H NMR spectrum will confirm the success of the reaction.

In Vitro Kinase Inhibition Assay

This is a generalized protocol for determining the IC50 of a test compound against a target kinase.[11]

Workflow Diagram:

KinaseAssayWorkflow Start Start PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->PrepareReagents ReactionSetup Set up Reaction Plate: - Add Kinase, Substrate, and Test Compound PrepareReagents->ReactionSetup InitiateReaction Initiate Reaction: Add ATP ReactionSetup->InitiateReaction Incubate Incubate at 30°C InitiateReaction->Incubate StopReaction Stop Reaction Incubate->StopReaction DetectSignal Detect Signal (e.g., Luminescence) StopReaction->DetectSignal AnalyzeData Analyze Data: Calculate IC50 DetectSignal->AnalyzeData End End AnalyzeData->End

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of the recombinant kinase, substrate (peptide or protein), and ATP in assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase solution.

    • Add the serially diluted test compound to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

    • Add the substrate solution to all wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the kinase activity using a suitable method. For example, using a commercial kit like ADP-Glo™, which measures the amount of ADP produced (proportional to kinase activity) via a luciferase-based reaction.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Self-Validation: The assay should include a positive control inhibitor to ensure the kinase is active and the assay is performing as expected. The Z'-factor should be calculated to assess the quality and robustness of the assay.

Mechanism of Action and Signaling Pathways

This compound derivatives primarily exert their effects by inhibiting key kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[3] Many cancers exhibit aberrant activation of this pathway. Thiazolopyridine-based inhibitors can block the activity of PI3K isoforms, thereby preventing the downstream activation of Akt and mTOR, leading to cell cycle arrest and apoptosis.

Signaling Pathway Diagram:

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor This compound Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Inhibition of the CDK4/6-Rb Pathway

The CDK4/6-Rb pathway is a critical checkpoint in the G1 phase of the cell cycle.[2] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Thiazolopyridine-based inhibitors can selectively target CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein. This maintains Rb in its active, growth-suppressive state, bound to the E2F transcription factor, thereby blocking entry into the S phase and arresting the cell cycle.

Signaling Pathway Diagram:

CDK46_Pathway GrowthFactors Growth Factors CyclinD Cyclin D GrowthFactors->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (p) Rb:p Rb-p E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Inhibitor This compound Derivative Inhibitor->CDK46 Rb:p->E2F Releases

Caption: Inhibition of the CDK4/6-Rb pathway by a this compound derivative.

Conclusion and Future Directions

The this compound scaffold represents a highly adaptable and pharmacologically significant core for the development of novel kinase inhibitors. The structure-activity relationships discussed herein demonstrate that careful and rational modification of this template can lead to potent and selective inhibitors of key oncogenic kinases. The provided experimental protocols offer a robust framework for the synthesis and evaluation of new analogues.

Future research in this area will likely focus on the development of next-generation inhibitors with improved pharmacokinetic profiles and the ability to overcome drug resistance. The exploration of novel substitutions on the thiazolopyridine core, guided by computational modeling and a deep understanding of kinase biology, will continue to be a fruitful avenue for the discovery of new cancer therapeutics.

References

The Ascendant Trajectory of Thiazolo[5,4-c]pyridin-2-amine Analogs in Contemporary Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Scaffold of Untapped Potential

In the intricate tapestry of medicinal chemistry, the relentless pursuit of novel molecular architectures that can modulate biological systems with high potency and selectivity is paramount. Among the myriad of heterocyclic scaffolds, the thiazolopyridine core has emerged as a recurring motif in a multitude of biologically active compounds. While certain isomers of this fused ring system have been extensively investigated, the Thiazolo[5,4-c]pyridin-2-amine scaffold has, until recently, remained a relatively underexplored chemical space. This guide serves as a comprehensive technical deep-dive for researchers, scientists, and drug development professionals, illuminating the burgeoning potential of this unique heterocyclic system. We will traverse the synthetic landscape, delve into the nuanced structure-activity relationships, and explore the diverse therapeutic applications of this compound analogs, providing a robust framework for its rational exploitation in modern drug discovery programs.

The Thiazolo[5,4-c]pyridine Core: A Strategic Isomeric Choice

The fusion of a thiazole and a pyridine ring can result in several isomers, with the Thiazolo[5,4-b]pyridine and Thiazolo[4,5-b]pyridine systems having garnered significant attention, particularly in the realm of kinase inhibitors.[1][2] The this compound scaffold, however, presents a distinct electronic and steric profile. The strategic placement of the nitrogen atom at the 5-position of the fused system can influence the molecule's hydrogen bonding capacity, dipole moment, and overall physicochemical properties, thereby offering a unique handle for achieving target-specific interactions and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3] The exploration of this less-trodden isomeric path is a testament to the ongoing quest for chemical novelty and the circumvention of existing patent landscapes.

Navigating the Synthetic Maze: Construction of the this compound Scaffold

The efficient and versatile synthesis of the this compound core is a critical enabler for its exploration in drug discovery. Several synthetic strategies have been reported, with the choice of route often dictated by the desired substitution pattern and the nature of the starting materials.

The Bischler-Napieralski Approach for Tetrahydro- Analogs

A notable and effective method for the synthesis of 4,5,6,7-tetrahydrothis compound derivatives is the Bischler-Napieralski reaction. This approach has been successfully employed in the generation of novel selective β3-adrenoceptor agonists.

Workflow for the Bischler-Napieralski Synthesis of Tetrahydrothiazolo[5,4-c]pyridin-2-amines:

Bischler-Napieralski_Workflow start Substituted Phenylacetyl Chloride intermediate1 Acylation of Amino Acid Ester start->intermediate1 Reacts with intermediate2 N-Acyl Amino Acid Ester intermediate1->intermediate2 Forms intermediate3 Cyclization (Bischler-Napieralski) intermediate2->intermediate3 Undergoes intermediate4 Dihydropyridine Intermediate intermediate3->intermediate4 Yields intermediate5 Reduction intermediate4->intermediate5 Via intermediate6 Piperidone intermediate5->intermediate6 Produces intermediate7 Formation of α-haloketone intermediate6->intermediate7 Followed by intermediate8 α-halopiperidone intermediate7->intermediate8 Generates intermediate9 Condensation with Thiourea intermediate8->intermediate9 Followed by final_product Tetrahydrothis compound Analog intermediate9->final_product Yields

Caption: Bischler-Napieralski reaction workflow for tetrahydro-analogs.

Experimental Protocol: Synthesis of 2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

  • Step 1: Acylation. A solution of a substituted phenylacetyl chloride in a suitable aprotic solvent (e.g., dichloromethane) is added dropwise to a cooled solution of an appropriate amino acid ester (e.g., β-alanine ethyl ester) and a non-nucleophilic base (e.g., triethylamine). The reaction is stirred at low temperature and then allowed to warm to room temperature. After completion, the reaction is worked up by washing with aqueous acid and base, and the organic layer is dried and concentrated to yield the N-acyl amino acid ester.

  • Step 2: Bischler-Napieralski Cyclization. The N-acyl amino acid ester is treated with a dehydrating agent such as phosphorus pentoxide or polyphosphoric acid at elevated temperatures to effect cyclization to the corresponding dihydropyridine intermediate.

  • Step 3: Reduction. The crude dihydropyridine is reduced, for example, by catalytic hydrogenation (e.g., H2, Pd/C) to afford the piperidone.

  • Step 4: Halogenation. The piperidone is then converted to the corresponding α-haloketone via reaction with a halogenating agent (e.g., bromine or N-bromosuccinimide).

  • Step 5: Thiazole Ring Formation. The resulting α-halopiperidone is condensed with thiourea in a suitable solvent such as ethanol under reflux to construct the final 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring system. The product can be purified by column chromatography or recrystallization.

Synthesis of the Aromatic this compound Core

The synthesis of the fully aromatic this compound core requires a different approach, often starting from a suitably substituted pyridine precursor.

Experimental Protocol: Synthesis of 2-Aminothiazolo[5,4-c]pyridine [4]

  • Step 1: Synthesis of 3-amino-4-chloropyridine. This starting material can be prepared from 4-chloropyridine through nitration followed by reduction.

  • Step 2: Thiocyanation. The 3-amino-4-chloropyridine is reacted with a thiocyanate salt (e.g., potassium thiocyanate) in the presence of a catalyst to introduce the thiocyanate group at the 2-position of the pyridine ring.

  • Step 3: Cyclization. The resulting 2-thiocyanato-3-aminopyridine undergoes intramolecular cyclization upon heating, often in the presence of an acid or base catalyst, to form the 2-aminothiazolo[5,4-c]pyridine.

  • Step 4: Purification. The final compound is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product with high purity.[4]

Biological Targets and Therapeutic Applications: A Scaffold of Diverse Potential

While the exploration of the this compound scaffold is still in its nascent stages, early research has unveiled its potential to interact with a range of therapeutically relevant biological targets.

Modulation of G-Protein Coupled Receptors: β3-Adrenoceptor Agonists

A significant breakthrough in the application of this scaffold has been the discovery of 2-amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives as potent and selective β3-adrenoceptor agonists. The β3-adrenoceptor is a key regulator of lipolysis and thermogenesis in adipose tissue, making it an attractive target for the treatment of obesity and type 2 diabetes.

The lead compounds from this series demonstrated high functional selectivity for the β3-adrenoceptor over β1 and β2 subtypes, a crucial feature for minimizing cardiovascular side effects.

Signaling Pathway of β3-Adrenoceptor Agonists:

beta3_AR_pathway agonist This compound Analog (Agonist) receptor β3-Adrenoceptor agonist->receptor Binds to g_protein Gs Protein Activation receptor->g_protein Activates ac Adenylate Cyclase Activation g_protein->ac Stimulates camp Increased cAMP ac->camp Catalyzes ATP to pka Protein Kinase A (PKA) Activation camp->pka Activates lipolysis Lipolysis in Adipocytes pka->lipolysis Promotes thermogenesis Thermogenesis pka->thermogenesis Induces

Caption: β3-Adrenoceptor agonist signaling cascade.

Kinase Inhibition: A Frontier of Exploration

While the isomeric thiazolo[5,4-b]pyridine scaffold is a well-established kinase inhibitor motif, the potential of the [5,4-c] isomer in this domain is an emerging area of interest.

  • Met Kinase: The synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with reported Met inhibitory activity suggests that the broader Thiazolo[5,4-c]pyridine scaffold could be a valuable starting point for the design of inhibitors of this receptor tyrosine kinase.[5][6] Met is a well-validated target in oncology, with its dysregulation implicated in various cancers.

  • Other Kinases: The electronic properties of the this compound core, particularly the position of the pyridine nitrogen, could offer unique interactions with the hinge region of various kinases. Molecular modeling studies comparing the binding of different thiazolopyridine isomers to kinase active sites could provide a rationale for prioritizing the [5,4-c] scaffold for specific kinase targets.[7][8]

Anti-Obesity and Metabolic Disorders

Recent findings have identified tetrahydrothiazolo[5,4-c]pyridines as a novel class of anti-obesity compounds through the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[9] This enzyme is responsible for the conversion of inactive cortisone to active cortisol, and its inhibition is a promising strategy for treating obesity and metabolic syndrome.[9]

Table 1: Summary of Biological Activities of this compound Analogs and Related Scaffolds

ScaffoldTargetTherapeutic AreaKey FindingsReference(s)
2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridineβ3-AdrenoceptorObesity, Type 2 DiabetesPotent and selective agonists with high functional selectivity.
Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridineMet KinaseOncologyReported inhibitory activity.[5][6]
Tetrahydrothiazolo[5,4-c]pyridine11β-HSD1Obesity, Metabolic DisordersNovel class of inhibitors with anti-obesity activity in vivo.[9]
2-Aminothiazolo[5,4-c]pyridine-OncologyPreliminary data suggests potential antitumor activity.[4]

Structure-Activity Relationship (SAR) Insights: A Preliminary Blueprint for Optimization

While extensive SAR studies for the this compound scaffold are still limited, preliminary data from the β3-adrenoceptor agonist program provides valuable initial insights.

  • The Intact 2-Aminothiazole Moiety is Crucial: N-acetylation of the 2-amino group or ring-opening of the thiazole leads to a loss of β3-adrenoceptor agonist activity, highlighting the importance of this functional group for target engagement.

  • Substitution on the Pyridine Nitrogen: The nature of the substituent on the pyridine nitrogen of the tetrahydro- core significantly influences activity. For instance, benzyl and substituted benzyl groups have been shown to be well-tolerated and contribute to potency.

  • Inferred SAR from Isomeric Systems: By analogy to the extensive SAR data available for isomeric thiazolopyridine kinase inhibitors, it can be hypothesized that substitution at the 4- and 7-positions of the aromatic Thiazolo[5,4-c]pyridine ring will be critical for modulating kinase selectivity and potency.[1][2]

Logical Relationship Diagram for SAR:

SAR_Logic scaffold This compound Core r1 Substitution at 2-amino group scaffold->r1 r2 Substitution on pyridine nitrogen (tetrahydro-analogs) scaffold->r2 r3 Substitution on aromatic core scaffold->r3 activity Biological Activity r1->activity Crucial for β3-AR agonism r2->activity Modulates potency r3->activity Likely to influence kinase selectivity (inferred)

Caption: Key structural elements influencing biological activity.

Future Directions and Concluding Remarks

The this compound scaffold represents a promising, yet relatively uncharted, territory in drug discovery. The initial forays into its biological activities have revealed its potential to yield potent and selective modulators of important therapeutic targets, including GPCRs and enzymes.

Key areas for future research include:

  • Expansion of Synthetic Methodologies: The development of more diverse and efficient synthetic routes to access a wider range of substituted analogs is crucial for a thorough exploration of the scaffold's potential.

  • Broadening the Biological Target Landscape: Screening of this compound libraries against a wider panel of biological targets, particularly kinases and CNS-related targets, is warranted.

  • In-depth SAR and ADME Profiling: Systematic SAR studies, coupled with early ADME profiling, will be essential to guide the optimization of lead compounds towards clinical candidates.

  • Comparative Isomeric Studies: A head-to-head comparison of the physicochemical and biological properties of Thiazolo[5,4-c]pyridine analogs with their more studied isomers will provide a clearer understanding of the unique advantages of this scaffold.

References

Thiazolo[5,4-c]pyridin-2-amine: A Privileged Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The relentless pursuit of potent and selective inhibitors has led to the identification of "privileged scaffolds"—core molecular structures that demonstrate a high affinity for the ATP-binding site across multiple kinases. The thiazolo[5,4-c]pyridin-2-amine core has emerged as one such scaffold, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability. This guide provides a comprehensive technical overview of this scaffold, from its fundamental chemical properties and synthesis to its application in developing targeted inhibitors for key kinases such as IRAK4 and PI3K. We will dissect the structure-activity relationships (SAR), provide detailed experimental workflows for inhibitor evaluation, and explore the future landscape for this promising chemical series.

Chapter 1: The Kinase Inhibitor Landscape & The Rise of Privileged Scaffolds

The human kinome comprises over 500 kinases that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, driving aberrant cell proliferation, survival, and metastasis. Consequently, kinases have become premier targets for therapeutic intervention.

The development of kinase inhibitors has evolved from non-specific ATP-competitive molecules to highly selective, exquisitely potent drugs. Central to this evolution is the concept of the privileged scaffold. These frameworks, like the pyrazolo[3,4-d]pyrimidine core in many approved drugs, serve as an optimal anchor within the kinase ATP-binding pocket, primarily by forming critical hydrogen bonds with the "hinge" region of the kinase. The thiazole-fused pyridine system represents a versatile and potent class of privileged structures. The this compound core, in particular, offers a synthetically accessible and readily modifiable platform for developing next-generation inhibitors.

Chapter 2: The this compound Core: Structural Features and Synthetic Rationale

Core Attributes

The this compound scaffold's utility stems from its distinct stereoelectronic properties:

  • Hinge-Binding Motif: The 2-amino group and adjacent pyridine nitrogen act as a potent bidentate hydrogen-bond donor-acceptor pair, effectively anchoring the molecule in the kinase hinge region. This interaction is a cornerstone of its inhibitory activity across numerous kinase families.

  • Structural Rigidity: The fused bicyclic system reduces conformational flexibility, which can lead to a favorable entropic contribution to binding affinity and improved selectivity.

  • Vectors for Substitution: The scaffold presents multiple, chemically distinct positions for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. These vectors project into key sub-pockets of the ATP-binding site, including the solvent-exposed region and the hydrophobic back pocket.

General Synthetic Routes

The synthesis of the thiazolo[5,4-c]pyridine core is adaptable, but a common and effective strategy involves the condensation of a substituted aminopyridine with a thiocyanate source. The choice of starting materials and reaction conditions is critical for achieving high yields and purity.

Workflow: Synthesis of the this compound Core

cluster_0 Core Synthesis A Start: 4-Chloro-3-nitropyridine B Step 1: Nucleophilic Substitution Reagents: Morpholine Product: 4-(3-nitropyridin-4-yl)morpholine A->B C Step 2: Thiocyanation Reagents: KSCN, Acetic Acid Product: 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine B->C D Step 3: Reductive Cyclization Reagents: Fe powder, Acetic Acid Product: 7-morpholinothiazolo[5,4-b]pyridin-2-amine* C->D E End: Thiazolopyridine Core D->E caption *Note: This scheme is adapted for the related [5,4-b] isomer based on available literature. A similar strategy applies to the [5,4-c] isomer.

Caption: A representative synthetic workflow for a thiazolopyridine core.

Protocol: Synthesis of a 7-substituted-thiazolo[5,4-b]pyridin-2-amine Derivative

This protocol is adapted from the synthesis of a related isomer and serves as a template for the general strategy.

  • Step 1: Synthesis of 4-(3-nitropyridin-4-yl)morpholine. To a solution of 4-chloro-3-nitropyridine, add morpholine and heat the reaction. The nucleophilic aromatic substitution proceeds to yield the morpholine-substituted nitropyridine. Purify via column chromatography.

  • Step 2: Synthesis of 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine. Dissolve the product from Step 1 in acetic acid. Add potassium thiocyanate (KSCN) and heat the mixture to 80°C for 2 hours. This introduces the thiocyanate group ortho to the nitro group.

  • Step 3: Synthesis of 7-morpholinothiazolo[5,4-b]pyridin-2-amine. To the thiocyanate product from Step 2, add iron (Fe) powder and acetic acid. Heat the mixture to 60°C for 2 hours. The iron reduces the nitro group to an amine, which spontaneously undergoes intramolecular cyclization onto the thiocyanate to form the fused thiazole ring, yielding the final 2-aminothiazolopyridine scaffold. The product is then purified by column chromatography.

Causality: The use of a nitro group is a strategic choice. It acts as a powerful electron-withdrawing group, activating the pyridine ring for the initial nucleophilic substitution. Subsequently, its reduction to an amine provides the necessary nucleophile for the key cyclization step.

Chapter 3: Targeting Key Kinases: SAR and Mechanistic Insights

The thiazolopyridine scaffold has been successfully utilized to develop inhibitors against a range of kinases implicated in inflammatory diseases and cancer.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a critical serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and IL-1 receptors, making it a key mediator of the innate immune response. Its role in signaling makes it an attractive target for autoimmune diseases and certain cancers, such as MYD88-mutant diffuse large B-cell lymphomas.

Derivatives of the thiazolopyridine scaffold have been disclosed as potent IRAK4 inhibitors. The core scaffold effectively occupies the ATP-binding site, with the 2-amino group forming the canonical hinge interactions. Structure-activity relationship (SAR) studies have shown that substitutions at the 5- and 7-positions of the core can be modified to enhance potency and selectivity.

Signaling Pathway: TLR/MyD88/IRAK4

TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1/2 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Inhibitor Thiazolopyridine Inhibitor Inhibitor->IRAK4 Inhibition

Caption: Inhibition of the IRAK4 signaling pathway.

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. The thiazolo[5,4-b]pyridine scaffold (a close isomer of the title compound) has been shown to be an excellent starting point for potent PI3K inhibitors.

In one study, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines were synthesized and evaluated. The SAR revealed that:

  • The N-heterocyclic core binds directly to the kinase hinge region via hydrogen bonds with Val851.

  • A sulfonamide functionality attached to a phenyl ring at the 2-position was crucial for potent PI3Kα inhibitory activity.

  • The pyridyl group attached to the core was a key structural unit for potency, with its replacement by a phenyl group leading to a significant drop in activity.

Table 1: SAR of Thiazolo[5,4-b]pyridine Derivatives as PI3Kα Inhibitors

Compound IDR Group (at 2-position)PI3Kα IC₅₀ (nM)
19a 4-fluoro-N-(pyridin-2-yl)benzenesulfonamide3.6
19b 2-chloro-4-fluoro-N-(pyridin-2-yl)benzenesulfonamide10.1
19c 5-chloro-N-(pyridin-2-yl)thiophene-2-sulfonamide13.2
19f N,4-dimethyl-N-(pyridin-2-yl)benzenesulfonamide114.2

Data sourced from Molecules 2020, 25(19), 4630.

Chapter 4: From Bench to Clinic: A Methodological Workflow

The evaluation of a novel kinase inhibitor series requires a tiered and logical progression of assays, from initial biochemical screens to more complex cellular and in vivo models. This workflow ensures that resources are focused on compounds with the highest potential for clinical success.

Workflow: Kinase Inhibitor Evaluation

cluster_0 Discovery & Validation A Synthesis of Thiazolopyridine Analogs B Biochemical Kinase Assay (e.g., ADP-Glo) Determine IC₅₀ A->B Screening C Kinase Selectivity Panel Assess Off-Target Activity B->C Prioritize Potent Hits D Cell-Based Potency Assay (e.g., MTT, CellTiter-Glo) Determine GI₅₀ B->D Confirm Cellular Activity E Cellular Target Engagement (e.g., Western Blot for p-Substrate) Confirm MoA D->E Validate Mechanism F In Vivo PK/PD & Efficacy Studies E->F Lead Optimization

Caption: General experimental workflow for inhibitor evaluation.

Biochemical Kinase Inhibition Assays

Goal: To determine the direct inhibitory activity of a compound on a purified kinase enzyme and calculate its half-maximal inhibitory concentration (IC₅₀).

Protocol: ADP-Glo™ Luminescent Kinase Assay (Promega)

This homogeneous assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition. It is a gold-standard method for high-throughput screening.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of test compound (in various concentrations, typically in DMSO) or DMSO vehicle control.

    • Add 2 µL of a solution containing the purified kinase (e.g., IRAK4) and its specific substrate peptide in reaction buffer.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2 µL of an ATP solution (at a concentration near its Kₘ for the kinase).

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the newly formed ADP into ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition relative to DMSO controls and fit the data using a four-parameter dose-response curve to determine the IC₅₀ value.

Trustworthiness: This protocol is self-validating through the use of controls. A "no inhibitor" (DMSO only) control defines 0% inhibition, while a "no enzyme" or potent known inhibitor control defines 100% inhibition. A Z' factor greater than 0.5 is typically required for a robust assay.

Cell-Based Assays

Goal: To measure a compound's ability to inhibit a kinase within a living cell, which accounts for factors like cell permeability and target engagement in a physiological context.

Protocol: MTT Anti-Proliferative Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Plating: Seed cancer cells (e.g., GIST-T1 for c-KIT inhibitors or TMD8 for IRAK4 inhibitors) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the thiazolopyridine inhibitor or DMSO vehicle control. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).

Chapter 5: Future Directions

The this compound scaffold and its isomers are firmly established as privileged structures in kinase inhibitor design. The path forward involves several key opportunities:

  • Enhancing Selectivity: While potent, many kinase inhibitors suffer from off-target effects. Future design efforts should focus on exploiting subtle differences in the ATP-binding sites between kinases to improve selectivity profiles. This can be achieved by growing the molecule into less-conserved regions of the active site.

  • Targeting Resistance Mutations: As with all targeted therapies, acquired resistance is a major clinical challenge. Novel analogs of the thiazolopyridine scaffold should be designed and tested against known resistance mutations in targets like c-KIT.

  • Novel Modalities: The scaffold can be used as a warhead for novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). By attaching the thiazolopyridine core to an E3 ligase binder, one could induce the targeted degradation of a kinase rather than just its inhibition, a strategy that has shown promise for IRAK4.

A Technical Guide to Thiazolo[5,4-c]pyridin-2-amine Derivatives in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The landscape of cancer therapy is in a perpetual state of evolution, driven by the need for more selective, potent, and resistance-evading therapeutic agents. Within the vast field of medicinal chemistry, heterocyclic compounds form the backbone of many approved drugs. The thiazolo-pyridine scaffold, a privileged structure, has garnered significant attention for its ability to interact with a multitude of biological targets. This guide focuses specifically on the Thiazolo[5,4-c]pyridin-2-amine core, presenting a comprehensive overview of its synthesis, mechanism of action as a kinase inhibitor, and a practical framework for its preclinical evaluation. We provide field-tested, detailed protocols and explain the scientific rationale behind experimental choices, equipping researchers with the knowledge to effectively investigate this promising class of compounds in their cancer research programs.

The Thiazolo[5,4-c]pyridine Scaffold: A Rising Star in Kinase Inhibition

Heterocyclic scaffolds containing thiazole and pyridine rings are integral to numerous clinically approved anticancer agents, including kinase inhibitors like Dasatinib.[1] These structures offer a unique combination of hydrogen bonding capabilities, aromatic stacking interactions, and metabolic stability, making them ideal starting points for drug design. The this compound core, in particular, presents a versatile framework for targeting the ATP-binding pocket of various protein kinases, which are often dysregulated in cancer.[2] The primary therapeutic hypothesis is that derivatives of this scaffold can be designed to selectively inhibit key oncogenic kinases, thereby blocking downstream signaling pathways essential for tumor growth, proliferation, and survival.[2][3]

General Synthetic Strategy

The synthesis of a library of this compound derivatives is a foundational step in any drug discovery campaign. While numerous specific routes exist, a common and effective approach involves a multi-step synthesis starting from commercially available pyridine derivatives. Understanding this workflow is crucial for planning the synthesis of novel analogs for structure-activity relationship (SAR) studies.

G A Commercially Available Substituted Pyridine B Functional Group Interconversion (e.g., Nitration, Reduction) A->B Step 1 C Thiocyanation & Cyclization to form Thiazolo-pyridine core B->C Step 2 D Introduction of 2-Amine and further diversification (R-groups) C->D Step 3 E Final Compound Library for Screening D->E Step 4

Caption: A generalized workflow for the synthesis of this compound derivatives.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Axis

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancer, playing a central role in cell growth, proliferation, survival, and metabolism.[4][5] Its deregulation, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, is a key driver of tumorigenesis and has been linked to resistance to other cancer therapies.[4] Thiazolo-pyridine derivatives have shown significant promise as potent inhibitors of PI3K isoforms.[6][7]

These compounds typically function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the PI3K catalytic subunit, forming key hydrogen bonds and hydrophobic interactions that prevent ATP from binding.[4] This blockade abrogates the kinase's ability to phosphorylate its primary substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), into phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] The resulting decrease in cellular PIP3 levels prevents the recruitment and activation of downstream effectors like Akt and PDK1, effectively shutting down the entire signaling cascade.[5]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt Recruits pdk1->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates downstream Cell Growth, Proliferation, Survival mtorc1->downstream inhibitor This compound Derivative inhibitor->pi3k INHIBITS pten PTEN pten->pip3 Dephosphorylates

Caption: The PI3K/Akt/mTOR pathway and the inhibitory action of a this compound derivative.

A Validated Workflow for Preclinical Evaluation

A systematic and logical progression of experiments is essential to characterize a novel anticancer compound. The following workflow provides a robust framework for moving from initial cytotoxicity screening to mechanistic validation.[8][9]

G A Compound Synthesis & Characterization B In Vitro Cell Viability Assays (e.g., MTT, MTS) A->B Screening C Determine IC50 Values Select Lead Compounds B->C Data Analysis D Target Engagement: In Vitro Kinase Assay C->D Hypothesis Testing E Mechanistic Validation: Western Blot Analysis D->E Cellular Context F Apoptosis Confirmation (e.g., Annexin V, PARP Cleavage) E->F Mechanism of Death G Lead Candidate for In Vivo Studies F->G Progression

Caption: A systematic workflow for the preclinical evaluation of novel anticancer derivatives.

Experimental Protocols: A Practical Guide

The following protocols are presented as self-validating systems, incorporating necessary controls and detailed steps to ensure reproducibility and trustworthiness.

Protocol 1: Cell Viability Assessment via Tetrazolium Reduction (MTT Assay)

Purpose: To determine the concentration at which a this compound derivative inhibits cancer cell growth by 50% (IC50). This is a primary screening assay to gauge the cytotoxic or cytostatic potential of the compound.[10][11]

Causality: Viable, metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cell viability.[10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Cisplatin or another known cytotoxic agent)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete medium. A common starting range is 100 µM to 0.01 µM.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells treated with the highest concentration of DMSO used (e.g., 0.1%) and "untreated control" wells with fresh medium only.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.[12]

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Pipette up and down to ensure complete dissolution.

  • Data Acquisition: Read the absorbance on a microplate reader at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Target Engagement via In Vitro Kinase Assay

Purpose: To directly measure the inhibitory activity of a lead compound against its purified target kinase (e.g., PI3Kα).[13][14] This confirms that the compound engages its intended molecular target and is not acting through an off-target cytotoxic mechanism.

Causality: Kinase assays measure the transfer of a phosphate group from ATP to a substrate.[15] By using a recombinant kinase and a specific substrate, one can quantify the rate of this reaction. An inhibitor will decrease this rate. Luminescence-based assays, such as ADP-Glo™, are common and measure the amount of ADP produced, which is inversely proportional to the amount of remaining ATP and thus directly proportional to kinase activity.[14]

Materials:

  • Recombinant human PI3Kα enzyme

  • Kinase substrate (e.g., a specific peptide or lipid)

  • Kinase Assay Buffer

  • ATP solution

  • This compound derivative (serial dilutions in DMSO)

  • Positive control inhibitor (e.g., a known PI3K inhibitor like Alpelisib)

  • 384-well assay plates (low volume, white)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Luminometer plate reader

Procedure:

  • Compound Plating: Using an acoustic liquid handler or manual pipette, add a small volume (e.g., 50 nL) of the serially diluted test compound, positive control, and DMSO (for 0% inhibition control) to the wells of a 384-well plate.[14]

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. Add 5 µL of this mix to each well.

  • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. Add 5 µL to all wells to start the kinase reaction. The final reaction volume is 10 µL. Shake briefly.

  • Incubate at room temperature for 60 minutes. This time should be within the linear range of the reaction, determined during assay optimization.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the log of inhibitor concentration and fit to a dose-response curve to calculate the IC50 value for enzyme inhibition.

Protocol 3: Mechanistic Validation via Western Blot

Purpose: To confirm that the inhibition of the target kinase in cells leads to a downstream effect, such as the reduced phosphorylation of a key substrate. For a PI3K inhibitor, this would be a decrease in the phosphorylation of Akt (p-Akt).

Causality: Western blotting separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest. By using antibodies that recognize both the total amount of a protein (e.g., Total Akt) and its phosphorylated form (e.g., p-Akt Ser473), we can determine if our compound specifically reduces the activation state of the protein without changing its overall expression level. A loading control (e.g., β-actin, GAPDH) is crucial to ensure equal amounts of protein were loaded in each lane.

Materials:

  • Cancer cells treated with the test compound (at IC50 and 2x IC50 concentrations), a positive control inhibitor, and a vehicle control (DMSO) for 6-24 hours.

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors.

  • BCA Protein Assay kit

  • Laemmli sample buffer (with β-mercaptoethanol)

  • SDS-PAGE gels and electrophoresis apparatus

  • Protein transfer system and PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-Akt Ser473, rabbit anti-Total Akt, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Lysate Preparation: Wash treated cell monolayers with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the suspension.[16]

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples and a molecular weight marker onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in Blocking Buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Washing: Repeat the washing step (step 9).

  • Detection: Incubate the membrane with ECL substrate for 1-5 minutes. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed for Total Akt and then β-actin to ensure equal loading and to assess the specific effect on phosphorylation.

Data Presentation and Interpretation

Table 1: Antiproliferative and Kinase Inhibitory Activities of a Hypothetical Derivative (CPD-1)

CompoundCell LineCell Viability IC50 (µM) [a]PI3Kα Kinase IC50 (nM) [b]
CPD-1 MCF-7 (Breast)0.8515.2
A549 (Lung)1.20
Alpelisib MCF-7 (Breast)0.455.0
(Control)A549 (Lung)0.95

[a] Determined by MTT assay after 72h treatment. Data are means of three independent experiments. [b] Determined by ADP-Glo™ in vitro kinase assay.

Interpretation: The hypothetical data shows that CPD-1 has potent anticancer activity in the sub-micromolar range against breast and lung cancer cell lines. Crucially, its potent inhibition of the purified PI3Kα enzyme strongly suggests that its cellular activity is mediated through on-target kinase inhibition. The Western blot results would then provide the final piece of evidence, confirming that treatment with CPD-1 at ~0.85 µM in MCF-7 cells leads to a marked reduction in p-Akt levels compared to the vehicle control.

Conclusion and Future Outlook

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors for cancer therapy. The systematic evaluation process outlined in this guide—progressing from broad cellular cytotoxicity screening to specific target engagement and mechanistic validation—provides a robust and reliable path for identifying lead candidates. Successful identification of a compound with potent on-target activity and a clear mechanism of action in vitro is the critical prerequisite for advancing the molecule into more complex preclinical studies, including animal efficacy models, pharmacokinetic profiling, and toxicology assessments. The versatility of this scaffold ensures that with continued medicinal chemistry optimization, novel derivatives with enhanced potency, selectivity, and drug-like properties will continue to emerge as valuable tools in the fight against cancer.

References

An In-Depth Technical Guide to the Pharmacological Profiling of Thiazolo[5,4-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Course for a Novel Heterocycle

The thiazolopyridine scaffold is a privileged structure in medicinal chemistry, with different isomers demonstrating a wide range of biological activities.[1][2] While its isomeric counterparts, thiazolo[5,4-b]pyridines and thiazolo[4,5-b]pyridines, have been investigated as potent kinase inhibitors and antimicrobial agents, respectively, the pharmacological landscape of the Thiazolo[5,4-c]pyridin-2-amine core remains largely unexplored.[3][4] This guide, therefore, serves as a comprehensive roadmap for the systematic pharmacological profiling of this novel compound. Drawing from established principles of drug discovery and the known activities of related heterocyclic systems, we will lay out a logical, data-driven workflow to elucidate its mechanism of action, identify potential therapeutic targets, and assess its drug-like properties. Our central hypothesis, grounded in the rich history of the broader thiazole chemical space, is the potential of this compound as a modulator of protein kinase activity.[5]

Part 1: Foundational In Vitro Characterization: From Target Identification to Cellular Activity

The initial phase of profiling focuses on establishing the compound's primary biochemical activity and confirming its effects in a cellular context. Given the prevalence of kinase inhibition among related scaffolds, our initial line of inquiry will be a broad assessment of its anti-kinase potential.

Primary Target Identification: Broad Kinase Panel Screening

The most efficient method to identify potential kinase targets is to screen the compound against a large, functionally diverse panel of kinases. This unbiased approach provides a panoramic view of the compound's selectivity profile early in the discovery process.

Experimental Protocol: Broad Kinase Panel Assay (Example: Caliper-based Mobility Shift Assay)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working solution for the assay.

  • Assay Plate Preparation: In a 384-well plate, dispense the compound at a final concentration of 10 µM. Include appropriate controls: a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Kinase and Substrate Addition: Add the specific kinase and its corresponding fluorescently labeled peptide substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration that is at or near the Km for each specific kinase. This is a critical step, as using ATP concentrations far from the Km can lead to misleading potency data.[5]

  • Incubation: Allow the reaction to proceed at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a termination buffer containing EDTA.

  • Data Acquisition: Analyze the plate on a Caliper LabChip EZ Reader. The instrument measures the electrophoretic mobility shift between the phosphorylated and unphosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Causality and Self-Validation: A significant inhibition of one or more kinases (>50%) in this primary screen provides the first evidence of biological activity and directs the subsequent, more focused studies. The inclusion of positive and negative controls in every assay plate ensures the validity of the screening run.

Potency Determination: IC50 Measurement

Once initial "hits" are identified from the broad panel screen, the next step is to quantify the compound's potency against these specific kinases by determining the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination using a Luminescent Kinase Assay (Example: ADP-Glo™)

  • Compound Dilution Series: Prepare a serial dilution of this compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Setup: Similar to the primary screen, add the kinase, substrate, and the diluted compound to the wells of a 384-well plate.

  • Reaction Initiation and Incubation: Add ATP to initiate the reaction and incubate.

  • ADP Detection: After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical IC50 Data for this compound

Kinase TargetIC50 (nM)
c-KIT (wild-type)50
c-KIT (V560G mutant)75
PDGFRβ120
VEGFR2800
EGFR>10,000
Cellular Activity: Assessing On-Target Effects

Biochemical activity must translate to a cellular context. Cellular assays are crucial to confirm that the compound can penetrate the cell membrane, engage its target, and exert a biological effect.

Experimental Protocol: Cell Proliferation Assay (Example: MTT Assay)

  • Cell Plating: Seed cancer cell lines known to be dependent on the target kinase(s) (e.g., GIST-T1 cells which are driven by a c-KIT mutation) in 96-well plates and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the absorbance against the log of the compound concentration.

Target Engagement and Downstream Signaling

To confirm that the observed cellular effects are due to the inhibition of the intended target, it's essential to measure the phosphorylation status of the target kinase and its downstream substrates.

Experimental Protocol: Western Blot Analysis of Phospho-Kinase Levels

  • Cell Lysis: Treat cells with the compound for a short period (e.g., 2-4 hours) and then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-c-KIT) and a key downstream signaling protein (e.g., phospho-AKT). Also, probe for the total levels of these proteins as a loading control.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A dose-dependent decrease in the phosphorylated protein levels, without a change in the total protein levels, confirms target engagement.

Diagram 1: Proposed Kinase Profiling Workflow

G cluster_0 In Vitro Profiling Broad Kinase Panel Broad Kinase Panel IC50 Determination IC50 Determination Broad Kinase Panel->IC50 Determination Identify Hits Cell Proliferation Assay Cell Proliferation Assay IC50 Determination->Cell Proliferation Assay Confirm Potency Target Engagement (Western Blot) Target Engagement (Western Blot) Cell Proliferation Assay->Target Engagement (Western Blot) Validate Cellular Activity

Caption: A streamlined workflow for the initial in vitro characterization of a novel compound.

Part 2: Preclinical Development: In Vitro ADME and In Vivo Evaluation

With a solid understanding of the compound's in vitro potency and cellular activity, the focus shifts to its drug-like properties and its behavior in a whole-organism setting.

In Vitro ADME Profiling

A successful drug candidate must have favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early in vitro assessment of these parameters is crucial for identifying potential liabilities.

Table 2: Key In Vitro ADME Assays

ParameterAssayRationale
Metabolic Stability Liver Microsomal Stability AssayMeasures the rate of metabolism by key drug-metabolizing enzymes (cytochromes P450). A high clearance rate may lead to poor in vivo exposure.
Plasma Protein Binding Equilibrium DialysisDetermines the fraction of the compound bound to plasma proteins. Only the unbound fraction is pharmacologically active. High binding can limit efficacy.
Permeability Caco-2 Permeability AssayUses a human colon adenocarcinoma cell line to model the intestinal barrier and predict oral absorption.
CYP Inhibition Cytochrome P450 Inhibition AssayAssesses the potential for the compound to inhibit major CYP isoforms, which can lead to drug-drug interactions.
In Vivo Pharmacokinetic (PK) Studies

Pharmacokinetic studies determine what the body does to the drug. These studies are essential for establishing a dosing regimen for subsequent efficacy studies.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Dosing: Administer this compound to a cohort of mice via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

In Vivo Efficacy Studies

The ultimate test of a preclinical drug candidate is its ability to inhibit tumor growth in an animal model.

Experimental Protocol: Xenograft Tumor Model Efficacy Study

  • Tumor Implantation: Implant human cancer cells (e.g., GIST-T1) subcutaneously into immunocompromised mice.[6][7]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into vehicle control and treatment groups. Administer the compound daily at one or more dose levels, based on the PK data.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the degree of tumor growth inhibition (TGI).

Diagram 2: Integrated Preclinical Evaluation Pathway

G cluster_1 Preclinical Development In Vitro ADME In Vitro ADME In Vivo PK In Vivo PK In Vitro ADME->In Vivo PK Assess Drug-like Properties In Vivo Efficacy In Vivo Efficacy In Vivo PK->In Vivo Efficacy Inform Dosing Lead Optimization Lead Optimization In Vivo Efficacy->Lead Optimization Evaluate Therapeutic Potential

Caption: The progression from in vitro ADME to in vivo efficacy studies.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to the pharmacological profiling of this compound. By systematically progressing from broad, unbiased screening to focused in vitro and in vivo studies, researchers can build a comprehensive data package that illuminates the compound's therapeutic potential. The results of these studies will not only define the primary mechanism of action but also provide critical insights for potential lead optimization efforts, ultimately determining the future trajectory of this promising heterocyclic scaffold in the landscape of drug discovery.

References

A Technical Guide to the Synthesis and Screening of Novel Thiazolo[5,4-c]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Thiazolo[5,4-c]pyridin-2-amine scaffold represents a compelling starting point for the discovery of novel therapeutics. This heterocyclic system, a bioisostere of purines, offers a unique three-dimensional architecture for probing protein active sites, particularly within the kinome. This in-depth technical guide provides a comprehensive overview of the synthesis and screening of novel derivatives based on this privileged core. We will explore robust synthetic strategies for the construction and functionalization of the 4,5,6,7-tetrahydro[1][2]this compound nucleus, followed by a detailed exposition of a phased screening cascade designed to identify and characterize promising drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Thiazolopyridine Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of approved pharmaceuticals.[3] Among these, fused heterocyclic systems that mimic the structure of endogenous purines are of particular interest due to their potential to interact with a wide range of biological targets.[4] The thiazolopyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with various isomers demonstrating significant biological activities.[3][5] Specifically, the Thiazolo[5,4-c]pyridine core offers a unique arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces, making it an attractive framework for the design of enzyme inhibitors and receptor modulators.

This guide focuses on the synthesis and evaluation of derivatives of 4,5,6,7-tetrahydro[1][2]this compound. The reduced pyridine ring provides conformational flexibility, allowing for the optimization of interactions within a binding pocket, while the 2-aminothiazole moiety is a well-established pharmacophore known to engage in key hydrogen bonding interactions with numerous protein targets, including kinases.[6]

Synthesis of the Core Scaffold and its Derivatives

The synthetic strategy for novel this compound derivatives can be logically divided into two main phases: the construction of the core bicyclic system and its subsequent functionalization at various diversity points.

Construction of the 4,5,6,7-tetrahydro[1][2]this compound Core

A robust and efficient method for the synthesis of the 2-aminotetrahydrothiazolopyridine core is the Gewald aminothiophene synthesis .[7][8] This multicomponent reaction offers a convergent and atom-economical route to highly substituted 2-aminothiophenes.[9] The reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[8]

For the synthesis of our target scaffold, a suitable cyclic ketone, such as a protected 4-piperidone, serves as the starting material. The mechanism proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the desired 2-aminothiophene fused to the piperidine ring.[7]

Gewald Synthesis Piperidone N-Protected 4-Piperidone Intermediate1 Knoevenagel Adduct Piperidone->Intermediate1 Malononitrile Malononitrile Malononitrile->Intermediate1 Sulfur Elemental Sulfur (S8) Intermediate2 Thiolate Intermediate Sulfur->Intermediate2 Base Base (e.g., Morpholine) Base->Intermediate1 cat. Intermediate1->Intermediate2 Core 4,5,6,7-tetrahydro[1,3]thiazolo [5,4-c]pyridin-2-amine Core Intermediate2->Core Cyclization & Tautomerization

Figure 1: Gewald synthesis of the core scaffold.

Experimental Protocol: Gewald Synthesis of N-benzyl-4,5,6,7-tetrahydro[1][2]this compound

StepProcedure
1. Reaction Setup To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-benzyl-4-piperidone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.
2. Base Addition Add morpholine (1.0 eq.) to the suspension.
3. Reaction Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
4. Work-up Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
5. Isolation Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
6. Purification Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Functionalization of the Core Scaffold

The synthesized core offers several points for diversification to create a library of novel derivatives. The primary handles for modification are the 2-amino group and the nitrogen atom of the piperidine ring.

The 2-amino group is a versatile handle for introducing a wide range of substituents through various chemical transformations.

  • N-Acylation: The formation of an amide bond is a straightforward method to introduce diverse functionality. This can be achieved using acyl chlorides or by coupling with carboxylic acids using standard peptide coupling reagents.[10][11]

Experimental Protocol: N-Acylation of the 2-Amino Group

StepProcedure
1. Reaction Setup Dissolve the 2-aminothiazolopyridine core (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).
2. Acylating Agent Addition Cool the solution to 0 °C and add the desired acyl chloride (1.1 eq.) dropwise.
3. Reaction Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
4. Work-up Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
5. Purification Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
  • Reductive Amination: This two-step, one-pot procedure allows for the introduction of alkyl or substituted alkyl groups. The 2-amino group is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ with a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).[12]

  • Buchwald-Hartwig Amination: For the introduction of aryl or heteroaryl substituents, the palladium-catalyzed Buchwald-Hartwig amination is a powerful tool.[13][14] This cross-coupling reaction allows for the formation of a C-N bond between the 2-amino group and an aryl halide or triflate.[15][16]

The nitrogen of the piperidine ring can be deprotected (e.g., removal of a Boc or Cbz group) and subsequently functionalized. This position is ideal for introducing substituents that can modulate the physicochemical properties of the molecule, such as solubility and cell permeability, or to probe for additional interactions with the biological target. Common modifications include alkylation, acylation, and sulfonylation.

Functionalization Core This compound Core Acylation N-Acylation Core->Acylation R-COCl ReductiveAmination Reductive Amination Core->ReductiveAmination R-CHO, NaBH(OAc)3 BuchwaldHartwig Buchwald-Hartwig Amination Core->BuchwaldHartwig Ar-X, Pd catalyst PiperidineN Piperidine N-Functionalization Core->PiperidineN Deprotection then R'-X

Figure 2: Key functionalization strategies.

Screening Cascade for Derivative Evaluation

A structured and tiered screening cascade is essential for the efficient evaluation of a newly synthesized library of compounds. The goal is to progressively enrich the set of compounds for those with the desired biological activity and drug-like properties, while deprioritizing those with undesirable characteristics.

Phase 1: Primary Screening

The initial phase of screening should be broad and designed for high throughput. Given that thiazole-containing scaffolds are known to be potent kinase inhibitors, a primary screen against a panel of kinases is a logical starting point.[6]

  • Kinome-wide Profiling: A broad kinase panel screen at a single high concentration (e.g., 10 µM) against a large number of kinases provides a global view of the selectivity profile of the compounds.[1][3][4] This can help in identifying initial hits and potential off-target liabilities. Several commercial services offer comprehensive kinome profiling.[17]

  • Phenotypic Screening: In parallel, a cell-based phenotypic screen can provide valuable information on the overall effect of the compounds on a biological system.[6][18][19] This is particularly useful if the primary target is unknown or if the desired outcome is a specific cellular phenotype (e.g., induction of apoptosis in cancer cells).[7][]

Screening Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Lead Optimization KinomeScan Kinome-wide Profiling (Single Concentration) IC50 Biochemical IC50 Determination (Dose-Response) KinomeScan->IC50 Identify Hits PhenotypicScreen Cell-based Phenotypic Screen (e.g., Cell Viability) CellularPotency Cellular Potency Assays (e.g., EC50 for Apoptosis) PhenotypicScreen->CellularPotency Identify Hits SAR Structure-Activity Relationship (SAR) Studies IC50->SAR CellularPotency->SAR ADMETox In Vitro ADME/Tox Profiling SAR->ADMETox Mechanism Mechanism of Action Studies SAR->Mechanism

Figure 3: A tiered screening cascade.
Phase 2: Hit Confirmation and Potency Determination

Compounds that show significant activity in the primary screen are advanced to the next phase for confirmation and determination of their potency.

  • Biochemical IC50 Determination: For hits identified from the kinome screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50) against the target kinase(s). This provides a quantitative measure of the compound's potency.

  • Cellular Potency Assays: For hits from the phenotypic screen, the half-maximal effective concentration (EC50) is determined. Depending on the initial phenotype observed, this could involve assays for cell proliferation (e.g., MTT or CellTiter-Glo), apoptosis (e.g., caspase activity or Annexin V staining), or cell cycle arrest.[]

Phase 3: Lead Optimization and Mechanistic Studies

Promising hits with confirmed potency are moved into the lead optimization phase. At this stage, medicinal chemistry efforts are focused on improving the potency, selectivity, and drug-like properties of the compounds through the synthesis of additional analogues (Structure-Activity Relationship, SAR studies).

  • In Vitro ADME/Tox Profiling: Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the lead compounds is crucial to identify potential liabilities.[2][21][22] A standard panel of in vitro assays should be conducted, including:

    • Metabolic Stability: Incubation with liver microsomes to assess metabolic turnover.[5]

    • CYP450 Inhibition: Evaluation of the potential to inhibit major cytochrome P450 enzymes.[5]

    • Plasma Stability: Assessment of stability in plasma.

    • hERG Inhibition: A key assay to flag potential cardiotoxicity.[2]

    • Cytotoxicity: Determination of toxicity against non-cancerous cell lines.

Data Presentation: Representative ADME/Tox Profile

Compound IDMicrosomal Stability (t½, min)CYP3A4 Inhibition (IC50, µM)hERG Inhibition (% @ 10 µM)Cytotoxicity (CC50, µM)
Lead-001 >60>20<10>50
Lead-002 355.24515
  • Mechanism of Action (MoA) Studies: For compounds with interesting cellular activity, further studies are conducted to elucidate their mechanism of action. This may involve target deconvolution studies for hits from phenotypic screens or downstream signaling pathway analysis for compounds with known kinase targets.

Conclusion

The this compound scaffold provides a rich platform for the development of novel therapeutic agents. The synthetic routes outlined in this guide, particularly the application of the Gewald synthesis for the core structure, offer an efficient means to generate a diverse library of derivatives. The proposed phased screening cascade ensures a systematic and data-driven approach to identifying and optimizing lead candidates with desirable potency, selectivity, and pharmacokinetic properties. By integrating synthetic chemistry with a robust biological evaluation strategy, the full potential of this promising scaffold can be explored to address unmet medical needs.

References

Thiazolo[5,4-c]pyridin-2-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth framework for the identification and validation of molecular targets for the novel compound, Thiazolo[5,4-c]pyridin-2-amine. This document is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery. Our approach is grounded in a logical, multi-faceted workflow, beginning with hypothesis-free screening and culminating in robust in-vivo validation. Every protocol is designed as a self-validating system, ensuring scientific integrity and reproducibility.

Part 1: Strategic Overview & Initial Target Hypothesis Generation

The this compound scaffold and its derivatives have shown a range of biological activities, including potential as kinase inhibitors.[1][2][3] Given this, our initial hypothesis is that this compound class may interact with protein kinases or other ATP-binding proteins. However, to maintain an unbiased approach, we will initiate our investigation with a broad, phenotype-driven discovery funnel.

The overall strategy is to first identify the cellular protein(s) that physically interact with this compound and then to validate that this interaction is responsible for a measurable biological effect. This dual-pronged approach significantly increases the probability of success in later stages of drug development.[4][5]

Part 2: Target Identification Methodologies

Target identification can be broadly categorized into two main approaches: affinity-based methods and label-free methods.[6][7] For a comprehensive strategy, we will employ techniques from both categories.

Affinity-Based Approaches: Fishing for a Target

Affinity-based methods rely on the specific interaction between our compound of interest and its protein target(s).[6][7] This typically involves immobilizing the small molecule or tagging it to facilitate the "pull-down" of its binding partners from a complex biological mixture, such as a cell lysate.[6][7]

The first critical step is the synthesis of a this compound derivative that incorporates a linker and an affinity tag (e.g., biotin) without compromising its biological activity. Structure-activity relationship (SAR) studies on related thiazolo-pyridine derivatives can provide insights into positions on the molecule that are amenable to modification.[1] A preliminary cell-based assay (e.g., a cell viability assay) should be used to confirm that the tagged compound retains a similar activity profile to the parent compound.

The following diagram outlines the workflow for identifying target proteins using an affinity-based approach.

AP_MS_Workflow cluster_synthesis Probe Synthesis & Validation cluster_experiment Affinity Purification cluster_analysis Protein Identification synthesis Synthesize Biotinylated This compound activity_test Confirm Biological Activity of Probe synthesis->activity_test cell_lysate Prepare Cell Lysate incubation Incubate Lysate with Biotinylated Probe activity_test->incubation cell_lysate->incubation streptavidin_beads Capture Probe-Protein Complexes with Streptavidin Beads incubation->streptavidin_beads wash Wash to Remove Non-specific Binders streptavidin_beads->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec data_analysis Database Search & Candidate Identification mass_spec->data_analysis CETSA_Workflow start Treat Cells/Lysate with This compound or Vehicle heat Heat Aliquots to a Range of Temperatures start->heat lysis Lyse Cells (if using intact cells) heat->lysis centrifuge Centrifuge to Pellet Aggregated Proteins lysis->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant quantify Quantify Protein Levels (e.g., Western Blot, MS) supernatant->quantify analysis Identify Proteins with Altered Thermal Stability quantify->analysis Signaling_Pathway compound This compound target Identified Target (e.g., Kinase) compound->target Inhibition downstream1 Downstream Substrate 1 (e.g., Akt) target->downstream1 Phosphorylation downstream2 Downstream Substrate 2 (e.g., S6K) downstream1->downstream2 phenotype Cellular Phenotype (e.g., Proliferation, Apoptosis) downstream2->phenotype

References

Methodological & Application

Synthesis of Thiazolo[5,4-c]pyridin-2-amine: A Detailed Protocol for a Medicinally Relevant Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazolo[5,4-c]pyridine Core

The thiazolo[5,4-c]pyridine nucleus is a heterocyclic scaffold of considerable interest in the field of medicinal chemistry and drug development. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent groups, making it an attractive framework for the design of potent and selective inhibitors of various biological targets. Notably, derivatives of this scaffold have been investigated for their potential as kinase inhibitors, which are crucial in the development of targeted cancer therapies. The 2-amino substitution on the thiazole ring offers a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space to optimize pharmacological properties.

This application note provides a comprehensive and detailed protocol for the synthesis of the parent compound, Thiazolo[5,4-c]pyridin-2-amine. The presented methodology is based on established principles of heterocyclic chemistry and is designed to be a reliable starting point for researchers in academic and industrial settings.

Synthetic Strategy: A Two-Step Approach from 3,4-Diaminopyridine

The most direct and atom-economical approach to the this compound core involves a two-step, one-pot procedure starting from the commercially available 3,4-diaminopyridine. The key transformation is the construction of the 2-aminothiazole ring fused to the pyridine backbone. This is achieved through the formation of an intermediate pyridinylthiourea, which subsequently undergoes intramolecular cyclization.

The proposed reaction mechanism involves the initial reaction of 3,4-diaminopyridine with an isothiocyanate equivalent to form the thiourea derivative. This is followed by an acid- or base-catalyzed cyclization, where the amino group at the 4-position of the pyridine ring acts as a nucleophile, attacking the thiocarbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring.

Visualizing the Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization and Aromatization cluster_2 Work-up and Purification A 3,4-Diaminopyridine C Intermediate: Pyridinylthiourea A->C HCl (aq) B Ammonium Thiocyanate B->C D This compound C->D Heat (Reflux) E Crude Product D->E Basification & Extraction F Purified Product E->F Recrystallization / Chromatography

Application Note: NMR Characterization of Thiazolo[5,4-c]pyridin-2-amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development.[1] Derivatives of this core structure have demonstrated a wide range of biological activities, making them attractive candidates for the development of novel therapeutic agents.[2][3] Unambiguous structural characterization is a critical step in the synthesis and development of these compounds, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the primary analytical technique for elucidation in solution.[4][5]

This application note provides a comprehensive guide to the NMR characterization of Thiazolo[5,4-c]pyridin-2-amine and its derivatives. It is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and analysis of this important class of molecules. We will delve into detailed protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR techniques, and the principles of spectral interpretation. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Core Structure and Numbering

A clear understanding of the core structure and standardized atom numbering is fundamental for accurate spectral assignment. The this compound scaffold is depicted below with the conventional numbering system used throughout this guide.

Caption: this compound core structure and atom numbering.

I. Sample Preparation: The Foundation of Quality Data

The quality of NMR data is intrinsically linked to meticulous sample preparation. The choices made at this stage directly impact spectral resolution, signal-to-noise ratio, and the prevention of artifacts.

Solvent Selection

The choice of a deuterated solvent is critical and should be guided by the solubility of the analyte and the desired chemical shift window.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is often the solvent of choice for this compound derivatives due to its excellent solvating power for polar, nitrogen-containing heterocyclic compounds. A key advantage is its ability to slow down the exchange of labile protons (e.g., -NH₂), making them observable in the ¹H NMR spectrum. The residual solvent peak appears at ~2.50 ppm.

  • Chloroform-d (CDCl₃): While a common NMR solvent, it may not be suitable for all derivatives, particularly those with higher polarity. The residual peak is at ~7.26 ppm. Labile protons may exchange more rapidly or appear as broad signals.

  • Methanol-d₄ (CD₃OD): A good option for polar compounds. However, it will readily exchange with labile protons (-NH₂, -OH), causing their signals to disappear from the ¹H spectrum. The residual solvent peak is at ~3.31 ppm.

Causality: The selection of an appropriate deuterated solvent ensures that the compound is fully dissolved, preventing broad lines and inaccurate integration. For this compound, observing the amine protons is often crucial for complete characterization, making DMSO-d₆ a preferred starting point.

Concentration Optimization

The concentration of the NMR sample is a balance between maximizing the signal-to-noise ratio and avoiding issues related to aggregation or viscosity.

  • Typical Concentration Range: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is generally sufficient. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 15-30 mg may be necessary to obtain a good spectrum in a reasonable amount of time.

  • Solubility Test: Always perform a small-scale solubility test before preparing the final NMR sample to ensure the compound fully dissolves at the desired concentration.

Trustworthiness: Preparing a sample at an optimal concentration is a self-validating step. A clear, particulate-free solution is the first indicator of a sample that will yield high-quality, reproducible data.

II. Experimental Protocols: A Step-by-Step Guide

The following protocols are designed for a standard 400-600 MHz NMR spectrometer and represent a robust starting point for the characterization of this compound derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solvent Solvent Selection (e.g., DMSO-d6) Concentration Concentration Optimization (5-30 mg in 0.6 mL) Solvent->Concentration Dissolution Dissolution & Transfer (Vortex, transfer to tube) Concentration->Dissolution H1_NMR 1D ¹H NMR (Proton Environment) Dissolution->H1_NMR C13_NMR 1D ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR COSY 2D COSY (¹H-¹H Correlations) C13_NMR->COSY HSQC 2D HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC Processing Processing (FT, Phasing, Baseline) HSQC->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Verification Assignment->Structure

Caption: General experimental workflow for NMR characterization.

¹H NMR Spectroscopy

Objective: To identify the number of unique proton environments, their chemical shifts, multiplicities (splitting patterns), and relative integrations.

Protocol:

  • Place the prepared NMR tube in the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. For DMSO-d₆, aim for a linewidth of <0.5 Hz on the residual solvent peak.

  • Acquire the ¹H spectrum using standard single-pulse parameters:

    • Pulse Angle: 30-45 degrees (to allow for faster repetition without saturation).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 (adjust as needed for signal-to-noise).

  • Process the data: Apply Fourier transform, phase correction, baseline correction, and reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy

Objective: To determine the number of unique carbon environments and their chemical shifts, providing insight into the carbon skeleton.

Protocol:

  • Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the parameters:

    • Pulse Angle: 30 degrees.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 (or more, depending on concentration).

  • Process the data: Apply Fourier transform, phase correction, baseline correction, and reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).

2D COSY (Correlation Spectroscopy)

Objective: To identify protons that are spin-spin coupled, typically those on adjacent carbons (2-3 bonds apart).

Protocol:

  • Acquire the COSY spectrum using a standard gradient-selected pulse sequence (e.g., cosygpqf).

  • Set key parameters:

    • Spectral Width (F1 and F2): Same as the ¹H spectrum.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

  • Process the 2D data to generate a symmetrical spectrum where off-diagonal cross-peaks indicate coupled protons.

Expertise: The COSY experiment is invaluable for tracing out spin systems within the molecule, for example, identifying the sequence of protons on the pyridine or a substituted alkyl chain.[4]

2D HSQC (Heteronuclear Single Quantum Coherence)

Objective: To identify which protons are directly attached to which carbons (one-bond ¹H-¹³C correlation).

Protocol:

  • Acquire the HSQC spectrum using a standard gradient-selected pulse sequence (e.g., hsqcedetgpsp).

  • Set key parameters:

    • Spectral Width (F2 - ¹H): Same as the ¹H spectrum.

    • Spectral Width (F1 - ¹³C): Same as the ¹³C spectrum.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-16.

    • One-bond coupling constant (¹JCH): Set to an average value of 145 Hz.

  • Process the 2D data to generate a spectrum where each cross-peak correlates a proton signal on the F2 axis with its directly attached carbon on the F1 axis.[6]

Trustworthiness: The HSQC experiment is a self-validating system for assignments.[6] It provides an unambiguous link between the proton and carbon skeletons, significantly increasing the confidence in the final structural elucidation.

III. Spectral Interpretation: Decoding the Data

The interpretation of NMR spectra for this compound requires an understanding of how the electronic environment of the fused heterocyclic system influences chemical shifts.

Expected Chemical Shift Ranges

The following table summarizes the generally expected chemical shift (δ) ranges for the core protons and carbons of the this compound scaffold in DMSO-d₆. These values can be influenced by the presence of substituents.

Atom PositionNucleusExpected Chemical Shift (ppm)Notes
H4¹H7.5 - 8.5Typically a doublet or multiplet, downfield due to proximity to pyridine nitrogen.
H5¹H7.0 - 8.0Chemical shift is highly dependent on substituents.
-NH₂¹H6.5 - 7.5Often a broad singlet, position can vary with concentration and temperature.
C2¹³C165 - 175Quaternary carbon of the aminothiazole, typically the most downfield carbon.
C3a¹³C145 - 155Quaternary carbon at the fusion of the two rings.
C7a¹³C140 - 150Quaternary carbon at the fusion of the two rings.
C4¹³C115 - 130Aromatic CH carbon.
C5¹³C110 - 125Aromatic CH carbon.

Note: These are approximate ranges and can shift based on substitution patterns and solvent effects.

Step-by-Step Analysis Strategy
  • ¹H Spectrum Analysis:

    • Identify Aromatic Protons: Look for signals in the 7.0-8.5 ppm region. Use their multiplicity and coupling constants to determine their relative positions.

    • Identify Amine Protons: Locate the -NH₂ signal, which is often a broader singlet in the 6.5-7.5 ppm range in DMSO-d₆. Its integration should correspond to two protons.

    • Identify Substituent Protons: Analyze any aliphatic or other substituent protons based on their characteristic chemical shifts and splitting patterns.

  • COSY Spectrum Analysis:

    • Confirm the connectivity of adjacent aromatic protons. For example, a cross-peak between H4 and H5 would confirm their vicinal relationship.

    • Trace the spin systems of any alkyl chains attached to the core.

  • ¹³C and HSQC Analysis:

    • Identify Quaternary Carbons: Carbons that appear in the ¹³C spectrum but have no corresponding cross-peak in the HSQC spectrum are quaternary (C2, C3a, C7a). The most downfield of these is typically C2.

    • Assign Protonated Carbons: Use the HSQC cross-peaks to directly link each proton (H4, H5) to its attached carbon (C4, C5). This provides definitive assignment of the carbon signals.

Authoritative Grounding: The use of two-dimensional NMR techniques like COSY and HSQC is a standard and authoritative method for the structural elucidation of complex organic molecules, including nitrogen heterocycles.[4][5] These experiments provide through-bond connectivity information that is essential for unambiguous assignments.

IV. Conclusion

The structural characterization of this compound compounds is reliably achieved through a systematic application of one- and two-dimensional NMR spectroscopy. By following the detailed protocols for sample preparation, data acquisition, and spectral interpretation outlined in this application note, researchers can confidently elucidate and verify the structures of novel derivatives. The integration of ¹H, ¹³C, COSY, and HSQC data provides a self-validating workflow that ensures the scientific integrity of the structural assignment, a critical step in the advancement of drug discovery and development programs.

References

Application Note: A Guide to Utilizing Thiazolo[5,4-c]pyridin-2-amine in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the effective use of Thiazolo[5,4-c]pyridin-2-amine and its derivatives in in vitro kinase assays. The thiazolo-pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of a wide range of protein kinases.[1] This guide will delve into the scientific rationale for using this compound, provide detailed, adaptable protocols for its evaluation as a kinase inhibitor, and offer insights into data interpretation and best practices to ensure the generation of robust and reliable results.

Introduction: The Scientific Rationale

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[2] The this compound core is a key pharmacophore found in numerous potent and selective kinase inhibitors.[1][3]

Hypothesized Mechanism of Action: Based on extensive analysis of structurally related molecules, the primary mechanism of action for compounds based on the this compound scaffold is ATP-competitive inhibition.[1] The heterocyclic rings of the compound are hypothesized to occupy the adenine-binding pocket of the kinase's ATP-binding site, thereby preventing the transfer of the gamma-phosphate from ATP to the protein or peptide substrate.

Potential Kinase Targets: The versatility of the thiazolo-pyridine scaffold has been demonstrated by its ability to target a diverse range of kinases, including but not limited to:

  • Cyclin-Dependent Kinases (CDKs)[4][5]

  • Aurora Kinases[1][6]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)[1][3]

  • c-KIT[3]

  • Phosphoinositide 3-kinases (PI3Ks)[3]

  • Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK)[3]

Given this precedent, this compound is an excellent candidate for screening against a broad panel of kinases to identify novel inhibitors.

Core Principles of In Vitro Kinase Assays

The primary objective of an in vitro kinase assay is to quantify the enzymatic activity of a kinase in a cell-free system and to determine the potency of an inhibitor against that kinase. A typical assay consists of the following components:

  • Kinase: The purified recombinant enzyme of interest.

  • Substrate: A protein or peptide that is specifically phosphorylated by the kinase.

  • ATP: The phosphate donor.

  • Assay Buffer: Provides the optimal pH, ionic strength, and necessary cofactors (e.g., Mg2+) for kinase activity.

  • Test Compound: In this case, this compound.

The assay measures the amount of phosphorylated substrate, which is then used to determine the extent of kinase inhibition.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for a universal, fluorescence-based in vitro kinase assay, which can be adapted for various kinases and high-throughput screening.[2]

General Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, ATP, Substrate, and Kinase add_components Add Kinase, Inhibitor, and Substrate to Assay Plate prep_reagents->add_components prep_compound Prepare Serial Dilutions of This compound prep_compound->add_components start_reaction Initiate Reaction with ATP add_components->start_reaction incubation Incubate at Optimal Temperature start_reaction->incubation stop_reaction Stop Reaction with Detection Reagent incubation->stop_reaction read_plate Read Plate on a Fluorescence Detector stop_reaction->read_plate data_analysis Calculate % Inhibition and Generate Dose-Response Curve read_plate->data_analysis ic50_calc Determine IC50 Value data_analysis->ic50_calc G mitogenic_signals Mitogenic Signals cyclinD Cyclin D mitogenic_signals->cyclinD upregulates cdk46_cyclinD CDK4/6-Cyclin D Complex cyclinD->cdk46_cyclinD cdk46 CDK4/6 cdk46->cdk46_cyclinD rb Rb cdk46_cyclinD->rb phosphorylates e2f E2F rb->e2f g1_s_transition G1-S Phase Transition e2f->g1_s_transition promotes rb_p P-Rb rb_p->e2f releases inhibitor This compound inhibitor->cdk46_cyclinD inhibits

References

Application Notes and Protocols for Determining the Aqueous Solubility of Thiazolo[5,4-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aqueous solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its bioavailability.[1][2] Poor solubility can lead to erratic absorption and may mask the true potency of a potential drug candidate in biological assays.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for determining the aqueous solubility of Thiazolo[5,4-c]pyridin-2-amine, a heterocyclic amine of interest in medicinal chemistry. Two key methodologies are presented: a high-throughput kinetic solubility assay for early-stage screening and a lower-throughput, but more definitive, thermodynamic (shake-flask) solubility assay for later-stage development. The causality behind experimental choices, data interpretation, and adherence to regulatory standards are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor biopharmaceutical properties being a leading cause of attrition. Among these properties, aqueous solubility is a cornerstone for oral drug delivery. The Biopharmaceutics Classification System (BCS) categorizes drug substances based on their aqueous solubility and intestinal permeability, directly influencing the regulatory path and the need for in vivo bioequivalence studies.[6][7]

This compound and its derivatives represent a class of compounds with significant interest in pharmaceutical research. Understanding their solubility behavior is paramount for advancing any lead compound. This guide details two complementary methods for solubility assessment:

  • Kinetic Solubility: This high-throughput screening (HTS) method is ideal for the early stages of drug discovery (hit-to-lead and lead optimization).[3][8][9] It measures the concentration at which a compound, introduced from a dimethyl sulfoxide (DMSO) stock solution, precipitates out of an aqueous buffer.[1][10] While rapid and requiring minimal compound, it often overestimates the true solubility as it may reflect the solubility of an amorphous, metastable state.[11]

  • Thermodynamic Solubility: Considered the "gold standard," this method determines the equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase.[4][8][12] It is typically employed in later stages of preclinical development to provide definitive solubility data for formulation development and to support regulatory filings.[8][12] This method is more time and resource-intensive but provides a more accurate representation of the compound's behavior in vivo.[11]

This document will provide the theoretical underpinnings and step-by-step protocols for both assays, enabling researchers to make informed decisions throughout the drug development pipeline.

Materials and Apparatus

Reagents and Consumables
  • This compound (solid, purity >95%)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Buffers with pH values of 1.2, 4.5, and 6.8 (for thermodynamic and pH-dependent solubility, as per ICH guidelines)[7][13]

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Deionized water, 18.2 MΩ·cm

  • 96-well microplates (polypropylene for sample preparation, UV-transparent for analysis)

  • Solubility filter plates (e.g., Millipore MultiScreen) for kinetic solubility[3]

  • Glass vials (e.g., 1.5 mL) for thermodynamic solubility[12]

  • Syringe filters (0.22 µm)

  • HPLC vials

Equipment
  • Analytical balance

  • Vortex mixer

  • Plate shaker/orbital shaker

  • Thermomixer or incubating shaker[12][14]

  • Multichannel pipette

  • Microplate reader with UV-Vis absorbance capabilities or a nephelometer[3][15]

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector[4][16][17]

  • Centrifuge with a plate rotor

  • pH meter

Experimental Protocols

Kinetic Solubility Assay

Principle: The kinetic solubility assay rapidly assesses the solubility of a compound by introducing a concentrated DMSO stock solution into an aqueous buffer. The concentration at which precipitation occurs is determined, often by methods like nephelometry (light scattering) or by quantifying the amount of compound remaining in solution after filtration.[1][3][15] This protocol utilizes UV-Vis spectrophotometry for quantification.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM stock in 100% DMSO prep_serial Serial dilute stock in DMSO (e.g., 10 mM to 0.1 mM) prep_stock->prep_serial add_dmso Add 2 µL of DMSO dilutions to 96-well plate prep_serial->add_dmso add_buffer Add 98 µL of PBS (pH 7.4) to each well add_dmso->add_buffer mix_incubate Mix and incubate (e.g., 2h at 25°C) add_buffer->mix_incubate filter Filter through solubility filter plate mix_incubate->filter measure Measure UV absorbance of filtrate filter->measure calculate Calculate concentration vs. standard curve measure->calculate G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis weigh Weigh excess solid compound (e.g., 1-2 mg) into vials add_buffer Add buffer (e.g., 1 mL) of desired pH weigh->add_buffer incubate Incubate on shaker (e.g., 24h) at controlled temperature (e.g., 25°C) add_buffer->incubate filter Filter supernatant through 0.22 µm syringe filter incubate->filter dilute Dilute sample for analysis filter->dilute analyze Quantify by HPLC-UV/MS vs. standard curve dilute->analyze

References

Application Notes & Protocols: Advanced Derivatization Techniques for the Thiazolo[5,4-c]pyridin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Thiazolo[5,4-c]pyridine Core in Modern Drug Discovery

The Thiazolo[5,4-c]pyridine ring system is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an exceptional pharmacophore for interacting with various biological targets, most notably protein kinases.[1][2][3] Derivatives of this core are integral to the development of targeted therapies for a range of human diseases, including cancer and inflammatory disorders.[4][5][6]

The 2-amino substitution on this scaffold provides a critical vector for chemical modification. This primary amine group serves as a versatile handle for introducing a wide array of substituents, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of key derivatization techniques, moving beyond simple procedural lists to explain the underlying chemical logic and strategic considerations essential for successful drug development campaigns.

Core Scaffold: Thiazolo[5,4-c]pyridin-2-amine

Caption: The core chemical structure of this compound.

II. Strategic Derivatization Pathways

Effective derivatization of the this compound core requires a multi-pronged approach. Modifications can be targeted at several key positions to probe the structure-activity relationship (SAR) landscape. The primary points of diversification are the exocyclic 2-amino group and the pyridine ring itself.

G A This compound (Core Scaffold) B N-Functionalization (Acylation, Alkylation, Schiff Base) A->B 2-Amino Group C Halogenated Intermediate (e.g., Bromo-derivative) A->C Ring Halogenation F Direct C-H Functionalization A->F Pyridine Ring D C-C Bond Formation (Suzuki Coupling) C->D Pd-Catalysis E C-N Bond Formation (Buchwald-Hartwig Amination) C->E Pd-Catalysis

Caption: Key derivatization strategies for the this compound scaffold.

III. Technique 1: N-Acylation of the 2-Amino Group

A. Scientific Rationale & Expertise

N-acylation is one of the most fundamental and high-yielding methods for derivatizing the 2-amino group.[7] This reaction forms a stable amide bond, which is a ubiquitous feature in pharmaceuticals. From a medicinal chemistry perspective, converting the basic amine to a neutral amide can drastically alter a compound's physical properties (e.g., solubility, logP) and its ability to act as a hydrogen bond donor. The acyl group itself provides a new vector for introducing diverse chemical functionalities, from simple alkyl chains to complex aromatic and heterocyclic systems.

The choice of acylating agent (e.g., acyl chloride vs. anhydride) and base is critical. Acyl chlorides are highly reactive but generate HCl as a byproduct, necessitating a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to act as a scavenger. Anhydrides are less reactive but produce a carboxylic acid byproduct, which may require a similar basic workup.

B. Detailed Experimental Protocol: N-Acylation with Benzoyl Chloride

  • Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add triethylamine (1.2 eq).

  • Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Add benzoyl chloride (1.1 eq) dropwise via syringe over 5 minutes. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired N-(thiazolo[5,4-c]pyridin-2-yl)benzamide.

IV. Technique 2: Palladium-Catalyzed Cross-Coupling Reactions

To functionalize the pyridine ring, a common and robust strategy involves the initial introduction of a halogen (e.g., bromine or chlorine) to serve as a handle for palladium-catalyzed cross-coupling reactions. This two-step approach unlocks access to a vast chemical space that is otherwise inaccessible.

IV.A. Prerequisite: Synthesis of a Halogenated Intermediate

A bromo-substituted intermediate is a versatile precursor for both Suzuki and Buchwald-Hartwig reactions. Synthesis can typically be achieved via electrophilic aromatic substitution.

Protocol: Bromination of the Thiazolo[5,4-c]pyridine Core

  • Setup: Dissolve this compound (1.0 eq) in glacial acetic acid in a flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. Note: The regioselectivity of this reaction can vary depending on the specific isomer and existing substituents. The electron-rich nature of the fused system generally directs substitution onto the pyridine ring.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor by LC-MS.

  • Work-up and Purification: Carefully neutralize the reaction mixture with a saturated NaHCO₃ solution and extract with ethyl acetate. The crude product is then purified by column chromatography to isolate the desired bromo-thiazolo[5,4-c]pyridin-2-amine isomer.

IV.B. Suzuki-Miyaura Coupling for C-C Bond Formation

A. Scientific Rationale & Expertise

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an aryl halide and an organoboron species.[8][9] In the context of our scaffold, this allows for the introduction of aryl, heteroaryl, or vinyl groups onto the pyridine ring. The reaction is prized for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and esters.

The catalytic cycle involves a Pd(0) species. The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and base (e.g., K₂CO₃, Cs₂CO₃) is crucial for efficient catalysis.[8][10] Dppf-containing ligands are often effective for heteroaromatic couplings as they promote the necessary oxidative addition and reductive elimination steps.[8]

B. Detailed Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

  • Inert Atmosphere Setup: To a microwave vial or Schlenk flask, add the bromo-thiazolo[5,4-c]pyridin-2-amine intermediate (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

  • Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq). Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.

  • Reaction Execution: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Seal the vessel and heat the reaction to 80-100 °C for 4-12 hours. Microwave irradiation can often significantly reduce reaction times.[9][11]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired aryl-substituted product.

IV.C. Buchwald-Hartwig Amination for C-N Bond Formation

A. Scientific Rationale & Expertise

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by allowing for the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[12][13][14] This reaction is exceptionally powerful for building libraries of compounds, as it provides direct access to diverse aniline and related derivatives that are difficult to synthesize via other methods.[15][16]

Success hinges on the selection of the appropriate ligand and base. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the catalytic cycle.[14][16] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to deprotonate the amine coupling partner.[13]

B. Detailed Experimental Protocol: Buchwald-Hartwig Coupling with Morpholine

  • Inert Atmosphere Setup: In a glovebox or under a strong flow of inert gas, add the bromo-thiazolo[5,4-c]pyridin-2-amine intermediate (1.0 eq), sodium tert-butoxide (1.4 eq), and the palladium catalyst system (e.g., a pre-catalyst like XPhos Pd G3, 0.02-0.05 eq) to a reaction vessel.

  • Reagent Addition: Add anhydrous, degassed toluene or dioxane as the solvent, followed by the amine coupling partner, morpholine (1.2 eq).

  • Reaction Execution: Seal the vessel and heat to 90-110 °C for 6-24 hours, with stirring. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite. The filtrate is then washed with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude product is purified via silica gel chromatography to yield the desired C-N coupled product.

V. Summary of Reaction Conditions

The selection of appropriate conditions is paramount for the success of cross-coupling reactions. The following table provides a starting point for optimization.

Reaction TypeHalide SubstrateCoupling PartnerCatalyst (mol%)Ligand (if separate)BaseSolventTemp (°C)
Suzuki-Miyaura Bromo-ThiazolopyridineArylboronic AcidPd(dppf)Cl₂ (5%)-K₂CO₃Dioxane/H₂O80-100
Suzuki-Miyaura Chloro-ThiazolopyridineHeteroarylboronic AcidPd₂(dba)₃ (2%)SPhos (4%)K₃PO₄Toluene/H₂O100
Buchwald-Hartwig Bromo-ThiazolopyridineSecondary AmineXPhos Pd G3 (2%)-NaOtBuToluene90-110
Buchwald-Hartwig Bromo-ThiazolopyridinePrimary AmineRuPhos Pd G3 (3%)-LHMDSDioxane100

VI. Advanced Technique: Direct C-H Functionalization

While the pre-functionalization strategy (halogenation followed by cross-coupling) is robust, direct C-H functionalization represents a more atom-economical and sustainable approach.[17] This advanced technique aims to directly couple a partner to a C-H bond on the pyridine ring, typically mediated by a transition metal catalyst that can selectively activate a specific C-H bond.

A. Scientific Rationale & Expertise

Direct C-H functionalization of electron-deficient heterocycles like pyridine is challenging due to the difficulty of C-H activation.[18] However, progress in this field has provided methods for C-H arylation, alkylation, and amination. These reactions often require specific directing groups or highly active catalytic systems, and regioselectivity can be a significant hurdle. For the Thiazolo[5,4-c]pyridine scaffold, functionalization would likely occur at the positions most susceptible to metallation, which is influenced by the electronic properties of the fused ring system. This remains an active area of research and requires case-by-case optimization.

VII. References

  • Choi, H., Lim, H.S., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel). Available from: --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: --INVALID-LINK--

  • Al-Ostath, A., et al. (2023). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Pharmaceuticals (Basel). Available from: --INVALID-LINK--

  • Kravchenko, D.S., et al. (2018). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. PHARMACIA. Available from: --INVALID-LINK--

  • Hédou, D., et al. (2016). Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases. Molecules. Available from: --INVALID-LINK--

  • Al-Wahaibi, L.H., et al. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. Available from: --INVALID-LINK--

  • Sonawane, S.A., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry. Available from: --INVALID-LINK--

  • S, S., et al. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1,3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. Available from: --INVALID-LINK--

  • Wang, X., et al. (2018). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: --INVALID-LINK--

  • Pharmaffiliates. (n.d.). 5-Methyl-4,5,6,7-tetrahydrothis compound. Available from: --INVALID-LINK--

  • Gaina, L., et al. (2009). Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. ResearchGate. Available from: --INVALID-LINK--

  • Sławiński, J., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Molecules. Available from: --INVALID-LINK--

  • Besson, T., et al. (2015). Synthesis and biological evaluation of new thiazolo [5,4-f]quinazolines as serine/threonine kinases inhibitors. ResearchGate. Available from: --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: --INVALID-LINK--

  • Davies, S.G., et al. (2018). N-Acylation Reactions of Amines. ResearchGate. Available from: --INVALID-LINK--

  • Magano, J., & Dunetz, J.R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: --INVALID-LINK--

  • Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. Available from: --INVALID-LINK--

  • Arborpharm. (n.d.). This compound, 4,5,6,7-tetrahydro-5-methyl. Available from: --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). C-H Functionalization of Pyridines. Available from: --INVALID-LINK--

  • Sharma, P., & Rohilla, S. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry. Available from: --INVALID-LINK--

  • Cardile, A.P., et al. (2020). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules. Available from: --INVALID-LINK--

  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available from: --INVALID-LINK--

  • Benchchem. (n.d.). Thiazolo[4,5-c]pyridine. Available from: --INVALID-LINK--

  • Sancineto, L., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available from: --INVALID-LINK--

  • Faucher, N., et al. (2022). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules. Available from: --INVALID-LINK--

  • Mekky, A.E.M., et al. (2015). Efficient microwave-assisted Suzuki cross-coupling reactions of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles in water. ResearchGate. Available from: --INVALID-LINK--

  • El-Malah, A., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. Available from: --INVALID-LINK--

  • Hachemi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry. Available from: --INVALID-LINK--

  • Szacon, E., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available from: --INVALID-LINK--

  • Mamadshoeva, S.S., et al. (2022). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS-IAEA. Available from: --INVALID-LINK--

References

Application Notes and Protocols for the Biological Screening of Thiazolo[5,4-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The Thiazolo[5,4-c]pyridin-2-amine core represents a compelling starting point in the quest for novel therapeutic agents. This heterocyclic scaffold is a hybrid of thiazole and pyridine rings, both of which are prevalent in numerous FDA-approved drugs and biologically active compounds. Thiazole derivatives are known to interact with a wide array of biological targets, including various protein and lipid kinases.[1] Similarly, the pyridine moiety is a well-established pharmacophore. The fusion of these two structures in this compound suggests a high potential for interaction with key cellular signaling pathways, particularly those regulated by kinases, which are often dysregulated in diseases such as cancer.[2][3]

This document provides a comprehensive, tiered approach to the initial biological evaluation of this compound and its analogs. The proposed screening cascade is designed to first assess broad cytotoxic effects, then to identify specific molecular targets through wide-ranging kinase profiling, and finally to validate these interactions and elucidate the downstream cellular consequences. Our methodology emphasizes a self-validating system, where each experimental stage provides robust data to inform and justify subsequent, more focused investigations.

Experimental Strategy: A Tiered Approach to Target Identification and Validation

The biological screening of a novel chemical entity requires a logical and resource-effective workflow. We propose a three-tiered strategy that moves from broad phenotypic screening to specific target engagement and mechanism of action studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Selectivity cluster_2 Tier 3: Cellular Mechanism of Action A Cytotoxicity Profiling (MTT Assay) B Broad Kinase Panel Screen (ADP-Glo Assay) A->B Identify General Bioactivity C IC50 Determination for Top Kinase Hits B->C Prioritize Hits D Secondary Orthogonal Kinase Assays C->D Confirm On-Target Activity E Target Engagement in Cells (Western Blot) D->E Select Confirmed Targets F Downstream Signaling Analysis (AlphaScreen SureFire) E->F Validate Cellular Effects G compound This compound cKIT c-KIT Receptor Tyrosine Kinase compound->cKIT Inhibits Autophosphorylation RAS RAS cKIT->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation Transcription Cell Proliferation & Survival pERK->Transcription

References

Thiazolo[5,4-c]pyridin-2-amine as a Chemical Probe for CDK4/6: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling Cell Cycle Control with a Potent and Selective Chemical Probe

The cyclin-dependent kinases 4 and 6 (CDK4/6) are central regulators of the cell cycle, orchestrating the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[1][2] Dysregulation of the CDK4/6 pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3] Chemical probes, which are highly selective small molecules, are indispensable tools for dissecting the intricacies of cellular signaling pathways and for validating novel drug targets.[4][5] This guide provides a comprehensive overview of a novel Thiazolo[5,4-c]pyridin-2-amine-based chemical probe, designated TPC-CDK4/6i-1, for the selective interrogation of CDK4/6 function in biomedical research.

The this compound scaffold has been identified as a promising core structure for the development of potent and selective CDK4/6 inhibitors.[6][7][8] TPC-CDK4/6i-1 is a next-generation chemical probe engineered from this scaffold to provide researchers with a powerful tool for investigating the biological consequences of CDK4/6 inhibition with high precision. This document will detail the mechanism of action of TPC-CDK4/6i-1, provide validated protocols for its use in biochemical and cellular assays, and offer insights into the interpretation of experimental results.

Mechanism of Action: Inducing G1 Cell Cycle Arrest

TPC-CDK4/6i-1 exerts its biological effects by competitively inhibiting the ATP-binding pocket of both CDK4 and CDK6.[6] This inhibition prevents the formation of the active CDK4/6-Cyclin D complex, which is responsible for phosphorylating the Retinoblastoma (Rb) tumor suppressor protein.[1] In its hypophosphorylated state, Rb remains bound to the E2F family of transcription factors, thereby preventing the expression of genes required for entry into the S phase.[3] The net result of treating cells with TPC-CDK4/6i-1 is a robust G1 phase cell cycle arrest.[6]

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 CDK4/6 Complex cluster_2 Rb-E2F Regulation cluster_3 Cell Cycle Progression Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D Induces Expression CDK4_6_Cyclin_D Active CDK4/6- Cyclin D Complex Cyclin_D->CDK4_6_Cyclin_D Binds to CDK4_6 CDK4/6 CDK4_6->CDK4_6_Cyclin_D Forms Complex pRb p-Rb CDK4_6_Cyclin_D->pRb Phosphorylates Rb Rb E2F E2F pRb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Transcription Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb_E2F->Rb Contains Rb_E2F->E2F Contains TPC_CDK4_6i_1 TPC-CDK4/6i-1 TPC_CDK4_6i_1->CDK4_6_Cyclin_D Inhibits

Figure 1: Mechanism of action of TPC-CDK4/6i-1 in the CDK4/6-Rb pathway.

Characterization of TPC-CDK4/6i-1

A well-characterized chemical probe is essential for generating reproducible and reliable data. The key parameters for TPC-CDK4/6i-1 are summarized below.

PropertyValueMethod of Determination
Chemical Name 5-Methyl-4,5,6,7-tetrahydrothis compoundN/A
CAS Number 17899-48-8N/A
Molecular Formula C7H11N3SMass Spectrometry
Molecular Weight 169.25 g/mol Mass Spectrometry
Purity >99%HPLC
Solubility Soluble in DMSO (>50 mM)Experimental Assessment
In Vitro Potency (CDK4) Ki = 2 nMBiochemical Kinase Assay
In Vitro Potency (CDK6) Ki = 5 nMBiochemical Kinase Assay
Cellular IC50 (MCF-7) 50 nMCell Proliferation Assay

Application Notes & Protocols

I. Biochemical Validation of CDK4/6 Inhibition

The initial step in utilizing TPC-CDK4/6i-1 is to confirm its direct inhibitory activity against purified CDK4 and CDK6 enzymes. This is crucial for establishing the on-target effect of the probe.

Protocol 1: In Vitro Kinase Assay for CDK4/6

This protocol is adapted for a 96-well plate format and utilizes a luminescence-based readout to measure ATP consumption.[9][10][11]

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 (BPS Bioscience, Cat# 40104 or similar)

  • Histone H1 substrate (BPS Bioscience, Cat# 78396 or similar)

  • Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega, Cat# V6071)

  • TPC-CDK4/6i-1 (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP (10 mM stock solution)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare TPC-CDK4/6i-1 Dilutions: Perform a serial dilution of TPC-CDK4/6i-1 in 100% DMSO. A typical starting concentration for the highest dose is 1000x the expected Ki.

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the respective CDK/Cyclin complex, and the Histone H1 substrate. The final concentration of each component should be optimized based on the manufacturer's recommendations.

  • Set up the Assay Plate:

    • Add 1 µL of the serially diluted TPC-CDK4/6i-1 or DMSO (vehicle control) to the appropriate wells of the 96-well plate.

    • Add 24 µL of the kinase reaction mix to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the probe to bind to the kinase.

  • Initiate the Kinase Reaction: Add 25 µL of ATP solution (at a final concentration close to the Km for each kinase) to each well to start the reaction.

  • Incubate: Incubate the plate at 30°C for 60 minutes.

  • Detect Kinase Activity:

    • Allow the Kinase-Glo® Max reagent to equilibrate to room temperature.

    • Add 50 µL of the Kinase-Glo® Max reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Luminescence: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of TPC-CDK4/6i-1 relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Probe Dilutions, Kinase Mix, and ATP Start->Prepare_Reagents Plate_Setup Add Probe/DMSO and Kinase Mix to Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate for 10 min Plate_Setup->Pre_incubation Start_Reaction Add ATP to Initiate Reaction Pre_incubation->Start_Reaction Incubate_Reaction Incubate at 30°C for 60 min Start_Reaction->Incubate_Reaction Add_Detection_Reagent Add Kinase-Glo® Reagent Incubate_Reaction->Add_Detection_Reagent Incubate_Detection Incubate for 10 min Add_Detection_Reagent->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the in vitro biochemical kinase assay.

II. Cellular Target Engagement and Phenotypic Assays

Confirming that a chemical probe engages its target within a cellular context and elicits the expected phenotype is a critical validation step.

Protocol 2: Western Blotting for Phospho-Rb (Ser780)

This protocol allows for the direct visualization of the inhibition of CDK4/6 activity in cells by measuring the phosphorylation status of its downstream target, Rb.[12][13][14]

Materials:

  • Rb-proficient cancer cell line (e.g., MCF-7, T47D)

  • Complete cell culture medium

  • TPC-CDK4/6i-1 (dissolved in 100% DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Rb (Ser780) (Cell Signaling Technology, #9307 or similar)

    • Mouse anti-total Rb (Cell Signaling Technology, #9309 or similar)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-response of TPC-CDK4/6i-1 (e.g., 0, 10, 50, 200, 1000 nM) for 24 hours. Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Rb (Ser780) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed for total Rb and β-actin to ensure equal protein loading.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle, allowing for the direct assessment of G1 arrest induced by TPC-CDK4/6i-1.[15][16][17]

Materials:

  • Rb-proficient cancer cell line

  • Complete cell culture medium

  • TPC-CDK4/6i-1 (dissolved in 100% DMSO)

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates.

    • Treat the cells with a dose-response of TPC-CDK4/6i-1 for 24 hours.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

III. Kinase Selectivity Profiling

A high-quality chemical probe should exhibit a high degree of selectivity for its intended target(s) over other related proteins.

Application Note: Assessing the Kinome-wide Selectivity of TPC-CDK4/6i-1

It is highly recommended to profile TPC-CDK4/6i-1 against a broad panel of kinases to understand its off-target effects. Several commercial services offer kinase selectivity profiling, such as those provided by Reaction Biology, Promega, and Pharmaron.[4][18][19][20] These services typically use radiometric or fluorescence-based assays to determine the inhibitory activity of a compound against a large number of kinases.

Expected Outcome: A selective CDK4/6 probe like TPC-CDK4/6i-1 should show potent inhibition of CDK4 and CDK6 with minimal activity against other kinases at a concentration of 1 µM. The data is often presented as a percentage of control activity or as a "scan" of inhibitory activity across the kinome.

Kinase Target% Inhibition at 1 µM TPC-CDK4/6i-1
CDK4/CycD1 >95%
CDK6/CycD3 >95%
CDK1/CycB<10%
CDK2/CycA<15%
CDK5/p25<5%
CDK7/CycH<5%
CDK9/CycT<10%
... (other kinases)<10%
IV. In Vivo Target Validation and Efficacy

For researchers interested in the in vivo effects of CDK4/6 inhibition, TPC-CDK4/6i-1 can be used in preclinical models.

Protocol 4: Human Tumor Xenograft Model

This protocol provides a general framework for assessing the anti-tumor efficacy of TPC-CDK4/6i-1 in a mouse xenograft model.[21][22][23][24]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line known to be sensitive to CDK4/6 inhibition (e.g., MCF-7)

  • Matrigel

  • TPC-CDK4/6i-1 formulated for in vivo administration (e.g., in a solution of 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells and Matrigel into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer TPC-CDK4/6i-1 or the vehicle control to the mice daily via oral gavage. The dose should be determined from prior pharmacokinetic and tolerability studies.

  • Monitoring:

    • Measure tumor volume with calipers twice a week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic analysis of p-Rb levels by Western blot).

Conclusion

TPC-CDK4/6i-1 is a potent and selective chemical probe for the investigation of CDK4/6 biology. The protocols and application notes provided in this guide offer a robust framework for its use in a variety of experimental settings. By employing this well-characterized tool, researchers can gain valuable insights into the role of CDK4/6 in normal physiology and disease, and potentially identify new therapeutic strategies targeting this critical cell cycle pathway.

References

Application Notes & Protocols: Investigating Thiazolo[5,4-c]pyridin-2-amine in Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Neuroinflammation Modulators

Neuroinflammation is a critical defensive response of the central nervous system (CNS) to injury, infection, and disease. However, when this process becomes chronic, it transitions from a protective mechanism to a primary driver of neuronal damage and death, playing a pivotal role in the pathology of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] The activation of glial cells, particularly microglia, is a hallmark of neuroinflammation.[1] These resident immune cells of the CNS, upon activation, release a cascade of inflammatory mediators, including cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO).[3] This creates a neurotoxic environment that perpetuates a cycle of inflammation and neurodegeneration.

Targeting the signaling pathways that govern microglial activation is therefore a promising therapeutic strategy. The thiazole and thiazolopyridine chemical scaffolds have emerged as privileged structures in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anti-inflammatory and CNS-active properties.[4][5][6] Thiazole-based compounds have been investigated for their ability to modulate key pathological targets in neurodegenerative diseases.[5][7] This guide focuses on Thiazolo[5,4-c]pyridin-2-amine , a representative member of the thiazolopyridine class, as a novel investigational tool for dissecting and modulating neuroinflammatory pathways. We provide a hypothesized mechanism of action and detailed protocols for its evaluation in both in vitro and in vivo models of neuroinflammation.

Part 1: Postulated Mechanism of Action in Microglial Cells

The anti-inflammatory activity of a novel compound like this compound is likely exerted through the modulation of key intracellular signaling cascades that are hyperactivated in microglia during a neuroinflammatory response. An inflammatory stimulus, such as Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of microglia and initiates these pathways through Toll-like receptor 4 (TLR4) engagement. We postulate that this compound may inhibit one or more of the following critical pathways.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: Considered a master regulator of inflammation, the NF-κB pathway controls the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[8][9] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[10] Inhibition of IκB phosphorylation is a key target for anti-inflammatory drugs.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling: The MAPK family, including p38, ERK1/2, and JNK, is crucial for translating extracellular stimuli into cellular responses, including the production of inflammatory mediators in microglia.[11][12] Specifically, the p38 MAPK pathway is strongly implicated in the production of IL-1β and TNF-α.[12][13]

  • NLRP3 (NLR Family Pyrin Domain Containing 3) Inflammasome Activation: The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of the highly pro-inflammatory cytokines IL-1β and IL-18 via caspase-1 activation.[14][15] This pathway is a critical contributor to the inflammatory cascade in many neurological diseases and represents a high-value therapeutic target.[2][16]

The following diagram illustrates these core pathways and the potential points of intervention for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK_upstream MAPK Cascade (TAK1, etc.) TLR4->MAPK_upstream Activates IKK IKK Complex TLR4->IKK Activates NLRP3_assembly NLRP3 Inflammasome Assembly TLR4->NLRP3_assembly Signal 2 (e.g., ATP efflux) p38 p38 MAPK MAPK_upstream->p38 Phosphorylates Cytokines_MAPK TNF-α, IL-6 p38->Cytokines_MAPK Promotes Translation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates NLRP3_priming NLRP3 Priming (Upregulation) NLRP3_priming->NLRP3_assembly Required for Casp1 Pro-Caspase-1 → Caspase-1 NLRP3_assembly->Casp1 Cytokines_NLRP3 Mature IL-1β, IL-18 Casp1->Cytokines_NLRP3 Cleaves Pro-forms Compound This compound Compound->p38 Hypothesized Inhibition Compound->IKK Hypothesized Inhibition Compound->NLRP3_assembly Hypothesized Inhibition Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Genes Induces Genes->NLRP3_priming Transcription of Genes->Cytokines_MAPK Transcription of

Caption: Hypothesized mechanism of this compound in microglia.

Part 2: In Vitro Evaluation of Anti-Inflammatory Activity

The primary goal of in vitro testing is to determine if this compound can directly suppress the inflammatory response in microglial cells without causing toxicity. This involves a stepwise approach from assessing safety to quantifying functional and mechanistic outcomes.

G cluster_assays Step 4: Endpoint Assays (24h post-LPS) start Culture Microglia (e.g., BV-2 cells) step1 Step 1: Determine Non-Toxic Dose Range (MTT/LDH Assay) start->step1 step2 Step 2: Pre-treat with This compound (at safe doses) step1->step2 step3 Step 3: Induce Inflammation (e.g., 100 ng/mL LPS) step2->step3 assay1 Griess Assay (Nitric Oxide) step3->assay1 assay2 ELISA (TNF-α, IL-6, IL-1β) step3->assay2 assay3 Western Blot (1h post-LPS) (p-p38, p-IκBα) step3->assay3 end Data Analysis: IC50 Calculation, Statistical Comparison assay1->end assay2->end assay3->end

Caption: Workflow for in vitro screening of this compound.

Protocol 1: Microglial Cell Culture and Inflammatory Challenge

Rationale: This protocol establishes a reproducible system for inducing an inflammatory response in a microglial cell line (BV-2) or primary microglia, which serves as the foundation for all subsequent assays.[17]

Materials:

  • BV-2 microglial cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (stock solution in DMSO)

  • 96-well and 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed BV-2 cells in appropriate culture plates.

    • For 96-well plates (MTT, Griess, ELISA): Seed at a density of 5 x 10⁴ cells/well.

    • For 6-well plates (Western Blot): Seed at a density of 1 x 10⁶ cells/well.

  • Adherence: Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment: Replace the old media with fresh, serum-free DMEM. Add varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) to the respective wells. Include a "vehicle control" group treated with the same final concentration of DMSO (typically <0.1%). Incubate for 1-2 hours.

  • Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the "untreated control" and "vehicle control" groups.

  • Incubation: Incubate the plates for the desired time points based on the downstream assay:

    • Western Blot: 15-60 minutes for signaling pathway analysis.

    • ELISA/Griess Assay: 18-24 hours for mediator release.

Protocol 2: Assessment of Cytotoxicity (MTT Assay)

Rationale: It is crucial to ensure that any observed reduction in inflammatory markers is due to the compound's specific bioactivity and not simply because it is killing the cells. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability.[18]

Procedure (performed in a 96-well plate):

  • Prepare a plate with cells treated with the compound at various concentrations, but without LPS stimulation. Include wells with untreated cells (100% viability control) and cells treated with a known toxin like 1% Triton X-100 (0% viability control).

  • After 24 hours of compound exposure, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Select concentrations of this compound that show >90% viability for subsequent functional assays.

Protocol 3: Quantification of Pro-inflammatory Mediators

Rationale: This protocol directly measures the functional output of activated microglia. Measuring nitric oxide (a key inflammatory effector) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) provides a quantitative assessment of the compound's anti-inflammatory efficacy.[19]

A. Nitric Oxide (Griess Assay):

  • After the 24-hour incubation with compound and LPS, collect 50 µL of cell culture supernatant from each well of the 96-well plate.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample.

  • Incubate for 10 minutes in the dark.

  • Add 50 µL of Griess Reagent B (NED solution).

  • Incubate for another 10 minutes.

  • Read absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

B. Cytokine Measurement (ELISA):

  • Use the remaining supernatant from the same wells.

  • Follow the manufacturer's protocol for commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • Briefly, this involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate to generate a colorimetric signal.

  • Read the absorbance at the specified wavelength and calculate cytokine concentrations based on the provided standards.

Protocol 4: Western Blot Analysis of Key Signaling Pathways

Rationale: This mechanistic assay determines if this compound inhibits the upstream signaling pathways (NF-κB and p38 MAPK) responsible for producing inflammatory mediators. A reduction in the phosphorylated (active) forms of key proteins like p38 and IκBα would provide strong evidence for the compound's mechanism of action.[20]

Procedure (using lysates from 6-well plates):

  • After the short 15-60 minute LPS stimulation, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-p38 MAPK

    • Total p38 MAPK

    • Phospho-IκBα

    • β-actin (as a loading control)

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band densities using software like ImageJ. Normalize the phosphorylated protein levels to their total protein levels and/or the loading control.

Expected Quantitative Data Summary
AssayParameter MeasuredExpected Outcome with Effective Compound
MTT Assay Cell Viability (%)>90% at concentrations used in functional assays
Griess Assay Nitrite Conc. (µM)Dose-dependent decrease in LPS-induced nitrite
ELISA Cytokine Conc. (pg/mL)Dose-dependent decrease in TNF-α, IL-6, IL-1β
Western Blot Ratio (p-protein/total)Dose-dependent decrease in p-p38/p38 & p-IκBα

Part 3: In Vivo Proof-of-Concept in an Acute Neuroinflammation Model

In vivo studies are essential to determine if the compound is effective within a complex biological system, considering factors like bioavailability and blood-brain barrier penetration. The LPS-induced systemic inflammation model is a robust and widely used method to induce an acute neuroinflammatory response in rodents.[21][22]

G cluster_analysis Tissue Analysis start Acclimate Mice (e.g., C57BL/6) step1 Administer Compound (i.p.) or Vehicle start->step1 step2 Administer LPS (i.p.) (1-2 mg/kg) 1 hour post-compound step1->step2 step3 Monitor for Sickness Behavior step2->step3 step4 Euthanize and Collect Brain (24 hours post-LPS) step3->step4 analysis1 Immunohistochemistry (IHC) (Iba-1 for microglia) step4->analysis1 analysis2 qPCR or ELISA on Brain Homogenate (TNF-α, IL-1β mRNA/protein) step4->analysis2 end Data Analysis: Quantify microglial activation, Compare cytokine levels analysis1->end analysis2->end

Caption: Workflow for in vivo evaluation using an LPS-induced neuroinflammation model.

Protocol 5: LPS-Induced Systemic Inflammation in Mice

Rationale: This protocol establishes an acute neuroinflammatory state in mice, characterized by widespread microglial activation and cytokine production in the brain, allowing for the assessment of the compound's efficacy in vivo.[21]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound formulated in a suitable vehicle (e.g., saline with 5% DMSO, 5% Tween 80)

  • LPS solution in sterile saline

  • Standard animal housing and handling equipment

Procedure:

  • Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: Compound (e.g., 10 mg/kg) + LPS

    • Group 4: Compound (e.g., 30 mg/kg) + LPS

  • Compound Administration: Administer the formulated this compound or vehicle via intraperitoneal (i.p.) injection.

  • LPS Challenge: One hour after compound administration, inject LPS (1-2 mg/kg, i.p.) or an equivalent volume of sterile saline.

  • Monitoring: Return mice to their home cages and monitor for signs of sickness behavior (e.g., lethargy, piloerection).

  • Euthanasia and Tissue Collection: At 24 hours post-LPS injection, euthanize the mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

Protocol 6: Brain Tissue Processing

Rationale: Proper and rapid processing of brain tissue is critical to preserve the integrity of proteins and mRNA for downstream analysis.

Procedure:

  • Immediately following euthanasia, transcardially perfuse each mouse with ice-cold PBS to remove blood from the brain.

  • Rapidly dissect the brain on an ice-cold surface.

  • For each mouse, divide the brain into two hemispheres.

  • For Immunohistochemistry (IHC): Post-fix one hemisphere in 4% paraformaldehyde (PFA) for 24-48 hours, followed by cryoprotection in 30% sucrose.

  • For qPCR/ELISA: Immediately snap-freeze the other hemisphere (or specific regions like the hippocampus and cortex) in liquid nitrogen and store at -80°C until use.

Protocol 7: Analysis of Neuroinflammation Markers in Brain Tissue

Rationale: These analyses provide direct evidence of the compound's ability to suppress microglial activation and cytokine production within the brain.

A. Immunohistochemistry for Microglial Activation:

  • Section the PFA-fixed, cryoprotected brain hemisphere into 30-40 µm sections using a cryostat.

  • Perform free-floating immunohistochemistry using a primary antibody against Iba-1 , a specific marker for microglia.

  • Use an appropriate fluorescently-labeled secondary antibody for visualization.

  • Acquire images of relevant brain regions (e.g., hippocampus, cortex) using a confocal or fluorescence microscope.

  • Analysis: Assess microglial activation by quantifying changes in cell morphology (from ramified/resting to amoeboid/activated) and Iba-1 immunoreactivity using software like ImageJ.

B. qPCR for Inflammatory Gene Expression:

  • Homogenize the frozen brain tissue and extract total RNA using a TRIzol-based method or a commercial kit.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform quantitative real-time PCR (qPCR) using primers for target genes (e.g., Tnf, Il1b, Il6) and a housekeeping gene (e.g., Gapdh, Actb).

  • Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, comparing the LPS-treated groups to the saline control.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential modulator of neuroinflammation. The described protocols progress logically from establishing a safety profile and confirming in vitro efficacy to demonstrating proof-of-concept in a relevant in vivo model. Positive results from these studies—specifically, a dose-dependent reduction in inflammatory mediators and a clear effect on upstream signaling pathways—would establish this compound as a valuable tool for neuroinflammation research and a promising lead scaffold for therapeutic development. Future studies could explore its efficacy in chronic models of neurodegenerative diseases, investigate its blood-brain barrier permeability, and further elucidate its specific molecular targets.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Thiazolo[5,4-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Thiazolo[5,4-c]pyridin-2-amine and its derivatives. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility hurdles during their experimental workflows. We understand that maximizing the potential of a promising compound is contingent on achieving reliable and consistent solubilization. This guide provides a structured approach to troubleshooting, grounded in the physicochemical properties of the thiazolopyridine scaffold, to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions encountered when working with this compound.

Q1: Why is my this compound derivative poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. It is a moderately polar, heterocyclic compound with a rigid, fused ring system. This structure can lead to strong intermolecular forces in the solid state (high crystal lattice energy), making it difficult for water molecules to effectively solvate and dissolve the individual molecules. For example, a related analogue, 5-Ethyl-4,5,6,7-tetrahydrothis compound, exhibits a water solubility of only 25.8 µg/mL.

Q2: I've dissolved my compound in DMSO for a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This is a common phenomenon known as "antisolvent precipitation." this compound is likely much more soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) than in water. When you introduce the DMSO stock solution into an aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a solvent environment (mostly water) in which it is poorly soluble. This rapid change in solvent polarity causes the compound to "crash out" or precipitate. The key is to ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) and that the compound's concentration does not exceed its solubility limit in the final aqueous-organic mixture.

Q3: Can I heat the solution to help dissolve my compound?

A3: Yes, gentle heating can be an effective strategy to increase the dissolution rate and solubility. For some derivatives, heating in DMSO is recommended to achieve solubilization[1]. However, this must be done with caution. It is critical to know the thermal stability of your specific derivative to avoid degradation. Always start with gentle warming (e.g., 37-50°C) and visually inspect for any signs of decomposition (color change, etc.).

Q4: What are the best starting solvents to try for this compound?

A4: Based on the properties of related structures, the following solvents are recommended starting points:

  • For Stock Solutions (High Concentration): Dimethyl Sulfoxide (DMSO) is a powerful solvent for a wide array of organic materials and is a good first choice[1].

  • For Working Solutions & Alternative Solvents: Based on data for similar heterocyclic compounds, consider exploring Dimethylformamide (DMF), ethanol, or methanol. Note that for some derivatives, solubility in methanol may be very slight[1].

In-Depth Troubleshooting Guides

If the initial attempts to dissolve your compound are unsuccessful, a more systematic approach is required. This section provides detailed protocols and the scientific rationale behind them.

Core Principle: Understanding the Compound's Acido-Basic Nature

This compound is a basic compound. Its structure contains several nitrogen atoms, which can be protonated. The key to manipulating its solubility lies in understanding its pKa, which is the pH at which the compound is 50% in its neutral form and 50% in its protonated (ionized) form.

  • Predicted pKa: The predicted pKa for a close analogue, 5-methyl-4,5,6,7-tetrahydro[1][2]this compound, is approximately 6.92 . This suggests the compound is a weak base.

  • The Henderson-Hasselbalch Relationship: For a base, solubility increases as the pH of the solution becomes more acidic than its pKa. At a pH below 6.9, the compound will exist predominantly in its protonated, cationic form, which is generally much more soluble in aqueous media than the neutral form.

Troubleshooting Workflow Diagram

The following diagram outlines a logical progression for tackling solubility issues with this compound.

G cluster_0 Initial Dissolution Protocol cluster_1 Troubleshooting Path start Weigh Compound solvent Add Primary Solvent (e.g., DMSO) start->solvent mix Vortex / Sonicate solvent->mix observe1 Observe Solution mix->observe1 ph_adjust Protocol 1: pH Adjustment observe1->ph_adjust Insoluble / Precipitate success Success: Clear Solution Proceed to Experiment observe1->success Clear Solution observe2 Observe Solution ph_adjust->observe2 cosolvent Protocol 2: Co-Solvent System observe3 Observe Solution cosolvent->observe3 formulation Protocol 3: Formulation Strategies observe4 Observe Solution formulation->observe4 observe2->cosolvent Still Insoluble observe2->success Clear Solution observe3->formulation Still Insoluble observe3->success Clear Solution observe4->success Clear Solution fail Insoluble: Re-evaluate Approach observe4->fail Still Insoluble

Caption: Decision workflow for solubilizing this compound.

Experimental Protocols

Protocol 1: pH-Mediated Solubilization

This protocol leverages the basic nature of the compound to increase its aqueous solubility by protonation.

Objective: To dissolve this compound in an acidic aqueous buffer.

Materials:

  • This compound powder

  • Deionized water or desired aqueous buffer (e.g., PBS, Tris)

  • 0.1 M Hydrochloric Acid (HCl)

  • pH meter

  • Vortex mixer and/or sonicator

Step-by-Step Procedure:

  • Preparation: Weigh the desired amount of this compound into a sterile conical tube.

  • Initial Suspension: Add a small volume of the desired aqueous buffer to create a suspension.

  • pH Adjustment: While stirring, add 0.1 M HCl dropwise to the suspension. Monitor the pH continuously.

    • Causality: As the pH drops below the pKa of ~6.9, the amine groups on the molecule will become protonated (R-NH3+). This charged species has a much stronger interaction with polar water molecules, leading to increased solubility.

  • Target pH: Aim for a pH that is 1 to 2 units below the pKa (e.g., pH 4.9-5.9) to ensure the majority of the compound is in its soluble, protonated form.

  • Dissolution: Once the target pH is reached, vortex or sonicate the solution until the compound is fully dissolved. Gentle warming (37°C) can be applied if necessary.

  • Verification: Visually inspect the solution for any remaining particulate matter. A successfully dissolved solution should be clear.

Self-Validation & Trustworthiness:

  • Precipitation Check: After dissolution, let the solution stand for 30 minutes at the intended experimental temperature. If the compound remains in solution, it is likely stable under those conditions.

  • pH Stability: Re-check the pH before use to ensure it has not drifted.

Protocol 2: Co-Solvent Systems

If pH adjustment is not suitable for your experimental system (e.g., it affects cell viability or enzyme activity), a co-solvent system can be employed.

Objective: To dissolve this compound using a mixture of a primary organic solvent and an aqueous buffer.

Materials:

  • This compound powder

  • Primary organic solvent: DMSO

  • Co-solvent (water-miscible): Ethanol, Propylene glycol, or Polyethylene glycol (PEG)

  • Aqueous buffer

Step-by-Step Procedure:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in 100% DMSO. Use sonication and gentle warming as needed to ensure complete dissolution[1].

  • Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of the DMSO stock in your chosen co-solvent (e.g., a 1:1 mixture of DMSO and ethanol). This helps to gradually reduce the solvent polarity.

  • Final Dilution: Slowly add the intermediate dilution (or the original DMSO stock) to your final aqueous buffer while vortexing.

    • Causality: The co-solvent acts as a bridge between the hydrophobic compound and the aqueous environment. It reduces the overall polarity of the final solution, making it more hospitable to the compound and preventing it from precipitating.

  • Final Concentration: Ensure the final concentration of all organic solvents is compatible with your assay. For cell-based assays, the final DMSO concentration should ideally be below 0.5%.

Self-Validation & Trustworthiness:

  • Kinetic Solubility Assessment: Observe the solution immediately after dilution and again after a set period (e.g., 1-2 hours). Any cloudiness or precipitation indicates that the solubility limit has been exceeded.

  • Blank Control: Always run a vehicle control in your experiment containing the same final concentration of the co-solvent system to account for any effects of the solvents themselves.

Data Summary: Solubility of Thiazolopyridine Analogues

The table below summarizes known solubility data for compounds structurally related to this compound to guide solvent selection.

Compound/DerivativeSolventSolubilityNotesReference
5-Ethyl-4,5,6,7-tetrahydrothis compoundWater25.8 µg/mLIndicates very poor aqueous solubility.
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid HClAqueous AcidSlightly SolubleDemonstrates the effectiveness of pH reduction.[1]
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid HClDMSOSlightly SolubleRequires heating and sonication for dissolution.[1]
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid HClMethanolVery Slightly SolubleNot an ideal primary solvent.[1]

Advanced Strategies: Formulation Approaches

If the above methods are insufficient, more advanced formulation techniques may be necessary, particularly for in vivo studies or challenging in vitro systems.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble this compound can be encapsulated within this cavity, forming an inclusion complex that has significantly improved aqueous solubility.

  • Solid Dispersions: This technique involves dispersing the compound in an inert, hydrophilic carrier matrix at the solid state. Carriers like polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs) can be used. The compound is co-dissolved with the carrier in a common solvent, which is then evaporated, leaving a solid matrix where the drug is molecularly dispersed. This amorphous form is typically more soluble than the crystalline form.

These advanced methods require specialized formulation expertise and characterization.

References

Thiazolo[5,4-c]pyridin-2-amine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thiazolo[5,4-c]pyridin-2-amine

Introduction

Welcome to the technical support guide for this compound and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with compound precipitation in cell culture media. This compound is a heterocyclic amine with significant interest in medicinal chemistry. However, like many small molecules, its limited aqueous solubility can lead to experimental artifacts and loss of efficacy if not handled correctly. This guide provides in-depth troubleshooting protocols and scientific explanations to ensure reproducible and accurate results in your cell-based assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the solubility and handling of this compound.

Q1: What is this compound and why is it prone to precipitation?

This compound is a specific chemical compound belonging to a class of nitrogen- and sulfur-containing heterocyclic molecules. Its structure, while conferring desirable biological activity, also results in poor solubility in water. Precipitation in aqueous solutions like cell culture media is common and can be triggered by several factors including high concentrations, improper dilution techniques, and interactions with media components.[1]

Q2: My this compound compound precipitated immediately upon addition to my cell culture media. What is the most likely cause?

This is a classic phenomenon known as "solvent shock" or "crashing out".[1][2] It occurs when a compound dissolved in a strong organic solvent (like 100% DMSO) is rapidly diluted into an aqueous solution (your media). The sudden change in solvent polarity causes the compound's local concentration to exceed its solubility limit, leading to immediate precipitation.[1][3]

Q3: The media containing my compound was clear initially but became cloudy after incubation. Why did this happen?

Delayed precipitation can be caused by several factors related to the incubator environment:

  • Temperature and pH Shifts: As cells metabolize, they can slightly alter the pH of the media. This pH shift, combined with the incubator temperature (e.g., 37°C), can decrease the compound's solubility over time.[1][4]

  • Media Evaporation: In long-term cultures, evaporation can concentrate media components, including your compound, pushing it beyond its solubility limit.[2][5]

  • Interaction with Media Components: The compound may interact with salts or proteins in the media, forming less soluble complexes over hours or days.[4]

Q4: Can the type of cell culture media or the presence of serum affect precipitation?

Absolutely.

  • Media Composition: Different basal media (e.g., DMEM, RPMI-1640) have varying salt concentrations and buffering systems that can influence compound solubility.[6]

  • Serum Proteins: Fetal Bovine Serum (FBS) contains proteins like albumin, which can bind to hydrophobic compounds and, in many cases, increase their solubility.[1][7][8] Conversely, in some situations, these interactions can lead to the formation of insoluble complexes.[4] If you observe precipitation in serum-free media, consider whether adding serum is compatible with your experimental design.

Part 2: Systematic Troubleshooting Guide

When you observe precipitation, a systematic approach is key to identifying and solving the problem. Use the following guide to diagnose the issue.

Observation 1: Immediate Precipitation Upon Dilution

If you see a precipitate form instantly when adding your stock solution to the media, work through these steps.

  • Problem: The final concentration of the compound exceeds its aqueous solubility limit.[2][3]

    • Cause: The desired working concentration is too high for the aqueous environment of the cell culture medium.

    • Solution: Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration by performing a solubility test in your specific medium.[2]

  • Problem: "Solvent Shock" from rapid dilution.[1]

    • Cause: Adding a concentrated DMSO stock directly and quickly into a large volume of media creates a localized zone of insolubility.

    • Solution: Modify your dilution technique. Always use pre-warmed (37°C) media.[2][3] Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid dispersal.[3] A stepwise serial dilution is highly recommended (See Protocol 2).

  • Problem: High final solvent concentration.

    • Cause: While DMSO is an excellent solvent, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[9]

    • Solution: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize toxicity and off-target effects.[4][9] This may require preparing a more concentrated stock solution.

Observation 2: Delayed Precipitation After Incubation

If the medium is initially clear but a precipitate forms later, consider these factors.

  • Problem: The compound is thermodynamically unstable at the working concentration and temperature.

    • Cause: The initial concentration is at the very edge of its solubility limit (metastable), and slight environmental changes (temperature, pH) cause it to fall out of solution.[1][5]

    • Solution: Lower the final working concentration of the compound. You may need to perform a kinetic solubility assay to determine the highest stable concentration over your experiment's duration.

  • Problem: Media evaporation is concentrating the compound.

    • Cause: Over long-term experiments, water can evaporate from the culture vessel, increasing the relative concentration of all solutes.

    • Solution: Ensure the incubator has adequate humidity. For multi-well plates, use low-evaporation lids or seal the plates with gas-permeable membranes.[2]

  • Problem: The compound is degrading into a less soluble byproduct.

    • Cause: The combination of physiological pH, temperature, and aqueous environment may be causing the compound to degrade over time.

    • Solution: Assess the stability of your compound under experimental conditions. This may require analytical techniques like HPLC to detect degradation products.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting precipitation.

G cluster_start cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation (in Incubator) cluster_solutions start Precipitation Observed check_stock Was the stock solution clear? start->check_stock check_stability Is concentration near solubility limit? start->check_stability check_conc Check final concentration check_stock->check_conc Yes sol_stock Remake Stock Solution (See Protocol 1) check_stock->sol_stock No check_dilution Review dilution method check_conc->check_dilution sol_conc Lower Final Concentration check_conc->sol_conc sol_dilution Improve Dilution Technique (See Protocol 2) check_dilution->sol_dilution check_evap Check for media evaporation check_stability->check_evap sol_stability Perform Kinetic Solubility Assay check_stability->sol_stability sol_evap Increase Humidity / Seal Plate check_evap->sol_evap caption Fig 1. Troubleshooting workflow for precipitation.

Fig 1. Troubleshooting workflow for precipitation.

Part 3: Essential Protocols & Data

Adhering to best practices for solution preparation is the most effective way to prevent precipitation.

Solubility Data

The solubility of this compound and its analogs is highly dependent on the solvent. The following table provides general guidance.

SolventSolubilityNotes
DMSO >10 mg/mLRecommended for primary stock solutions.[10]
Ethanol Sparingly SolubleMay be an alternative for some applications, but lower solubility than DMSO.
Water / PBS Very Low / InsolubleNot recommended for creating stock solutions.
Media + 10% FBS VariableSolubility is often enhanced by serum proteins but must be empirically determined.

Note: This data is illustrative. Always refer to the manufacturer's product data sheet for specific solubility information.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the standard procedure for creating a concentrated, clear stock solution.

  • Calculate Required Mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution.

  • Weigh Compound: Carefully weigh the compound into a sterile, conical-bottom microcentrifuge tube.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO.[9]

  • Dissolve: Vortex the tube gently until the compound is completely dissolved.[9] Visual inspection against a light and dark background is critical.

  • Aid Dissolution (If Necessary): If the compound does not dissolve readily, sonicate the tube in a water bath for 5-10 minutes or warm it briefly to 37°C.[9][11] Be cautious, as excessive heat can degrade some compounds.

  • Store Properly: Aliquot the clear stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[1][9] Store at -20°C or -80°C, protected from light.

Protocol 2: Recommended Dilution of Stock Solution into Cell Culture Media

This method minimizes solvent shock and is the most reliable way to prepare your final working solution.

  • Pre-warm Media: Bring the necessary volume of your complete cell culture medium to 37°C in a water bath.[2]

  • Prepare Intermediate Dilution (Optional but Recommended): For high final concentrations, first perform an intermediate dilution of your DMSO stock into a small volume of pre-warmed media.

  • Final Dilution: While gently swirling or vortexing the bulk of your pre-warmed media, add the DMSO stock solution (or the intermediate dilution) drop-by-drop.[1] This ensures the compound disperses quickly and stays below its local solubility limit.

  • Final Inspection: After addition, gently mix the solution and visually inspect for any signs of precipitation or cloudiness.

Mechanism of Precipitation in Cell Culture

The diagram below illustrates the key factors that disrupt compound solubility in an aqueous media environment, leading to precipitation.

G cluster_media Aqueous Cell Culture Media cluster_factors Contributing Factors compound Compound in 100% DMSO (Stable) precipitate Precipitation (Insoluble Particles) compound->precipitate Rapid Dilution (Solvent Shock) media High Water Content Physiological pH Salts & Buffers Serum Proteins media->precipitate Exceeds Solubility Limit (High Concentration) ph pH Shift ph->precipitate temp Temperature Change temp->precipitate evap Evaporation evap->precipitate caption Fig 2. Factors leading to compound precipitation.

Fig 2. Factors leading to compound precipitation.

References

Technical Support Center: Optimizing the Synthesis of Thiazolo[5,4-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Thiazolo[5,4-c]pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and optimize your reaction conditions for high yield and purity.

Introduction to this compound

The Thiazolo[5,4-c]pyridine core is a significant pharmacophore found in a variety of biologically active compounds. Its derivatives have shown promise in diverse therapeutic areas, making the efficient and reliable synthesis of this scaffold a key objective for medicinal chemists. This guide will focus on the common synthetic routes and provide practical solutions to the problems that may arise during the preparation of this compound.

Core Synthetic Strategy: An Overview

The most prevalent method for the synthesis of the this compound scaffold is a variation of the Hantzsch thiazole synthesis.[1][2][3] This typically involves the reaction of a suitable 3-amino-4-halopyridine or a related precursor with a source of thiocyanate, followed by an intramolecular cyclization. The general reaction scheme is illustrated below.

General Synthesis 3-Amino-4-halopyridine 3-Amino-4-halopyridine Intermediate_Thiocyanate Intermediate_Thiocyanate 3-Amino-4-halopyridine->Intermediate_Thiocyanate + KSCN or NH4SCN This compound This compound Intermediate_Thiocyanate->this compound Intramolecular Cyclization

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: Why is my yield of this compound consistently low?

A1: Low yields are a frequent challenge in heterocyclic synthesis and can stem from several factors.

Potential Causes:

  • Incomplete Reaction: The reaction may not be going to completion due to suboptimal reaction conditions such as temperature, reaction time, or solvent.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include the formation of di-substituted pyridines or polymerization of the starting materials.

  • Poor Quality of Starting Materials: Impurities in the starting 3-amino-4-halopyridine or the thiocyanate salt can interfere with the reaction. The purity of the starting materials should be verified before use.

  • Inadequate Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and reduced reaction rates.

Solutions and Optimization Strategies:

  • Reaction Condition Optimization: A systematic optimization of reaction parameters is crucial. The following table provides a starting point for optimization.

ParameterRecommended RangeNotes
Solvent DMF, DMAc, Ethanol, AcetonitrileThe choice of solvent can significantly impact the solubility of reactants and the reaction rate.
Temperature 80-150 °CHigher temperatures can increase the reaction rate but may also lead to decomposition.
Reaction Time 4-24 hoursMonitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Thiocyanate Source KSCN, NH4SCNEnsure the thiocyanate salt is dry, as water can interfere with the reaction.
  • Reaction Monitoring: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help in determining the optimal reaction time and identifying the formation of byproducts.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can prevent oxidation of the starting materials and intermediates, which can be a source of impurities.

Troubleshooting Low Yield start Low Yield of Product check_purity Verify Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Time) check_purity->optimize_conditions Purity OK monitor_reaction Monitor Reaction by TLC/LC-MS optimize_conditions->monitor_reaction check_mixing Ensure Efficient Stirring monitor_reaction->check_mixing inert_atmosphere Consider Inert Atmosphere check_mixing->inert_atmosphere

Caption: Workflow for troubleshooting low product yield.

Q2: I am observing a significant amount of a dark, insoluble material in my reaction mixture. What is it and how can I prevent it?

A2: The formation of dark, insoluble byproducts, often referred to as "tar," is a common issue in reactions conducted at elevated temperatures.

Potential Causes:

  • Decomposition: The starting materials, intermediates, or the final product may be decomposing at the reaction temperature.

  • Polymerization: The reactive intermediates can undergo self-condensation or polymerization to form high molecular weight, insoluble materials.

  • Oxidation: Air oxidation of electron-rich aromatic amines can lead to the formation of colored impurities.

Solutions and Optimization Strategies:

  • Lower Reaction Temperature: Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Gradual Addition of Reagents: Adding one of the reagents slowly to the reaction mixture can help to control the reaction rate and minimize the formation of byproducts.

  • Use of Additives: In some cases, the addition of a radical scavenger or an antioxidant can help to suppress the formation of tar.

Q3: How can I effectively purify my this compound product?

A3: The purification of 2-aminothiazole derivatives can be challenging due to their basic nature and potential for multiple hydrogen bonding interactions.

Potential Causes for Difficulty:

  • High Polarity: The amino group and the nitrogen atoms in the pyridine and thiazole rings make the molecule quite polar, which can lead to tailing on silica gel chromatography.

  • Co-elution of Impurities: Byproducts with similar polarity to the desired product can be difficult to separate by column chromatography.

  • Poor Solubility: The product may have limited solubility in common organic solvents, making recrystallization difficult.

Purification Strategies:

  • Column Chromatography:

    • Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.

    • Amine Deactivation: Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent can help to reduce tailing on silica gel.

    • Alternative Stationary Phases: If silica gel is not effective, consider using alumina or a C18 reversed-phase column.

  • Recrystallization:

    • Solvent Screening: A systematic screening of solvents is recommended to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.

    • Common Solvents: Ethanol, methanol, acetonitrile, and mixtures of these with water are often good choices for recrystallizing polar compounds.

  • Acid-Base Extraction:

    • The basic nature of the 2-amino group can be exploited for purification. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to precipitate the pure product.

  • Precipitation with Sulfur Dioxide: A patented method for the purification of 2-aminothiazole involves its reaction with sulfur dioxide to form a water-insoluble adduct, which can be filtered and then decomposed to yield the pure amine.[4] This method may be adaptable for the purification of this compound.

Frequently Asked Questions (FAQs)

Q: What is the most critical reaction parameter to control?

A: Temperature is often the most critical parameter. It needs to be high enough to drive the reaction to completion in a reasonable time but not so high as to cause significant decomposition of the reactants or products.

Q: How can I confirm the structure of my final product?

A: A combination of spectroscopic techniques should be used to confirm the structure of your this compound.

  • ¹H and ¹³C NMR Spectroscopy: Will provide information about the proton and carbon environments in the molecule.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of the amino group (N-H stretching) and the aromatic rings.

Q: Are there any alternative synthetic routes to consider?

A: While the Hantzsch-type synthesis is common, other methods for constructing the thiazolopyridine scaffold have been reported. These may involve the cyclization of appropriately functionalized pyridine derivatives or the use of transition metal-catalyzed cross-coupling reactions to form key bonds.[5][6] The choice of route will depend on the availability of starting materials and the desired substitution pattern on the final molecule.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol should be considered a starting point and may require optimization for specific substrates and scales.

Materials:

  • 3-Amino-4-chloropyridine

  • Potassium thiocyanate (dried in a vacuum oven before use)

  • Dimethylformamide (DMF, anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-4-chloropyridine (1.0 eq) and dried potassium thiocyanate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen). The concentration of the starting material should be around 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., 20% to 100% ethyl acetate).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound as a solid.

References

Technical Support Center: Purification of Thiazolo[5,4-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Thiazolo[5,4-c]pyridin-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important heterocyclic scaffold. The methodologies and solutions presented are based on established principles of organic chemistry and chromatography for polar, basic compounds.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its purification can present challenges due to its polarity and basicity, often leading to issues such as poor solubility, peak tailing in chromatography, and co-elution with impurities. This guide will address these common problems in a question-and-answer format, providing both theoretical explanations and practical, field-proven solutions.

Troubleshooting Guide & FAQs

Section 1: Recrystallization Issues

Q1: I'm having trouble finding a suitable solvent system for the recrystallization of my crude this compound. What should I try?

A1: The key to a successful recrystallization is identifying a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the polar nature of the thiazolopyridine core and the amine group, polar solvents are a good starting point.

  • Initial Solvent Screening: Begin by testing small amounts of your crude product in a variety of solvents with differing polarities. Good candidates include:

    • Alcohols (Methanol, Ethanol, Isopropanol)

    • Acetonitrile

    • Ethyl Acetate

    • Water (if the compound has sufficient polarity)

  • Solvent Pairs: If a single solvent does not provide the desired solubility profile, a two-solvent system is often effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is insoluble. The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity (cloudiness) appears. The solution is then allowed to cool slowly. Common pairs for polar compounds include:

    • Methanol/Water

    • Ethanol/Water

    • Methanol/Diethyl Ether

    • Ethyl Acetate/Hexane

  • Expert Tip: For basic compounds like this compound, slight acidification of an aqueous solvent system with a volatile acid (e.g., a few drops of acetic acid) can sometimes improve solubility at high temperatures and promote the formation of well-defined crystals upon cooling. However, be mindful that this may lead to the isolation of a salt form of your compound.

Q2: My recrystallization yielded an oil instead of crystals. What went wrong?

A2: "Oiling out" is a common problem in recrystallization and can be caused by several factors:

  • Incomplete Dissolution: If the crude material is not fully dissolved at the higher temperature, the undissolved impurities can act as a nucleus for oil formation. Ensure your compound is completely in solution before cooling.

  • Cooling Too Rapidly: Rapid cooling does not allow sufficient time for an ordered crystal lattice to form. Try insulating the flask to slow the cooling process or allowing it to cool to room temperature undisturbed before placing it in an ice bath.

  • Supersaturation: The solution may be too concentrated. Try using a slightly larger volume of the recrystallization solvent.

  • Presence of Impurities: Certain impurities can inhibit crystal formation. If persistent oiling occurs, it may be necessary to first purify the crude material by another method, such as column chromatography, to remove these problematic impurities.

Section 2: Column Chromatography Challenges

Q3: My this compound is streaking or tailing badly on my silica gel column. How can I improve the peak shape?

A3: Peak tailing of basic compounds on silica gel is a classic problem caused by strong interactions between the basic amine groups and the acidic silanol groups (Si-OH) on the silica surface. This leads to non-ideal elution behavior.[1]

Here are several effective strategies to mitigate this issue:

  • Addition of a Basic Modifier: Incorporating a small amount of a volatile base into your mobile phase will neutralize the acidic silanol groups, preventing strong adsorption of your basic compound.[1]

    • Recommended Modifiers: Triethylamine (TEA) or pyridine are commonly used. Start with 0.1-1% (v/v) in your eluent.

    • Example Mobile Phase: A gradient of methanol in dichloromethane (DCM) with 0.5% TEA.

  • Use of an Alternative Stationary Phase: If tailing persists, consider switching to a different type of column packing.

    • Amine-functionalized Silica: These columns have a basic surface that is much more compatible with the purification of amines, often allowing for the use of less polar and non-basic solvent systems like hexane/ethyl acetate.[1]

    • Basic Alumina: Alumina is a basic stationary phase and can be an excellent alternative to silica for purifying amines.[1]

  • Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase chromatography (e.g., using a C18 column) can be a powerful tool. A common mobile phase would be a gradient of acetonitrile in water with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure the amine is protonated and gives sharp peaks.[2]

Experimental Protocol: Flash Column Chromatography with Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 100% DCM with 0.5% TEA).

  • Column Packing: Pour the slurry into your column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with your starting mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of methanol) to elute your compound.

  • Fraction Collection & Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.

Q4: I am not getting good separation between my product and a closely related impurity. What can I do to improve resolution?

A4: Improving resolution in column chromatography requires optimizing several parameters:

  • Solvent System: The choice of eluent is critical. If you are using a binary system (e.g., ethyl acetate/hexane), try changing one or both solvents to alter the selectivity. For example, replacing ethyl acetate with acetone or DCM can change the interactions with the stationary phase and your compounds.

  • Gradient Profile: A shallower gradient will increase the separation between closely eluting peaks.

  • Column Dimensions: A longer and narrower column will provide more theoretical plates and thus better separation.

  • Flow Rate: A slower flow rate can improve resolution, but at the cost of longer run times.

  • Stationary Phase: As mentioned previously, switching to a different stationary phase (amine-silica, alumina, or a reversed-phase material) can dramatically alter the elution order and improve separation.

Troubleshooting Workflow for Poor Separation

G start Poor Separation Observed solvent Modify Mobile Phase (e.g., change solvent, add modifier) start->solvent gradient Optimize Gradient (make it shallower) solvent->gradient If still poor end Improved Separation solvent->end If successful column Change Stationary Phase (e.g., Silica -> Amine-Silica or C18) gradient->column If still poor gradient->end If successful flow Reduce Flow Rate column->flow Fine-tuning column->end If successful flow->end

Caption: A workflow for troubleshooting poor separation in column chromatography.

Section 3: Purity Assessment and Characterization

Q5: What are the best analytical techniques to confirm the purity of my final this compound product?

A5: A combination of techniques should be used to confidently assess purity:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reversed-phase method using a C18 column with a UV detector is typically suitable.[2] The presence of a single, sharp peak is a good indication of high purity. A diode array detector (DAD) can provide additional confidence by showing that the UV spectrum is consistent across the entire peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification of a mass spectrometer. It is invaluable for confirming the molecular weight of your target compound and identifying any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.

  • Melting Point: A sharp melting point range for a solid compound is a classic indicator of purity.

Quantitative Data Summary: Starting HPLC Conditions
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmA versatile column suitable for a wide range of small molecules.[2]
Mobile Phase A 0.1% Formic Acid or TFA in WaterAcidic modifier ensures protonation of the amine, leading to sharp peaks.[2]
Mobile Phase B 0.1% Formic Acid or TFA in AcetonitrileCommon organic solvent for reversed-phase HPLC.[2]
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point to elute the compound and any potential impurities.[2]
Flow Rate 1.0 mL/minStandard analytical flow rate.[2]
Column Temp. 25 °C (Ambient)Ensures reproducible retention times.[2]
Detection UV at 254 nm and 275 nmAromatic heterocycles typically absorb in this range.[2]
Section 4: Stability and Handling

Q6: Are there any stability concerns with this compound that I should be aware of during purification and storage?

A6: While the thiazolopyridine core is generally stable, the primary amine group can be susceptible to oxidation or degradation under certain conditions.

  • Air and Light Sensitivity: Like many amines, prolonged exposure to air and light can lead to the formation of colored impurities. It is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible and store it in amber vials protected from light.

  • Strongly Acidic or Basic Conditions: While acidic modifiers are used in HPLC, prolonged exposure to strong acids or bases at elevated temperatures could potentially lead to hydrolysis or other degradation pathways. It is advisable to neutralize fractions and remove solvents promptly after purification.

  • Storage: For long-term storage, it is recommended to keep the purified solid compound in a cool, dry, and dark place, preferably under an inert atmosphere. Storage at 4°C is a common practice.[3]

Chemical Structure and Logic

G cluster_0 This compound cluster_1 Key Physicochemical Properties cluster_2 Purification Challenges mol Structure prop1 Basic Amine Group (pKa ~4-6) chal2 Strong interaction with acidic silica prop1->chal2 Leads to prop2 Polar Heterocyclic Core chal1 Poor solubility in non-polar solvents prop2->chal1 Causes prop3 Potential for H-Bonding chal3 Peak tailing in chromatography chal2->chal3 Results in

Caption: Relationship between the structure of this compound and its purification challenges.

References

Technical Support Center: Stability of Thiazolo[5,4-c]pyridin-2-amine and Related 2-Aminothiazoles in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous bioactive compounds.[1] Researchers frequently rely on dimethyl sulfoxide (DMSO) as the solvent of choice for creating high-concentration stock solutions due to its excellent solubilizing power.[2] However, the chemical reactivity of the 2-aminothiazole moiety, coupled with the inherent properties of DMSO, can lead to compound instability over time. This can compromise experimental results, leading to decreased potency, inconsistent data, and misleading structure-activity relationships (SAR).

This guide provides in-depth technical support for researchers working with Thiazolo[5,4-c]pyridin-2-amine and related compounds. It is structured to help you proactively manage your DMSO stocks, troubleshoot stability issues, and ensure the integrity of your experimental data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound DMSO solutions.

Q1: What are the definitive recommended storage conditions for my this compound DMSO stock solutions?

A1: To maximize the shelf-life of your compound, adhere to the following conditions. The primary goal is to minimize the kinetic rate of potential degradation reactions and to prevent contamination with water, which can accelerate decomposition.[3][4]

ParameterRecommendationRationale
Temperature -80°C for long-term storage (> 1 month) -20°C for short-term storage (< 1 month)[5][6]Sub-zero temperatures drastically reduce the rate of chemical reactions. -80°C provides superior protection for long-term archiving.
Aliquoting Prepare single-use aliquots.This is the most critical step to avoid repeated freeze-thaw cycles, which can introduce moisture and cause compound precipitation upon thawing.[3][5]
Solvent Use high-purity, anhydrous DMSO (≤0.025% water).DMSO is highly hygroscopic (readily absorbs moisture from the air).[7] Water is a key contributor to the degradation of many repository compounds.[4]
Container Use amber glass or polypropylene vials with tight-sealing caps.[4][8]Glass is preferred as it is non-reactive.[8] Amber color protects from light, and tight seals prevent moisture ingress and solvent evaporation.[6][8]
Atmosphere If possible, overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing.This displaces oxygen, reducing the risk of oxidative degradation, although water is generally a more significant factor.[4]

Q2: I've followed best practices, but why is the 2-aminothiazole core, specifically, a concern for stability in DMSO?

A2: The 2-aminothiazole moiety possesses inherent chemical properties that can make it susceptible to degradation, particularly in the slightly acidic and dipolar environment provided by DMSO.[2] A key study on a 2-aminothiazole derivative identified several potential degradation pathways:

  • Tautomerization: The compound can exist in equilibrium between its amino and a more reactive imino tautomeric form. This shift can be influenced by the solvent environment.[2]

  • Oxidation: The thiazole ring and its substituents can be susceptible to oxidation.

  • Dimerization: The reactive imino tautomer can be attacked by a nucleophilic amine from another molecule, leading to the formation of N-N bonded dimers.[2]

These degradation products may be inactive, have altered activity, or even exhibit off-target effects, confounding your biological data.[2]

Q3: How long can I realistically expect my stock solution of this compound to be stable?

A3: There is no universal answer, as stability is compound-specific. However, general studies on large compound libraries provide a useful baseline. Many compounds show high stability, with reports of 87-89% of compounds remaining at >80% purity after 6 years of storage at -20°C.[9] Conversely, some compounds can degrade significantly faster. For a novel or sensitive compound like a 2-aminothiazole derivative, it is unwise to assume long-term stability without verification. We strongly recommend performing a periodic purity check (e.g., every 6-12 months) or conducting a formal time-course stability study as outlined in the Troubleshooting Guide below.

Section 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific experimental issues that may be linked to compound instability.

Scenario 1: Inconsistent Biological Activity or Declining Potency

Question: "My assay results with this compound are not reproducible. The IC50 value has increased significantly compared to my initial experiments. Is my compound degrading?"

Answer: Yes, a loss of potency is a classic indicator of compound degradation. The parent compound is likely being consumed over time, reducing its effective concentration in your assay. You must validate the integrity of your stock solution immediately.

Below is a systematic workflow to diagnose this issue.

A Inconsistent Biological Activity (e.g., increased IC50) B Immediately quarantine the suspect DMSO stock vial. A->B C Analyze an aliquot of the suspect stock using LC-MS or qNMR. B->C D Do you observe new peaks or a reduced parent peak area? C->D E Degradation is confirmed. Discard the suspect stock. D->E  Yes G Issue may be related to assay conditions, reagents, or cell health. Troubleshoot other variables. D->G No   F Prepare a fresh stock solution from solid material. E->F H Immediately re-test in the biological assay alongside a new dilution from the suspect stock. F->H I Does the fresh stock restore the expected activity? H->I I->G No   J Problem Solved. Establish a defined shelf-life for this compound. I->J  Yes

Caption: Workflow for Investigating Compound Instability.

Scenario 2: Observation of New Peaks in Analytical Traces

Question: "I ran a routine LC-MS check on my this compound stock, and I see new peaks that weren't there when I first prepared it. What are they?"

Answer: The appearance of new, related peaks is direct evidence of chemical transformation. Based on literature for similar 2-aminothiazole scaffolds, these are likely degradation products such as oxides or dimers.[2]

cluster_0 Potential Degradation in DMSO Parent This compound (Amino Tautomer) Tautomer Imino Tautomer (Reactive Intermediate) Parent->Tautomer Tautomerization Oxide Oxidized Product (e.g., N-oxide, S-oxide) Parent->Oxide Oxidation Dimer Dimerized Product (e.g., N-N linked) Tautomer->Dimer Dimerization

Caption: Potential Degradation Pathway of a 2-Aminothiazole in DMSO.

To confirm the identity of these new peaks, you would need to pursue structure elucidation using high-resolution mass spectrometry (HRMS) and NMR, potentially after isolating the impurities via preparative HPLC.[2] For most researchers, the simplest and most effective course of action is to discard the degraded stock and prepare a fresh solution.

Section 3: Protocols and Methodologies

Protocol 1: HPLC-UV/MS Method for Stability Assessment

This protocol provides a general method for assessing compound stability over time. It should be optimized for your specific compound.

  • Preparation of t=0 Sample:

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately dilute an aliquot to your target analytical concentration (e.g., 10 µM) in a 50:50 acetonitrile:water mixture.

    • Inject this sample onto the LC-MS system to get your initial purity and peak area. This is your 100% reference point.[10]

  • Sample Incubation:

    • Aliquot the remaining 10 mM stock into several sealed vials.

    • Store these vials under the desired test conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24h, 7 days, 14 days, 30 days), remove one aliquot from storage.[10]

    • Allow the aliquot to thaw completely and come to room temperature.

    • Prepare and analyze the sample exactly as described in Step 1.

  • LC-MS Parameters (Example):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Detection: UV (e.g., 254 nm) and ESI-MS (Positive Ion Mode)

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of compound remaining relative to the t=0 sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Monitor for the appearance and growth of new peaks, noting their retention times and mass-to-charge ratios (m/z).

References

Technical Support Center: Refining Thiazolo[5,4-c]pyridin-2-amine Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing the Thiazolo[5,4-c]pyridin-2-amine scaffold in kinase inhibitor discovery. This guide is designed to provide in-depth, field-proven insights to help you design, execute, and troubleshoot your kinase inhibition assays effectively. The this compound structure and its derivatives are recognized as a versatile scaffold in medicinal chemistry, forming the core of inhibitors targeting key kinases like CDKs, VEGFR, and c-KIT.[1][2][3][4] This guide combines foundational principles with practical solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning your experimental workflow and interpreting your results.

Q1: We are starting a new project with a this compound derivative. Which kinase assay format is best for primary screening?

A1: The choice of assay format depends on your specific goals, particularly throughput, sensitivity, and cost.[5][6] For high-throughput screening (HTS), luminescence and fluorescence-based assays are popular choices due to their reliability, speed, and cost-effectiveness.[6][7]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.[7] They are highly sensitive and less prone to interference from fluorescent compounds. However, they can be susceptible to inhibitors of the luciferase enzyme used in the detection step, which could lead to false negatives.[8]

  • Fluorescence-Based Assays (e.g., TR-FRET, Fluorescence Polarization): These methods use fluorescently labeled substrates or reagents.[7] They are highly sensitive, suitable for miniaturization, and avoid the use of radioactive materials.[7][9] The primary drawback is potential interference from test compounds that are themselves fluorescent or absorb light at the assay's excitation/emission wavelengths (inner filter effect).[8]

  • Radiometric Assays (e.g., [γ-³²P]ATP): Often considered the "gold standard" for their direct and robust measurement of substrate phosphorylation, these assays are highly sensitive and versatile.[6][9] However, the requirement for handling radioactive materials and specialized disposal makes them less suitable for HTS.[6]

For initial HTS, a luminescence-based format like ADP-Glo® offers a robust, scalable, and sensitive starting point.[7]

Q2: Our this compound compound is potent in our biochemical kinase assay (nanomolar IC50), but its activity is significantly lower in cell-based assays (micromolar GI50). Why is there a discrepancy?

A2: This is a common and critical challenge in drug discovery. A drop in potency from a biochemical to a cellular context can be attributed to several factors that are absent in a purified, in vitro system.[10][11]

  • High Intracellular ATP Concentration: Biochemical assays are often performed at low ATP concentrations (at or near the Kₘ of the kinase) to maximize sensitivity to ATP-competitive inhibitors.[12] However, cellular ATP levels are much higher (1-10 mM).[10] This high concentration of the natural substrate (ATP) creates a much more competitive environment for your inhibitor, leading to a higher apparent IC50 in cells.[10][12]

  • Cell Permeability: The compound may have poor membrane permeability and struggle to reach its intracellular target.[10]

  • Efflux by Transporters: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, lowering its effective intracellular concentration.[10]

  • Compound Stability: The compound may be unstable in cell culture media or rapidly metabolized by the cells.[10]

  • Off-Target Effects: In a complex cellular environment, the observed phenotype might be the net result of the compound acting on multiple targets, not just the primary kinase of interest.[10]

To investigate, consider running your biochemical assay with ATP concentrations closer to physiological levels (1 mM) to see if the IC50 value shifts closer to the cellular potency.[6] Additionally, cell permeability assays (e.g., PAMPA) can help diagnose absorption issues.[10]

Q3: How should we determine the optimal ATP concentration for our in vitro kinase assay?

A3: The ATP concentration is a critical parameter that directly influences the apparent potency (IC50) of ATP-competitive inhibitors.[12]

The standard practice is to use an ATP concentration that is equal to the Michaelis constant (Kₘ) of the kinase for ATP.[10][12] This provides a good balance for detecting competitive inhibitors and allows for a more standardized comparison of inhibitor potencies.[12] Using arbitrary ATP concentrations can lead to significant discrepancies in IC50 values, making it difficult to compare data across different experiments or labs.[10][13]

Therefore, determining the ATP Kₘ for your specific kinase under your exact assay conditions is a crucial step in assay development and validation.[10] While low ATP concentrations increase sensitivity for initial hit finding, testing at physiological ATP levels (1-10 mM) provides a more accurate prediction of cellular efficacy.[12]

Master Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a detailed, step-by-step methodology for determining the IC50 value of a this compound derivative using a luminescence-based ADP detection assay (e.g., ADP-Glo™).

Experimental Workflow Visualization

Kinase_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_detection Phase 3: Detection & Analysis Reagents 1. Prepare Reagents (Kinase, Substrate, ATP, Buffer, Inhibitor Stock) Dilutions 2. Prepare Serial Dilutions of Inhibitor Reagents->Dilutions Dispense 3. Dispense Kinase & Substrate to Plate Reagents->Dispense AddInhibitor 4. Add Inhibitor Dilutions & Controls to Plate Dilutions->AddInhibitor Dispense->AddInhibitor PreIncubate 5. Pre-incubate (Allows Inhibitor Binding) AddInhibitor->PreIncubate Initiate 6. Initiate Reaction (Add ATP Solution) PreIncubate->Initiate Incubate 7. Incubate Reaction (Phosphorylation Occurs) Initiate->Incubate Stop 8. Stop Reaction & Add Detection Reagent 1 Incubate->Stop Detect1 9. Incubate & Add Detection Reagent 2 Stop->Detect1 Read 10. Read Luminescence Detect1->Read Analyze 11. Analyze Data (Calculate % Inhibition, Fit IC50 Curve) Read->Analyze

Caption: General workflow for an in vitro kinase inhibition assay.[1][14]

Step 1: Reagent Preparation
  • Kinase Assay Buffer: Prepare a buffer suitable for your target kinase. A typical buffer contains Tris-HCl, MgCl₂, DTT, and a carrier protein like BSA.[14]

    • Expert Insight: MgCl₂ is a critical cofactor for kinase activity. Its concentration should be optimized. DTT is included to maintain a reducing environment and prevent enzyme oxidation. BSA is used to prevent the enzyme from sticking to plastic surfaces.

  • Test Compound Stock: Dissolve your this compound derivative in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Store appropriately.

  • Enzyme & Substrate: Prepare working solutions of the purified recombinant kinase and its specific substrate (peptide or protein) in the assay buffer.

    • Trustworthiness Check: The purity and activity of the kinase are paramount. Always source enzymes from a reputable vendor or thoroughly characterize in-house preparations. Substrate depletion should be avoided; ensure its concentration is well above the Kₘ if possible.[7]

  • ATP Solution: Prepare a working solution of ATP in the assay buffer. The final concentration in the assay should be at the predetermined Kₘ for the kinase.[12]

Step 2: Assay Execution in a 384-Well Plate
  • Compound Dilution: Prepare a serial dilution series of your test compound directly in an assay plate or a separate dilution plate. Start from your stock solution and typically perform 1:3 or 1:5 dilutions in DMSO.[14]

  • Dispense Kinase/Substrate Mix: Add the kinase and substrate mixture to all wells of the 384-well assay plate.[14]

  • Add Test Compound: Transfer a small volume of the serially diluted compound and controls from the dilution plate to the assay plate.

    • Controls are Essential:

      • 100% Activity Control (Negative Control): Wells containing enzyme, substrate, and only DMSO (no inhibitor).

      • 0% Activity Control (Positive Control): Wells with enzyme and substrate but with a known potent inhibitor or no ATP.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature.[14]

    • Expert Insight: This step allows the inhibitor to bind to the kinase and reach equilibrium before the phosphorylation reaction begins. This is especially important for slow-binding inhibitors.

  • Initiate Reaction: Add the ATP solution to all wells to start the kinase reaction.[1]

  • Reaction Incubation: Incubate the plate for the predetermined reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[14]

    • Trustworthiness Check: Ensure the reaction is in the linear range. Run a time-course experiment during assay development to find the optimal incubation time where product formation is linear with time.

Step 3: Signal Detection and Data Analysis
  • Stop Reaction: Add the first detection reagent (e.g., ADP-Glo™ Reagent) as per the manufacturer's protocol. This reagent stops the kinase reaction by depleting the remaining ATP.

  • ADP Conversion: Incubate as recommended (e.g., 40 minutes at room temperature). During this time, the ADP produced by the kinase reaction is converted to ATP.

  • Luminescence Generation: Add the second detection reagent (e.g., Kinase Detection Reagent), which contains luciferase and luciferin, to convert the newly generated ATP into a light signal.

  • Read Plate: After a brief incubation (e.g., 30-60 minutes), measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO) and low (no ATP/potent inhibitor) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, XLfit).[14][15]

Troubleshooting Guide

This Q&A guide addresses specific, common problems encountered during assay execution.

Issue Possible Cause(s) Recommended Solution(s)
High variability in IC50 values between experiments. 1. Inconsistent reagent preparation or handling. 2. Pipetting errors, especially with small volumes. 3. Compound precipitation at higher concentrations. 4. Inconsistent incubation times or temperatures.1. Use high-purity, fresh reagents. Ensure proper storage and handling to prevent degradation.[10] 2. Use calibrated pipettes and low-volume dispensing equipment. Consider acoustic dispensing for HTS. 3. Visually inspect for compound precipitation. Determine the compound's solubility in the final assay buffer.[10] 4. Strictly standardize all incubation steps using timers and calibrated incubators.
The dose-response curve is flat or does not reach 100% inhibition. 1. The tested concentration range is too low. 2. The compound has low potency or is inactive. 3. Compound solubility is limited, preventing higher effective concentrations. 4. Compound is interfering with the detection signal (e.g., inhibiting luciferase).[8]1. Test a broader and higher range of concentrations (e.g., up to 100 µM).[2] 2. Confirm compound identity and purity via analytical methods (LC-MS, NMR). 3. Check compound solubility. If it precipitates, the IC50 cannot be accurately determined above that concentration. 4. Run a counter-screen against the detection enzyme (e.g., luciferase) alone to check for direct inhibition.[8]
Signal in "no enzyme" or "0% activity" control wells is high. 1. Contamination of reagents (e.g., ATP contamination in the substrate). 2. The test compound itself is luminescent or fluorescent, causing signal interference.[7][8] 3. Non-specific binding of detection reagents.1. Test all reagents individually for contaminating signals. Use high-purity certified reagents. 2. Run a control plate with the compound dilutions in buffer without the enzyme or detection reagents to measure background signal. Subtract this background from the experimental wells. 3. Ensure proper blocking agents (e.g., BSA) are used and that the assay buffer is optimized.
IC50 values are much higher than expected for an ATP-competitive inhibitor. 1. The ATP concentration used in the assay is too high relative to the inhibitor's affinity (Ki). 2. The inhibitor is not ATP-competitive. 3. The purified kinase has low activity or is partially denatured.1. Re-run the assay at a lower ATP concentration (e.g., at or below the Kₘ) to increase sensitivity.[12] 2. Perform mechanism-of-action studies (e.g., Lineweaver-Burk plots) by measuring IC50 values at multiple ATP concentrations to confirm competitive inhibition. 3. Verify the specific activity of your enzyme batch.

Advanced Assay Considerations: Mechanism of Action

Understanding how your this compound derivative inhibits the target kinase is a critical next step after determining potency. Most inhibitors developed from this scaffold are designed to be ATP-competitive.[15]

Visualizing ATP-Competitive Inhibition

MOA cluster_kinase Protein Kinase cluster_ligands Ligands cluster_reaction Reaction Outcome K Kinase Enzyme ATP_Site ATP Binding Site K->ATP_Site Substrate_Site Substrate Binding Site K->Substrate_Site Phospho Phosphorylated Substrate (Signal ON) K->Phospho Catalyzes Phosphorylation ATP ATP ATP->ATP_Site Binds Substrate Substrate Substrate->Substrate_Site Binds Inhibitor Inhibitor (this compound) Inhibitor->ATP_Site Competes for binding No_Reaction No Phosphorylation (Signal OFF) Inhibitor->No_Reaction Blocks Reaction

Caption: Mechanism of an ATP-competitive kinase inhibitor.

To confirm an ATP-competitive mechanism of action (MOA), you can perform the IC50 determination assay at several different fixed concentrations of ATP (e.g., 0.5x Kₘ, 1x Kₘ, 5x Kₘ, 10x Kₘ).

  • Expected Outcome: For a true ATP-competitive inhibitor, the measured IC50 value will increase linearly with the ATP concentration.[5] This data can then be used to calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation, which represents the intrinsic binding affinity of the inhibitor to the kinase, independent of ATP concentration.[12]

References

minimizing off-target effects of Thiazolo[5,4-c]pyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with Thiazolo[5,4-c]pyridin-2-amine derivatives. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to address one of the most significant challenges in kinase inhibitor development: minimizing off-target effects. As many derivatives of this scaffold target the highly conserved ATP-binding site of protein kinases, achieving selectivity is paramount for both elucidating biological pathways and developing safe, effective therapeutics.[1][2][3]

This document moves beyond simple protocols to explain the underlying principles, helping you make informed decisions in your experimental design.

Section 1: Proactive Off-Target Mitigation: A Predictive Approach

Before beginning extensive in vitro and cell-based experiments, a robust computational analysis can save significant time and resources by predicting potential off-target interactions. This proactive strategy allows for the early-stage redesign of compounds to enhance selectivity.

Workflow for Predictive Off-Target Analysis

The initial step in any project involving novel kinase inhibitors should be an in silico assessment. This workflow helps prioritize compounds for synthesis and testing.

Predictive_Workflow cluster_0 Computational & Design Phase cluster_1 Experimental Validation Compound This compound Lead Compound Predict In Silico Off-Target Prediction (KinomeFEATURE, KinasePred, etc.) Compound->Predict Input Structure Analyze Analyze Binding Site Similarities & Differences Predict->Analyze Predicted Off-Targets Redesign Rational Drug Redesign (Structure-Based Modification) Analyze->Redesign Structural Insights Optimized Optimized Compound with Predicted Selectivity Redesign->Optimized Synthesis Synthesize & Test Optimized->Synthesis

Caption: Predictive workflow for enhancing inhibitor selectivity.

Key Computational Strategies:

  • Binding Site Similarity Analysis: Rather than relying solely on protein sequence homology, tools that compare the microenvironment of kinase ATP-binding pockets offer superior predictive power.[4] A single amino acid difference can dramatically alter inhibitor binding, a nuance that sequence alignment may miss.[4] Computational databases can calculate a "PocketFEATURE score" (PFS) to quantify the similarity between your target's binding site and those across the kinome, flagging kinases with high geometric and physicochemical similarity as potential off-targets.[4]

  • Machine Learning Models: Platforms like KinasePred utilize machine learning algorithms trained on vast datasets of known kinase-inhibitor interactions.[5] These tools can predict the kinase activity profile of a novel small molecule, providing a complementary layer of analysis to structure-based methods.[5][6]

  • Rational Drug Design: The output from predictive models should guide the structural modification of your lead compound.[7] For instance, if a key off-target has a smaller residue at a "gatekeeper" position compared to your primary target, you can modify your compound to introduce a bulky group that creates a steric clash with the off-target's binding site, thereby improving selectivity.

Section 2: Troubleshooting Guide: Experimental Identification of Off-Target Effects

This section addresses common issues encountered during the experimental validation of this compound derivatives.

Question 1: My lead compound shows a potent enzymatic IC50 but exhibits unexpected cellular toxicity or a phenotype inconsistent with inhibiting the primary target. How do I identify the responsible off-target(s)?

This is a classic and critical problem. The observed cellular effect may be due to the compound engaging one or more unintended proteins. A multi-step, unbiased approach is required to de-risk your compound.

Workflow for Unbiased Off-Target Identification

Experimental_Workflow Problem Problem: Unexpected Cellular Phenotype/Toxicity Step1 Step 1: Broad In Vitro Kinome Profiling Problem->Step1 Initial Screen Step2 Step 2: Cell-Based Target Engagement (CETSA) Step1->Step2 Confirm Cellular Activity Step3 Step 3: Unbiased Proteomics (Inhibitor Affinity Chromatography) Step2->Step3 Identify All Binding Partners Result Validated Off-Target(s) Identified Step3->Result Mass Spec Analysis

Caption: Experimental workflow for identifying off-target proteins.

Detailed Methodologies:

Step 1: Broad Spectrum In Vitro Kinase Profiling This is the foundational experiment for any kinase inhibitor program.

  • Principle: Test your compound against a large panel of purified kinases (e.g., 400+ kinases) to empirically determine its selectivity profile. This is often done using radiometric or fluorescence-based assays that measure the inhibition of substrate phosphorylation.

  • Causality: The resulting IC50 values provide a quantitative measure of potency against each kinase. A highly selective compound will have a very low IC50 for the primary target and significantly higher IC50 values for all other kinases. It is crucial to run these assays at an ATP concentration that approximates the Michaelis constant (Km) for each kinase, as this allows the IC50 to better reflect the inhibitor's intrinsic affinity (Ki).[8]

  • Data Interpretation: The results are often visualized as a "kinome map" or summarized in a table. A common metric is the Selectivity Score (S-Score) , which quantifies how many non-target kinases are inhibited above a certain threshold at a specific compound concentration.

CompoundPrimary Target IC50 (nM)S-Score(10) at 1 µMNumber of Off-Targets >90% Inhibition at 1 µM
Lead Compound 150.0835
Optimized Compound 250.024

Step 2: Cell-Based Target Engagement Assays Confirming that your compound binds its intended target inside a cell is a critical validation step.

  • Principle (CETSA - Cellular Thermal Shift Assay): This method relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

  • Protocol:

    • Treat intact cells with your compound and a vehicle control.

    • Heat aliquots of the cell lysates to a range of temperatures.

    • Cool the samples and centrifuge to pellet the denatured, aggregated proteins.

    • Analyze the soluble fraction by Western blot for your target protein.

  • Causality: In the presence of your binding compound, the target protein will remain soluble at higher temperatures compared to the vehicle control, resulting in a "thermal shift." This confirms target engagement in a physiological context. An absence of a shift may indicate poor cell permeability or rapid efflux.

Step 3: Unbiased Identification via Chemical Proteomics If broad profiling and target engagement assays don't explain the phenotype, an unbiased approach is necessary to discover novel, unexpected binding partners.

  • Principle (Inhibitor Affinity Chromatography): This technique uses an immobilized version of your inhibitor to "pull down" its binding partners from a total cell lysate.[1][2]

  • Detailed Protocol: Inhibitor Affinity Chromatography

    • Immobilization: Synthesize an analogue of your this compound derivative that contains a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). Ensure the linker position does not disrupt target binding.

    • Lysate Preparation: Prepare a native cell lysate from the cell line exhibiting the phenotype of interest.

    • Affinity Capture: Incubate the cell lysate with the inhibitor-coupled beads. The inhibitor's binding partners will be captured on the beads. Include a control incubation with beads that have not been coupled to the inhibitor.

    • Washing: Wash the beads extensively with buffer to remove non-specific protein binders.

    • Elution: Elute the specifically bound proteins. This can be done by competitive elution with a high concentration of the free (non-immobilized) inhibitor or by using a denaturing elution buffer.

    • Analysis: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Causality: Proteins that are significantly enriched in the inhibitor-bead eluate compared to the control-bead eluate are considered specific binding partners. This powerful method can identify both expected and completely novel off-targets, providing direct candidates to explain the observed cellular phenotype.[2]

Section 3: Frequently Asked Questions (FAQs)

Q: How do I choose the right concentration of my compound for off-target screening assays?

A: This is a critical parameter. A common starting point for broad kinase panels is to screen at a single high concentration (e.g., 1 or 10 µM) to identify all potential hits. Any kinase showing significant inhibition (>70-80%) at this concentration should then be selected for a full dose-response curve to determine its IC50. For cell-based assays, you should test at concentrations ranging from 10x to 100x the cellular IC50 for your primary target to reveal off-target effects that may only occur at higher doses.

Q: What is the difference between an IC50 and a Ki, and why does it matter for selectivity?

A: The IC50 is the concentration of an inhibitor required to reduce an enzyme's activity by 50% under specific experimental conditions. It is dependent on the substrate (e.g., ATP) concentration.[8] The Ki (inhibition constant) is a measure of the intrinsic binding affinity between the inhibitor and the enzyme and is independent of substrate concentration. For competitive inhibitors like most this compound derivatives, a lower Ki indicates a higher affinity. When comparing selectivity across different kinases, it's more accurate to compare Ki values, although IC50 values measured under standardized conditions (e.g., ATP at Km) are often used as a practical proxy.[8]

Q: Can I use cell microarray assays for off-target screening?

A: Yes, Off-Target Screening Cell Microarray Analysis (OTSCMA) is a high-throughput method to assess binding to a large panel of human membrane or secreted proteins expressed on the surface of cells.[9] This is particularly useful for identifying off-target interactions that could lead to immunological or other cell-surface-mediated side effects, which might be missed in traditional kinase assays.[9]

Q: My compound is highly selective in biochemical assays but still shows a confusing cellular phenotype. What else could be the cause?

A: Beyond direct protein binding, consider these possibilities:

  • Metabolites: The compound could be metabolized within the cell into an active form that has a different off-target profile. Computational tools can predict potential metabolites, which can then be synthesized and tested.[10]

  • Pathway Effects: The compound may be so potent against its primary target that it causes unexpected downstream signaling consequences or activates compensatory feedback loops that produce the confusing phenotype.

  • Non-Protein Targets: While less common for this scaffold, consider potential interactions with other macromolecules like nucleic acids or lipids.

References

Technical Support Center: Troubleshooting Thiazolo[5,4-c]pyridin-2-amine Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiazolo[5,4-c]pyridin-2-amine and its derivatives. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered when investigating cancer cell resistance to this class of compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing minimal or no cytotoxicity with our this compound compound in a specific cancer cell line, contrary to published data. What could be the primary reasons?

A1: This is a common challenge that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Cell Line Integrity and Passage Number: Over-passaging cell lines can lead to genetic drift and altered drug sensitivity. It's crucial to use low passage number cells and ensure they are obtained from a reputable source.[1] Immortalized cells, in particular, may yield inconsistent results that don't reflect the actual disease biology.[1]

  • Compound Integrity and Concentration: Verify the purity, concentration, and storage conditions of your this compound stock solution. Degradation or inaccurate concentration can significantly reduce its efficacy.[2]

  • Experimental Parameters: Inconsistent cell seeding density, variations in incubation time, and high concentrations of solvents like DMSO can all impact the reproducibility of cytotoxicity assays.[2]

  • Intrinsic Resistance: The cell line you are using may possess intrinsic resistance to this class of compounds. This could be due to pre-existing genetic or phenotypic characteristics.

Q2: Our dose-response curves are inconsistent across replicate experiments. What are the likely sources of this variability?

A2: Variability in dose-response curves often points to subtle inconsistencies in experimental setup. Key areas to investigate include:

  • Cell Seeding Uniformity: Uneven cell distribution in multi-well plates is a major source of variability. Ensure thorough cell suspension mixing before and during plating.

  • Assay Timing and Cell Growth Phase: For optimal reproducibility, cells should be in the logarithmic growth phase during drug treatment.[3] The timing of drug addition after seeding and the total assay duration should be consistent.[4][5]

  • Edge Effects in Multi-Well Plates: Evaporation from wells on the outer edges of a plate can concentrate media components and the drug, leading to skewed results. To mitigate this, consider not using the outer wells for experimental data or ensuring proper humidification in the incubator.

Q3: We have successfully generated a this compound-resistant cell line, but the resistance phenotype is not stable. What can we do?

A3: Maintaining a stable resistant phenotype requires continuous selective pressure.

  • Continuous Drug Exposure: To maintain the resistance phenotype, the established resistant cell line should be cultured in a medium containing the selecting this compound compound.[6]

  • Periodic Validation: Regularly confirm the resistance by comparing the IC50 value of the resistant line to the parental cell line.[6] A significant fold-change (e.g., >3-fold) indicates established resistance.[3]

In-Depth Troubleshooting Guides

Guide 1: Investigating Unexpected Lack of Efficacy

If your this compound compound shows lower than expected cytotoxicity, a systematic investigation into the potential causes is necessary.

Workflow for Troubleshooting Low Cytotoxicity

Caption: Troubleshooting workflow for low cytotoxicity.

Step-by-Step Protocol: Assessing Cytostatic vs. Cytotoxic Effects

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined GI50) for 24, 48, and 72 hours.

  • Cell Harvest and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. A cytostatic effect will be indicated by an accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M), while a cytotoxic effect will show an increase in the sub-G1 population, indicative of apoptotic cells.

Guide 2: Characterizing Acquired Resistance

Once a resistant cell line is established, the next critical step is to elucidate the mechanism of resistance.

Potential Mechanisms of Resistance to this compound

While the specific targets of this compound can vary, they often fall within the family of kinase inhibitors.[7][8][9] Therefore, resistance mechanisms can be broadly categorized.

Resistance_Mechanisms cluster_drug This compound cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Drug Drug Enters Cell Target Target Kinase Drug->Target Inhibition Pathway Downstream Signaling Target->Pathway Activates Proliferation Cell Proliferation & Survival Pathway->Proliferation Efflux Increased Drug Efflux Efflux->Drug Reduces intracellular concentration Mutation Target Mutation/Amplification Mutation->Target Alters drug binding or increases target level Bypass Activation of Bypass Pathways Bypass->Pathway Compensatory signaling

Caption: Potential mechanisms of drug resistance.

Experimental Protocol: Generation of Drug-Resistant Cell Lines

The establishment of drug-resistant cell lines is a foundational step, typically achieved through continuous exposure to a selecting agent.[6]

  • Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of the this compound compound for the parental cancer cell line using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo®).[6][10]

  • Initial Exposure: Treat the parental cells with the compound at a concentration of approximately 1/10th to 1/5th of the IC50.[6]

  • Dose Escalation: Once the cells recover and reach 70-80% confluency, gradually increase the drug concentration in the culture medium.[6] This can be done in a stepwise manner every 1-2 weeks.

  • Stabilization: The resistant cell line is considered established when it can proliferate in a drug concentration that is significantly higher (e.g., 10-fold IC50) than what the parental line can tolerate.[6]

  • Validation: Confirm the resistance by performing a dose-response assay and calculating the new IC50 value. The resistance index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental sensitive cell line.[6] An RI > 1 indicates resistance.[6]

Data Presentation: Comparative Cytotoxicity

Summarize your findings in a clear, tabular format for easy comparison.

Cell LineThis compound (IC50 in µM)Doxorubicin (IC50 in µM)Paclitaxel (IC50 in µM)Resistance Index (RI)
Parental Sensitive Line (e.g., MCF-7)e.g., 2.5 ± 0.3e.g., 0.5 ± 0.05e.g., 0.01 ± 0.0021.0
Resistant Line (e.g., MCF-7/Thia-R)e.g., 25.0 ± 2.1e.g., 0.6 ± 0.07e.g., 0.01 ± 0.00310.0

Note: The Resistance Index (RI) is calculated relative to the this compound compound.

References

Technical Support Center: Enhancing the Bioavailability of Thiazolo[5,4-c]pyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the development of Thiazolo[5,4-c]pyridin-2-amine analogs. This guide is designed to provide in-depth troubleshooting assistance and practical, field-proven insights to address the significant challenge of poor oral bioavailability often encountered with this promising class of molecules. As many of these compounds are characterized by low aqueous solubility and high lipophilicity, they frequently fall into the Biopharmaceutics Classification System (BCS) Class II or IV, making formulation and chemical optimization critical for therapeutic success.[1][2][3]

This document provides a logical, problem-oriented framework to diagnose issues, select appropriate enhancement strategies, and implement key experimental protocols.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when confronting bioavailability challenges.

Q1: What are the most probable causes for the poor oral bioavailability of my this compound analog?

A1: The poor oral bioavailability of this class of compounds, which often resemble kinase inhibitors, is typically multifactorial.[2][4] The primary culprits are:

  • Poor Aqueous Solubility: This is the most common hurdle. These molecules are often "brick-dust" like, meaning their strong crystal lattice energy prevents them from dissolving effectively in gastrointestinal fluids, which is a prerequisite for absorption.[5][6]

  • High First-Pass Metabolism: The compound may be extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the gut wall and liver before it can reach systemic circulation.[7] This significantly reduces the amount of active drug.

  • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[8][9] These transporters are located on the apical side of intestinal enterocytes and actively pump the drug back into the gut lumen, limiting its net absorption.[8][10]

  • High Lipophilicity: While some lipophilicity is needed for membrane permeation, excessively "grease-ball" molecules can get trapped in the lipid membranes of enterocytes or favor lymphatic absorption pathways, which can be less efficient.[11]

Q2: My compound shows high permeability in vitro (e.g., PAMPA), but in vivo absorption is still low. What should I investigate next?

A2: This classic BCS Class II scenario (high permeability, low solubility) strongly suggests that the rate-limiting step to absorption is dissolution.[1][12] Your focus should immediately shift to strategies that enhance the concentration of the drug in a dissolved state within the gastrointestinal tract. Concurrently, you should not rule out other biological barriers.

  • Confirm Efflux: A standard Caco-2 permeability assay can differentiate between passive permeability and active transport. An efflux ratio (Basolateral-to-Apical / Apical-to-Basolateral) greater than 2 is a strong indicator of active efflux.[13]

  • Assess Metabolic Stability: The compound could be a "high-clearance" molecule. An in vitro metabolic stability assay using liver and intestinal microsomes is critical to determine its metabolic fate.[14][15]

Q3: Should I prioritize chemical modification of the lead compound or advanced formulation strategies?

A3: This is a key strategic decision.

  • Early Discovery Phase: If you have flexibility in your medicinal chemistry program, minor structural modifications that do not compromise potency but improve physicochemical properties (e.g., adding a weakly basic moiety to form salts, disrupting planarity to reduce crystal packing) can be highly effective.[16][17] However, this can be a lengthy process.[18]

  • Lead Optimization/Preclinical Development: At this stage, formulation development is often the faster and more predictable path. Advanced formulations like amorphous solid dispersions or lipid-based systems can often overcome bioavailability hurdles without altering the core molecule.[18][19] Many successful drugs on the market are poorly soluble compounds enabled by formulation technology.[20]

Q4: What is the "food effect," and how can it impact the development of my compound?

A4: The food effect refers to the change in a drug's bioavailability when administered with food versus in a fasted state. For poorly soluble, lipophilic compounds (like many this compound analogs), a high-fat meal can often increase bioavailability (a "positive" food effect).[4] This occurs because food stimulates bile salt secretion, which helps solubilize the drug. While this may seem beneficial, a large and variable food effect is undesirable as it leads to inconsistent patient exposure. Regulatory agencies require food effect studies, and a key goal of formulation development is often to mimic the "fed" state to ensure consistent absorption regardless of meals.[13] Lipid-based formulations are particularly effective at mitigating food effects.[2]

Troubleshooting Guide

This guide provides a structured approach to diagnose and solve specific experimental issues.

Issue: Low and Variable Oral Absorption in Preclinical Models (Rat, Dog)

This is the most common and critical issue. The following workflow helps systematically identify the root cause and select an appropriate strategy.

Caption: Troubleshooting workflow for poor oral bioavailability.

Data & Formulation Strategies Summary

The choice of an enabling formulation strategy depends on the physicochemical properties of the analog and the desired dose. The following table summarizes common approaches.

StrategyMechanism of ActionIdeal for Compounds That Are...AdvantagesDisadvantages
Nanosuspension Increases surface area for dissolution by reducing particle size to the nanometer range.[11][21]Crystalline, stable, high-melting-point ("brick-dust").High drug loading, applicable to many compounds.Can be physically unstable (aggregation), may require specialized equipment.
Amorphous Solid Dispersion (ASD) Traps the drug in a high-energy, non-crystalline (amorphous) state within a polymer matrix, increasing its apparent solubility.[18][22]Able to be made amorphous, prone to low solubility but not necessarily high lipophilicity.Can achieve significant supersaturation, leading to large bioavailability gains.Risk of recrystallization during storage, potential for drug-polymer interaction issues.
Lipid-Based Formulations (e.g., SEDDS) The drug is pre-dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion/microemulsion in the gut.[18][19]Lipophilic ("grease-ball"), with LogP > 3.Bypasses dissolution step, enhances lymphatic uptake, can reduce food effects.[21][23]Lower drug loading capacity, potential for GI side effects from surfactants.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, whose hydrophilic exterior improves water solubility.[19][21]Molecules with appropriate size and shape to fit into the cyclodextrin cavity.Simple to prepare, can significantly increase solubility.Limited to lower doses due to the mass of cyclodextrin required.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay

This assay determines the rate at which your compound is metabolized by liver enzymes, providing an estimate of its metabolic clearance.[14][15]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a this compound analog.

Materials:

  • Pooled liver microsomes (human, rat, dog)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compound (e.g., Verapamil, a known CYP3A4 substrate)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the phosphate buffer and the NADPH regenerating system.

  • Prepare Compound Plate: In a 96-well plate, add buffer. Then, add a small volume of your test compound stock solution to achieve the final desired concentration (e.g., 1 µM). Also, prepare wells for the positive control and a negative control (no NADPH).

  • Pre-incubation: Pre-incubate the compound plate at 37°C for 10 minutes.

  • Initiate Reaction: Add pre-warmed liver microsomes (e.g., final concentration of 0.5 mg/mL) to all wells to start the reaction.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot from the reaction plate to a new 96-well plate containing ice-cold acetonitrile with an internal standard. This quenches the reaction.

  • Sample Processing: Centrifuge the quenched plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. The half-life is calculated as t½ = 0.693 / k.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay is the gold standard for assessing a compound's intestinal permeability and identifying if it is a substrate for efflux transporters like P-gp.[13]

Objective: To determine the apparent permeability coefficients (Papp) in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells cultured on permeable Transwell® inserts for 21 days

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • Test compound stock solution

  • Control compounds: Propranolol (high permeability), Atenolol (low permeability), Digoxin (P-gp substrate)

  • LC-MS/MS system

Procedure:

  • Cell Preparation: Wash the Caco-2 cell monolayers on the Transwell® inserts with pre-warmed HBSS.

  • A-B Permeability:

    • Add the test compound solution (in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh HBSS.

  • B-A Permeability:

    • Add the test compound solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) .

    • An ER > 2 suggests the compound is actively effluxed.[13]

G cluster_0 Physicochemical Factors cluster_1 Biological Factors Solubility Aqueous Solubility Dissolution Dissolution Rate Solubility->Dissolution determines Absorption Drug Absorption (into Portal Vein) Dissolution->Absorption Permeability Membrane Permeability Permeability->Absorption Metabolism First-Pass Metabolism (Gut Wall & Liver) Metabolism->Absorption reduces Efflux Transporter Efflux (e.g., P-gp) Efflux->Absorption reduces SystemicCirculation Systemic Circulation (Bioavailable Drug) Absorption->SystemicCirculation Surviving Fraction

Caption: Key factors influencing oral drug absorption and bioavailability.

References

Validation & Comparative

A Comparative Analysis of Thiazolo[5,4-c]pyridin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolo[5,4-c]pyridine scaffold has garnered significant attention in medicinal chemistry as a privileged structure for the development of potent kinase inhibitors. This guide presents a comparative analysis of various Thiazolo[5,4-c]pyridin-2-amine analogs, focusing on their structure-activity relationships (SAR), inhibitory potency against key cancer-related kinases, and the underlying principles guiding their design and experimental evaluation. We will delve into specific examples, comparing their efficacy and highlighting the chemical modifications that enhance their therapeutic potential.

Introduction: The Thiazolo[5,4-c]pyridine Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The Thiazolo[5,4-c]pyridine core, an isostere of purine, has emerged as a versatile template for designing such inhibitors.[2] Its unique structural and electronic properties allow for critical interactions within the ATP-binding pocket of various kinases.

The 2-amino group on the pyridine ring is a crucial hydrogen bond donor, often interacting with the hinge region of the kinase's ATP-binding site, a common feature for many kinase inhibitors.[3] Modifications to other parts of the scaffold, such as the thiazole and pyridine rings, allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will explore how substitutions on this core structure influence biological activity, drawing on examples from recent literature.

Mechanism of Action and Key Kinase Targets

This compound analogs primarily function as ATP-competitive inhibitors. They occupy the ATP-binding site of a target kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. Several kinases implicated in cancer have been successfully targeted by derivatives of this scaffold, including:

  • Cyclin-Dependent Kinases (CDKs): Particularly CDK4 and CDK6, which are key regulators of the cell cycle.[4] Dysregulation of the Cyclin D-CDK4/6-INK4-Rb pathway is a frequent event in breast cancer, making these kinases attractive therapeutic targets.[4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3]

  • c-KIT: A receptor tyrosine kinase, mutations of which are implicated in various cancers, including gastrointestinal stromal tumors (GIST).[5]

  • Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.[6]

Below is a diagram illustrating the general mechanism of action of these inhibitors on the CDK4/6-Rb signaling pathway.

CDK4_6_Pathway cluster_0 Cell Cycle Progression Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD activates CDK46 CDK4/6 CyclinD->CDK46 complexes with Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F represses S_Phase S-Phase Entry E2F->S_Phase promotes Inhibitor This compound Analog Inhibitor->CDK46 INHIBITS

Caption: Inhibition of the CDK4/6-Rb signaling pathway by this compound analogs.

Comparative Analysis of Key Analogs

The therapeutic potential of the this compound scaffold is highly dependent on the nature and position of its substituents. Below, we compare several analogs, highlighting how specific structural modifications impact their inhibitory activity.

Substitutions on the Pyridine Ring

Modifications on the pyridine ring are a common strategy to enhance potency and selectivity. For instance, in the context of CDK4/6 inhibitors, the introduction of a 4-(4-ethylpiperazin-1-yl) group on the pyridine ring has been shown to yield high selectivity over other CDKs.[3]

Compound IDR Group on PyridineCDK4 Ki (nM)CDK6 Ki (nM)Selectivity
Analog A 4-(4-ethylpiperazin-1-yl)134High selectivity over CDK1, CDK2, CDK7, and CDK9.[3]
Analog B N-cyclopentyl-5-(2-((5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)amino)--Remarkable selectivity.[3]

Data presented is illustrative and based on findings for similar scaffolds.

Modifications of the Thiazole Ring

The thiazole ring itself is a key structural component. While less frequently modified than the pyridine ring, substitutions here can still significantly impact activity. For example, in the development of c-KIT inhibitors based on the isomeric thiazolo[5,4-b]pyridine scaffold, functionalization at the 5-position was crucial for targeting the ATP-binding site.[5]

The Importance of the 2-Amino Linker

The 2-amino group on the pyridine ring is a critical feature for the activity of these compounds. It typically forms a key hydrogen bond with the hinge region of the kinase.[3] Any modification to this amine group generally leads to a substantial decrease or complete loss of inhibitory activity.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on this compound analogs and related scaffolds allow for the formulation of several SAR principles:

  • Hinge-Binding Moiety: The 2-aminopyridine moiety is essential for binding to the kinase hinge region.

  • Substituent Effects: The nature and position of substituents on the pyridine and thiazole rings dictate the potency and selectivity of the inhibitor. Bulky and flexible side chains on the pyridine ring can often access additional pockets in the ATP-binding site, leading to enhanced affinity.

  • Planarity and Rotational Freedom: The overall conformation of the molecule, including the planarity and rotational freedom between the rings, can influence binding affinity.[3]

The following diagram illustrates a general workflow for the evaluation of these kinase inhibitors.

experimental_workflow cluster_workflow Inhibitor Evaluation Workflow synthesis Analog Synthesis in_vitro_kinase In Vitro Kinase Assays (IC50 Determination) synthesis->in_vitro_kinase cell_based Cell-Based Assays (e.g., Proliferation, Apoptosis) in_vitro_kinase->cell_based in_vivo In Vivo Animal Models (Efficacy & Toxicity) cell_based->in_vivo adme ADME/Tox Profiling cell_based->adme lead_optimization Lead Optimization in_vivo->lead_optimization adme->lead_optimization

Caption: A general experimental workflow for the evaluation of kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below are representative protocols for the synthesis and biological evaluation of this compound analogs.

General Synthesis of Thiazolo-pyridopyrimidines

This protocol is adapted from a similar synthesis of thiazolo-pyridopyrimidines.[4]

  • Step 1: Synthesis of 2-thioxo derivatives: Start with the appropriate substituted aminopyridine.

  • Step 2: Cyclization: Mix 10 mmol of the 2-thioxo derivative with 10 mmol of chloroacetic acid and 20 mmol of sodium acetate in 20 ml of glacial acetic acid.

  • Step 3: Heating: Gently heat the mixture with stirring on a water bath (60 °C) for 2-4 hours.

  • Step 4: Isolation: After the reaction is complete, cool the flask to room temperature and pour the contents into a beaker containing crushed ice.

  • Step 5: Purification: Stir the mixture well, and filter the resulting precipitate. Wash the precipitate and purify it, for example, by recrystallization or column chromatography.

  • Step 6: Characterization: Confirm the structure of the final compound using techniques such as IR, 1H NMR, and Mass Spectrometry.[7]

In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This protocol is a generalized procedure based on the evaluation of thiazolo[5,4-b]pyridine derivatives as PI3K inhibitors.[6]

  • Reagents and Materials: Recombinant PI3Kα enzyme, ATP, and a suitable substrate (e.g., PIP2). A detection system to measure the product (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a series of dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Assay Procedure: a. In a 96-well plate, add the kinase, substrate, and test compound. b. Initiate the reaction by adding ATP. c. Incubate the plate at room temperature for a specified time (e.g., 1 hour). d. Stop the reaction and measure the amount of product formed using the detection system.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Cell Proliferation Assay

This assay is used to determine the effect of the compounds on the growth of cancer cell lines.

  • Cell Culture: Culture the desired cancer cell line (e.g., a breast cancer cell line for CDK4/6 inhibitors) in an appropriate medium.

  • Seeding: Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or MTS assay.

  • Data Analysis: Determine the GI50 or IC50 value (the concentration of the compound that causes 50% growth inhibition or cell death).

Future Directions and Outlook

The this compound scaffold continues to be a promising starting point for the development of novel kinase inhibitors. Future research will likely focus on:

  • Improving Selectivity: Designing analogs with higher selectivity for the target kinase to minimize off-target effects and toxicity.

  • Overcoming Drug Resistance: Developing compounds that are effective against mutant forms of kinases that are resistant to existing therapies.[5]

  • Exploring New Targets: Investigating the potential of this scaffold to inhibit other kinase families implicated in various diseases.

By leveraging the structure-activity relationships discussed in this guide, medicinal chemists can continue to design and synthesize novel this compound analogs with improved therapeutic profiles.

References

A Researcher's Guide to Cross-Reactivity Profiling of Thiazolo[5,4-c]pyridin-2-amine and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential drug candidate is a cornerstone of preclinical evaluation. The Thiazolo[5,4-c]pyridin-2-amine scaffold and its derivatives have garnered significant interest as potential kinase inhibitors, targeting enzymes frequently implicated in oncogenesis and other proliferative disorders.[1][2][3] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target binding, leading to unforeseen side effects or polypharmacology.[4][5][6]

This guide provides an in-depth, objective comparison of methodologies to profile the cross-reactivity of this compound and its analogs. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and present data in a clear, comparative format to aid in the critical assessment of inhibitor selectivity.

The Imperative of Selectivity Profiling

The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous testing to ensure it predominantly interacts with its intended target.[7] A lack of selectivity can lead to toxicity, while in some cases, controlled polypharmacology can be therapeutically advantageous.[8][9] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's biological activity and therapeutic potential.

This guide will focus on three pillars of cross-reactivity profiling:

  • Biochemical Kinase Panel Screening: To assess direct inhibitory activity against a broad range of purified kinases.

  • Cellular Target Engagement Assays: To confirm target interaction within a physiological context.

  • In Situ Proteomic Profiling: To identify off-targets in an unbiased manner within the native cellular environment.

For comparative purposes, we will consider two hypothetical analogs of this compound:

  • Compound A: A highly selective inhibitor of a specific kinase (e.g., a hypothetical "Kinase X").

  • Compound B: A multi-targeted inhibitor designed to engage a small, defined set of kinases.

I. Biochemical Kinase Panel Screening: The First Pass

The most direct way to assess the selectivity of a kinase inhibitor is to test its activity against a large panel of purified kinases. This provides a broad overview of its potential targets and off-targets across the kinome.

Experimental Rationale

The choice of a kinase panel is critical. A comprehensive panel should include representatives from all major kinase families. The assay format is typically a radiometric or fluorescence-based method that measures the inhibition of substrate phosphorylation.[4][7] It is standard practice to perform these assays at an ATP concentration that approximates the Michaelis constant (Km) for each kinase, as this allows for a more direct comparison of inhibitor potencies (IC50 values) by reflecting their intrinsic affinities.[4][9]

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions to achieve final assay concentrations ranging from 1 nM to 10 µM.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: Add the diluted this compound or control compounds (e.g., Staurosporine as a non-selective control) to the reaction wells. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Presentation and Interpretation

The results of a kinase panel screen are often visualized as a dendrogram or a table summarizing the IC50 values for each kinase.

Table 1: Hypothetical Kinase Panel Data for this compound and Comparators

Kinase TargetThis compound (IC50, nM)Compound A (IC50, nM)Compound B (IC50, nM)
Kinase X151050
Kinase Y500>10,00075
Kinase Z2,500>10,000>10,000
... (400+ other kinases)>10,000>10,000>10,000

This table allows for a direct comparison of the selectivity profiles. In this hypothetical scenario, this compound shows good selectivity for Kinase X over Kinase Y and Z, but is less selective than Compound A. Compound B demonstrates a multi-targeted profile.

II. Cellular Target Engagement: Verifying Interaction in a Biological Context

While biochemical assays are crucial, they do not fully recapitulate the cellular environment. Cellular target engagement assays are essential to confirm that the inhibitor can enter the cell and bind to its intended target at relevant concentrations.

Experimental Rationale

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells. It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature (Tm).

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization of Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Cell Treatment (Compound vs. Vehicle) B 2. Heat Treatment (Temperature Gradient) A->B Incubation C 3. Cell Lysis & Centrifugation B->C Protein Denaturation D 4. Western Blot (Soluble Fraction) C->D Isolate Soluble Protein E 5. Data Analysis (Melting Curve Shift) D->E Quantify Protein Levels

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

III. In Situ Proteomic Profiling: Unbiased Off-Target Identification

To gain a comprehensive and unbiased view of a compound's interactions within the proteome, advanced mass spectrometry-based techniques can be employed. This approach can reveal unexpected off-targets that may not be present in a standard kinase panel.

Experimental Rationale

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics approach to identify the targets of covalent inhibitors. For non-covalent inhibitors like many thiazole derivatives, a competitive ABPP approach is often used. This involves using a broad-spectrum covalent probe that targets a specific class of enzymes (e.g., kinases) and assessing how the test compound competes for binding.

Step-by-Step Protocol: Competitive Activity-Based Protein Profiling
  • Cell Treatment: Treat live cells with this compound across a range of concentrations.

  • Probe Labeling: Add a broad-spectrum kinase probe (e.g., a desthiobiotin-labeled acyl phosphate) to the cells to covalently label the active sites of accessible kinases.

  • Cell Lysis and Enrichment: Lyse the cells and enrich the probe-labeled proteins using streptavidin affinity chromatography.

  • Proteomic Analysis: Digest the enriched proteins and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each identified kinase in the compound-treated samples compared to the vehicle control. A decrease in the abundance of a kinase in the treated sample indicates that the compound has bound to that kinase and prevented its labeling by the probe.

Data Presentation and Interpretation

The results of a competitive ABPP experiment can be presented in a volcano plot, highlighting proteins that are significantly and dose-dependently competed for by the test compound.

Table 2: Hypothetical Off-Targets Identified by Competitive ABPP for this compound

ProteinFunctionFold Change (1 µM)p-value
Kinase XTarget Kinase-10.2<0.001
Kinase YOff-Target Kinase-3.5<0.05
Non-kinase Protein ZUnexpected Off-Target-2.8<0.05

This data can reveal both expected and unexpected off-targets, providing a more complete picture of the compound's cellular interactions.

Comparative Analysis and Path Forward

A comprehensive cross-reactivity profile for this compound requires the integration of data from all three experimental approaches.

Decision_Tree Start This compound Biochem Biochemical Kinase Panel Start->Biochem Cellular Cellular Target Engagement (e.g., CETSA) Biochem->Cellular Confirm On-Target Activity Proteomics In Situ Proteomics (e.g., ABPP) Cellular->Proteomics Unbiased Off-Target ID Selective Selective Profile (Proceed with Development) Proteomics->Selective High Selectivity NonSelective Non-Selective Profile (Consider SAR Optimization) Proteomics->NonSelective Significant Off-Targets

Caption: Integrated workflow for cross-reactivity profiling.

By systematically applying these methodologies, researchers can build a robust and reliable selectivity profile for this compound and its analogs. This data is indispensable for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutic agents.

References

A Comparative Guide to CDK4/6 Inhibition: Thiazolo[5,4-c]pyridin-2-amine Derivatives versus Palbociclib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. Palbociclib (Ibrance®), the first FDA-approved CDK4/6 inhibitor, has set a clinical benchmark.[1][2] Concurrently, ongoing research has unveiled novel chemical scaffolds with potent and selective CDK4/6 inhibitory activity, among which Thiazolo[5,4-c]pyridin-2-amine derivatives have shown considerable promise.

This guide provides a detailed, objective comparison of a representative this compound derivative and the established drug, Palbociclib. We will delve into their mechanisms of action, compare their biochemical and cellular activities with supporting experimental data, and provide detailed protocols for key validation assays.

The Central Role of the CDK4/6-Rb Axis in Cell Cycle Control

The progression of the cell cycle is a tightly regulated process, with the transition from the G1 (first gap) phase to the S (synthesis) phase being a critical checkpoint. This transition is primarily governed by the activity of the CDK4/6-Cyclin D complex. In response to mitogenic signals, this complex phosphorylates the Retinoblastoma protein (Rb).[3] Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry.[3] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[4] Both Palbociclib and this compound derivatives exert their therapeutic effect by inhibiting CDK4/6, thereby preventing Rb phosphorylation and inducing G1 cell cycle arrest.

CDK4_6_Pathway cluster_0 Upstream Mitogenic Signals cluster_1 G1 Phase Growth_Factors Growth Factors CyclinD Cyclin D Growth_Factors->CyclinD Upregulates CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD Activates CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb pRb (Inactive) Rb->pRb E2F E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Rb_E2F Rb-E2F Complex Rb_E2F->Rb Rb_E2F->E2F pRb->E2F Releases Inhibitors This compound Palbociclib Inhibitors->CDK46_CyclinD Inhibits

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of CDK4/6 inhibitors.

Head-to-Head: Biochemical and Cellular Performance

The true measure of a CDK4/6 inhibitor lies in its potency, selectivity, and cellular efficacy. The following tables summarize available data for a potent this compound derivative and Palbociclib. It is important to note that while this data provides a strong comparative basis, the experimental conditions may have varied between studies.

Table 1: Biochemical Potency (Kinase Inhibition)
CompoundTargetKᵢ (nM)IC₅₀ (nM)Selectivity (CDK4 vs. CDK6)
This compound derivative (Cmpd 78) CDK41-~34-fold for CDK4
CDK634-
Palbociclib CDK4-11~1.5-fold for CDK4
CDK6-16

Data for this compound derivative (Cmpd 78) is sourced from Tadesse et al. (2017).[5] Data for Palbociclib is compiled from various preclinical studies.[6]

The this compound derivative demonstrates exceptional potency against CDK4, with a Kᵢ value in the low nanomolar range, and exhibits a notable selectivity for CDK4 over CDK6.[5] Palbociclib shows comparable potency against both CDK4 and CDK6.[6]

Table 2: Anti-proliferative Activity in Cancer Cell Lines
CompoundCell LineGI₅₀ (nM)
This compound derivative (Cmpd 78) MV4-11 (Leukemia)23
Palbociclib MCF-7 (Breast Cancer)79.4

Data for this compound derivative (Cmpd 78) is sourced from Tadesse et al. (2017).[5] Data for Palbociclib is from a study by Revvity.[7]

In cellular assays, the this compound derivative shows potent anti-proliferative activity.[5] Direct comparison of GI₅₀ values should be approached with caution due to the use of different cell lines and assay conditions. However, both compounds demonstrate efficacy in the nanomolar range.

Experimental Validation: A Senior Application Scientist's Perspective

To rigorously compare novel CDK4/6 inhibitors like this compound derivatives with established drugs such as Palbociclib, a multi-faceted experimental approach is essential. Here, we outline the causality behind the experimental choices and provide detailed protocols.

Biochemical Kinase Inhibition Assay

Rationale: This is the primary assay to determine the direct inhibitory effect of a compound on the target enzymes, CDK4 and CDK6. It provides crucial data on potency (IC₅₀ or Kᵢ) and selectivity. The choice of a fluorescence-based or radiometric assay depends on laboratory capabilities and throughput requirements.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant CDK4/6-Cyclin D - Rb Substrate - ATP - Test Compound Dilutions Start->Prepare_Reagents Incubate Incubate Compound with CDK4/6-Cyclin D Prepare_Reagents->Incubate Add_Substrate_ATP Add Rb Substrate and ATP to Initiate Reaction Incubate->Add_Substrate_ATP Incubate_Reaction Incubate at 37°C Add_Substrate_ATP->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Phosphorylation Detect Phosphorylated Rb (e.g., Fluorescence, Radioactivity) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data and Calculate IC₅₀/Kᵢ Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical biochemical kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound (this compound derivative and Palbociclib) and a vehicle control (e.g., DMSO) in assay buffer.

    • Prepare a solution of recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme in kinase assay buffer.

    • Prepare a solution of a suitable substrate, such as a recombinant Rb protein fragment, in the same buffer.

    • Prepare a solution of ATP.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound dilutions.

    • Add the CDK4/6-Cyclin D enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the Rb substrate and ATP solution.

    • Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).

  • Detection:

    • Stop the reaction.

    • Quantify the amount of phosphorylated Rb substrate using a suitable detection method, such as a fluorescence-based assay (e.g., HTRF) or a radiometric assay measuring the incorporation of ³²P from [γ-³²P]ATP.[7][8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Cellular Proliferation Assay (SRB or MTT)

Rationale: Moving from a biochemical to a cellular context is critical to assess a compound's ability to penetrate cell membranes and exert its anti-proliferative effect. The Sulforhodamine B (SRB) and MTT assays are colorimetric methods that measure cell density and metabolic activity, respectively, as indicators of cell viability.[9]

Detailed Protocol (SRB Assay):

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control.

  • Cell Fixation:

    • Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry.

  • Staining:

    • Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Absorbance Measurement:

    • Solubilize the bound SRB dye with 10 mM Tris base solution.

    • Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

Western Blot Analysis of Rb Phosphorylation

Rationale: To confirm the on-target mechanism of action, it is essential to demonstrate that the compound inhibits the phosphorylation of Rb in a cellular context. Western blotting allows for the specific detection of both total Rb and its phosphorylated forms.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the test compounds for a defined period (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for phospho-Rb (e.g., Ser780, Ser807/811) and total Rb overnight at 4°C.[10]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.

Cell Cycle Analysis by Flow Cytometry

Rationale: A direct consequence of CDK4/6 inhibition is G1 phase cell cycle arrest. Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Detailed Protocol:

  • Cell Treatment:

    • Treat cells with the test compounds for a duration that allows for cell cycle arrest (e.g., 24-48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis:

    • Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion: A Promising Alternative in CDK4/6 Inhibition

Palbociclib has undoubtedly revolutionized the treatment of HR+/HER2- breast cancer. However, the quest for novel inhibitors with improved potency, selectivity, and potentially different resistance profiles is a continuous endeavor in drug discovery. The this compound scaffold represents a promising class of CDK4/6 inhibitors, with preclinical data demonstrating potent enzymatic and cellular activity.[5] The rigorous application of the described experimental protocols is paramount in directly comparing such novel compounds with the established clinical standard, Palbociclib. Further in-vivo studies and comprehensive selectivity profiling will be crucial in determining the full therapeutic potential of these emerging inhibitors.

References

A Comparative In Vivo Efficacy Analysis: Thiazolo[5,4-c]pyridin-2-amine Derivatives Versus the Benchmark Kinase Inhibitor Imatinib

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with superior efficacy and the ability to overcome resistance remains a paramount objective. This guide provides a comparative analysis of the in vivo efficacy of an emerging class of compounds, Thiazolo[5,4-c]pyridin-2-amine derivatives, against the well-established tyrosine kinase inhibitor, imatinib. While extensive in vivo data solidifies imatinib's position as a cornerstone of cancer treatment, the in vivo evaluation of this compound derivatives is still in its nascent stages. This guide will synthesize the available preclinical data, outline the mechanistic rationale for their potential efficacy, and provide detailed experimental protocols to facilitate future in vivo comparative studies.

Imatinib: The Established Paradigm of Targeted Tyrosine Kinase Inhibition

Imatinib, marketed under the brand name Gleevec®, represents a landmark achievement in targeted cancer therapy.[1] Its primary mechanism of action involves the potent and selective inhibition of a small number of tyrosine kinases, most notably BCR-ABL, c-KIT, and PDGF-R (platelet-derived growth factor receptor).[2] The constitutive activation of these kinases is a critical driver in the pathogenesis of various malignancies.

The in vivo efficacy of imatinib is well-documented across a spectrum of cancers:

  • Chronic Myeloid Leukemia (CML): In CML, the BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the primary oncogenic driver. Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, preventing substrate phosphorylation and downstream signaling, which ultimately inhibits the proliferation of leukemic cells and induces apoptosis.[3]

  • Gastrointestinal Stromal Tumors (GIST): A majority of GISTs are characterized by gain-of-function mutations in the c-KIT receptor tyrosine kinase. Imatinib effectively inhibits the aberrant c-KIT signaling, leading to significant clinical responses in patients with advanced GIST.[4]

The preclinical in vivo evaluation of imatinib has been extensively performed in various animal models, most commonly in xenograft studies using immunodeficient mice bearing human tumor cell lines.

This compound Derivatives: An Emerging Class of Kinase Inhibitors

The this compound scaffold is a heterocyclic structure that has garnered interest in medicinal chemistry as a potential backbone for novel kinase inhibitors. While comprehensive in vivo efficacy data for this specific scaffold remains limited in the public domain, related structures such as thiazolo[5,4-b]pyridine and other 2-aminothiazole derivatives have demonstrated promising anticancer properties in preclinical studies.

Mechanistic Rationale and Potential Targets:

Derivatives of the broader thiazolopyridine and aminothiazole class have been shown to target a range of kinases, including those implicated in cancer cell proliferation and survival. For instance, some thiazole-containing compounds have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[5] Additionally, related thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT, including mutations that confer resistance to imatinib, suggesting a potential application in overcoming drug resistance.[4] One study on a thiazolo[5,4-b]pyridine derivative demonstrated successful inhibition of tumor growth in a mice S180 homograft model, highlighting the in vivo potential of this class of compounds.[6]

Comparative In Vitro Activity:

While direct in vivo comparative data is lacking, in vitro studies on related thiazolo[5,4-b]pyridine derivatives have shown antiproliferative activities against c-KIT dependent cancer cells that were comparable or slightly higher than that of imatinib.[4] Notably, some of these derivatives exhibited significant activity against imatinib-resistant c-KIT mutants.[4]

Head-to-Head Comparison: A Data-Driven Perspective

Due to the absence of publicly available in vivo efficacy data for this compound derivatives, a direct, quantitative comparison with imatinib is not currently feasible. The following table summarizes the known attributes of both compound classes to provide a framework for future comparative studies.

FeatureImatinibThis compound Derivatives
Primary Targets BCR-ABL, c-KIT, PDGF-R[2]Putative targets include various kinases such as CDKs and potentially imatinib-resistant c-KIT mutants (based on related structures)[4][5]
In Vivo Efficacy Well-established in CML and GIST xenograft models[1]Data not available for the specific scaffold. Related thiazolo[5,4-b]pyridine derivatives have shown in vivo activity in a homograft model.[6]
Resistance Profile Resistance can develop through mutations in the target kinase domain.Potentially active against some imatinib-resistant mutations (based on in vitro data of related compounds).[4]

Experimental Workflows for In Vivo Efficacy Assessment

To rigorously evaluate the in vivo efficacy of this compound derivatives and enable a direct comparison with imatinib, standardized preclinical experimental designs are crucial. The following sections detail the methodologies for conducting such studies.

Signaling Pathways for Investigation

The following diagram illustrates the key signaling pathways targeted by imatinib and potentially by this compound derivatives, providing a basis for pharmacodynamic analysis in in vivo studies.

Kinase Signaling Pathways Figure 1: Key Signaling Pathways in CML and GIST cluster_CML Chronic Myeloid Leukemia (CML) cluster_GIST Gastrointestinal Stromal Tumors (GIST) BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 Pathway BCR_ABL->STAT5 PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway GRB2_SOS->RAS_RAF_MEK_ERK Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival STAT5->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival c_KIT c-KIT Receptor (Mutated) GIST_PI3K_AKT PI3K/AKT Pathway c_KIT->GIST_PI3K_AKT GIST_RAS_MAPK RAS/MAPK Pathway c_KIT->GIST_RAS_MAPK GIST_Proliferation_Survival Cell Proliferation & Survival GIST_PI3K_AKT->GIST_Proliferation_Survival GIST_RAS_MAPK->GIST_Proliferation_Survival Imatinib Imatinib Imatinib->BCR_ABL Inhibits Imatinib->c_KIT Inhibits Thiazolopyridine This compound Derivatives (Hypothesized) Thiazolopyridine->c_KIT Potential Inhibition

Caption: Key signaling pathways in CML and GIST targeted by imatinib.

In Vivo Xenograft Study Workflow

The following diagram outlines a typical workflow for a comparative in vivo efficacy study using a xenograft mouse model.

In Vivo Xenograft Workflow Figure 2: Workflow for Comparative In Vivo Efficacy Study cluster_treatments Treatment Arms start Start: Select Tumor Cell Line cell_culture Cell Culture and Expansion start->cell_culture implantation Subcutaneous Implantation of Tumor Cells into Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization Randomization into Treatment Groups (n=8-10 mice/group) tumor_growth->randomization treatment Treatment Administration (e.g., Oral Gavage) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring Vehicle Vehicle Control Imatinib Imatinib (Positive Control) Thiazolo_Derivative_Low Thiazolo Derivative (Low Dose) Thiazolo_Derivative_High Thiazolo Derivative (High Dose) endpoint Endpoint Reached (e.g., Tumor Size Limit, Study Duration) monitoring->endpoint analysis Tumor Excision and Pharmacodynamic/Histological Analysis endpoint->analysis data_analysis Data Analysis and Comparison of Efficacy analysis->data_analysis end End of Study data_analysis->end

Caption: A generalized workflow for conducting a comparative in vivo xenograft study.

Detailed Experimental Protocols

Protocol 1: Human Tumor Xenograft Model for In Vivo Efficacy Evaluation

Objective: To establish a human tumor xenograft model in immunodeficient mice to evaluate the in vivo antitumor efficacy of this compound derivatives in comparison to imatinib.

Materials:

  • Human cancer cell line (e.g., K562 for CML, GIST-T1 for GIST)

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Test compounds (this compound derivative, imatinib)

  • Vehicle for drug formulation

  • Calipers for tumor measurement

  • Anesthetic

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under standard conditions to achieve a sufficient number of cells for implantation.

  • Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Resuspend the cells in sterile phosphate-buffered saline (PBS) or serum-free medium, with or without Matrigel, at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.

  • Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle used for drug formulation according to the same schedule as the treatment groups.

    • Imatinib Group (Positive Control): Administer imatinib at a previously established effective dose (e.g., 50-100 mg/kg, orally, once or twice daily).[7][8]

    • This compound Derivative Groups: Administer the test compound at various dose levels (e.g., low, medium, and high doses) to determine a dose-response relationship. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's properties.

  • Efficacy Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight is a key indicator of treatment-related toxicity.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a specified maximum size, after a fixed duration of treatment, or if signs of excessive toxicity are observed.

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen for pharmacodynamic marker analysis (e.g., Western blotting to assess target kinase inhibition), and the remainder can be fixed in formalin for histological analysis.

Conclusion and Future Directions

Imatinib has undoubtedly transformed the treatment paradigm for specific malignancies by validating the principle of targeted kinase inhibition. While the in vivo efficacy of this compound derivatives remains to be definitively established, the promising in vitro data from structurally related compounds, particularly against imatinib-resistant targets, underscores the potential of this chemical scaffold.

The successful clinical translation of any novel kinase inhibitor hinges on rigorous preclinical in vivo validation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound derivatives. Future research should prioritize conducting head-to-head in vivo comparative studies against imatinib in relevant cancer models, including those harboring resistance mutations. Such studies are imperative to ascertain the true therapeutic potential of this emerging class of compounds and to guide their further development as next-generation targeted therapies.

References

Validating the Anticancer Efficacy of Thiazolo[5,4-c]pyridin-2-amine in Breast Cancer Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of a novel investigational compound, Thiazolo[5,4-c]pyridin-2-amine, in estrogen receptor-positive (ER+) breast cancer. We present a head-to-head comparison with a current standard-of-care agent, Palbociclib, leveraging established xenograft models to generate robust, decision-driving data for drug development professionals.

Introduction: The Rationale for Investigating this compound

The thiazolopyridine scaffold is a privileged structure in medicinal chemistry, with various derivatives demonstrating potent anticancer activities.[1][2] Many compounds incorporating this heterocyclic system have been shown to function as kinase inhibitors, a class of targeted therapeutics that has revolutionized oncology.[3][4] Based on structural similarities to known ATP-competitive inhibitors and preliminary in-silico modeling, this compound is hypothesized to exert its anticancer effects through the inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).

Dysregulation of the Cyclin D-CDK4/6-Rb pathway is a hallmark of ER+ breast cancer, making it a key therapeutic target.[5][6] The FDA-approved CDK4/6 inhibitor, Palbociclib, has demonstrated significant clinical benefit in this patient population.[7] This guide, therefore, outlines a rigorous in vivo validation strategy to assess the anti-tumor activity of this compound and compare its efficacy directly against Palbociclib.

Hypothesized Mechanism of Action

We postulate that this compound inhibits the kinase activity of the Cyclin D-CDK4/6 complex. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains active and bound to the E2F transcription factor, thereby preventing the expression of genes required for the G1-to-S phase transition and inducing cell cycle arrest.[5]

CDK46_Pathway cluster_0 G1 Phase cluster_1 S Phase Growth_Factors Mitogenic Stimuli (e.g., Estrogen) CyclinD_CDK46 Cyclin D-CDK4/6 Complex Growth_Factors->CyclinD_CDK46 pRb Phosphorylated Rb (Inactive) CyclinD_CDK46->pRb Phosphorylation Rb_E2F Active Rb-E2F Complex G1_Arrest G1 Phase Arrest Rb_E2F->G1_Arrest E2F Free E2F pRb->E2F Release S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Thiazoloamine This compound Thiazoloamine->CyclinD_CDK46 Palbociclib Palbociclib Palbociclib->CyclinD_CDK46

Caption: Hypothesized mechanism of this compound via CDK4/6 pathway inhibition.

Comparative Experimental Design: A Xenograft Study

To robustly evaluate the in vivo efficacy of this compound, we propose a subcutaneous xenograft study using the well-characterized, ER+ human breast cancer cell line, MCF-7.[8] This model is known to be responsive to CDK4/6 inhibition and is a standard for evaluating endocrine and targeted therapies.[9]

Animal Model and Cell Line
  • Cell Line: MCF-7 (human breast adenocarcinoma), authenticated and verified to be free of mycoplasma.

  • Animal Strain: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks old.[10] These immunocompromised models are required to prevent rejection of the human tumor cells.

  • Estrogen Supplementation: MCF-7 tumor growth is estrogen-dependent.[11] Therefore, mice will be implanted with a slow-release 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously one week prior to tumor cell implantation.[11]

Study Groups and Treatment Regimen

The study will consist of four groups to provide a comprehensive comparison.

GroupTreatmentDoseRouteSchedule
1Vehicle ControlN/AOral GavageDaily (QD)
2This compound50 mg/kg (Hypothetical)Oral GavageDaily (QD)
3Palbociclib (Positive Control)20 mg/kgOral GavageDaily (QD)
4This compound + Palbociclib50 mg/kg + 20 mg/kgOral GavageDaily (QD)

Rationale for Dosing: The dose for this compound is hypothetical and should be determined from prior maximum tolerated dose (MTD) studies. The Palbociclib dose is based on effective doses reported in preclinical xenograft models.[9] The combination arm will assess potential synergistic or additive effects.

Experimental_Groups cluster_0 Treatment Groups (n=10 per group) Mouse_Model MCF-7 Xenograft (Nude Mice, n=40) Group1 Vehicle Control Mouse_Model->Group1 Randomization Group2 This compound Mouse_Model->Group2 Randomization Group3 Palbociclib Mouse_Model->Group3 Randomization Group4 Combination Therapy Mouse_Model->Group4 Randomization

Caption: Logical relationship of the experimental groups for the xenograft study.

Detailed Experimental Protocols

Adherence to standardized protocols is critical for the reproducibility and validity of the study.

Protocol 1: MCF-7 Xenograft Establishment
  • Cell Culture: Culture MCF-7 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[12]

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile, serum-free media.

  • Implantation: Resuspend cells in a 1:1 mixture of serum-free media and Matrigel® to a final concentration of 1 x 10^8 cells/mL.[13]

  • Injection: Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.[13]

  • Tumor Monitoring: Palpate the injection site twice weekly. Once tumors are palpable, begin measuring tumor dimensions with digital calipers.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into the four treatment groups.[14]

Protocol 2: Compound Formulation and Administration
  • Vehicle Preparation: A common vehicle for oral gavage of kinase inhibitors is a solution of 10% Captisol in a 50 mM citrate buffer (pH 5.0).[15] All compounds should be formulated in the same vehicle.

  • Dosing Solution Preparation: Calculate the required amount of each compound based on the mean body weight of each group. Prepare fresh dosing solutions daily.

  • Administration: Administer the calculated dose volume to each mouse via oral gavage once daily. The control group receives an equivalent volume of the vehicle.

Protocol 3: Efficacy and Tolerability Monitoring
  • Tumor Volume Measurement: Measure tumor length (L) and width (W) with digital calipers twice weekly. Calculate tumor volume using the formula: Volume = (L x W²) / 2.[12][16]

  • Body Weight: Record the body weight of each mouse twice weekly as a measure of systemic toxicity.

  • Clinical Observations: Monitor animals daily for any signs of distress or adverse effects.

  • Study Endpoint: The study will be terminated when tumors in the control group reach a predetermined volume (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).[14] Individual animals may be euthanized if tumor volume exceeds the limit or if signs of significant toxicity are observed.

Xenograft_Workflow Start Start: Nude Mice + Estrogen Pellet Implant Implant 1x10^7 MCF-7 Cells Start->Implant Monitor_Growth Monitor Tumor Growth Implant->Monitor_Growth Randomize Randomize when Tumor Volume = 100-150 mm³ Monitor_Growth->Randomize Treat Daily Dosing: - Vehicle - Thiazoloamine - Palbociclib - Combination Randomize->Treat Measure Measure Tumor Volume & Body Weight (2x/week) Treat->Measure Endpoint Endpoint Criteria Met? (e.g., Tumor > 2000 mm³) Measure->Endpoint Endpoint->Measure No Harvest Harvest Tumors & Tissues for Analysis Endpoint->Harvest Yes Analyze Data Analysis: - TGI - Biomarkers Harvest->Analyze End End Analyze->End

Caption: Step-by-step experimental workflow for the xenograft validation study.

Data Analysis and Interpretation

Quantitative analysis is essential for an objective comparison of the compounds.

Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI)

The primary measure of antitumor activity will be the Tumor Growth Inhibition (TGI), calculated at the end of the study.

TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100% [17]

This metric provides a clear comparison of the efficacy of each treatment relative to the vehicle control.

Comparative Data Presentation

The following table presents a hypothetical but realistic outcome of the proposed study, designed for clear comparison.

Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%) ± SEM
Vehicle Control2150 ± 250--2.5 ± 1.5
This compound (50 mg/kg)967 ± 18055%-4.0 ± 2.0
Palbociclib (20 mg/kg)1182 ± 21045%-5.5 ± 1.8
Combination430 ± 11080%-7.0 ± 2.5

Statistical Analysis: Tumor growth curves should be analyzed using repeated measures two-way ANOVA. Final tumor volumes and body weights can be compared using a one-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's). A p-value of <0.05 is typically considered statistically significant.

Secondary Endpoint: Biomarker Analysis

To validate the hypothesized mechanism of action, tumors harvested at the end of the study will be analyzed for target engagement and downstream pathway modulation.

  • Phospho-Rb (pRb) Levels: As a direct substrate of CDK4/6, a decrease in pRb levels is a key indicator of target engagement. This can be assessed by Western blot or immunohistochemistry (IHC) on tumor lysates or sections.

  • Ki-67 Staining: Ki-67 is a marker of cell proliferation. A reduction in the percentage of Ki-67 positive cells, as determined by IHC, would indicate a cytostatic effect consistent with G1 arrest.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validate the anticancer activity of the novel compound this compound in a clinically relevant xenograft model of ER+ breast cancer. By directly comparing its efficacy to the standard-of-care drug Palbociclib and probing its mechanism of action through biomarker analysis, researchers can generate the critical data needed to support its continued development.

The results of this study will provide a clear go/no-go decision point. A favorable outcome, such as superior or comparable efficacy to Palbociclib with a good safety profile, would strongly warrant further investigation, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, exploration in other cancer models, and eventual progression towards IND-enabling studies.

References

A Comparative Guide to the Kinase Selectivity Profile of Thiazolo[5,4-c]pyridin-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The Thiazolopyridine Scaffold: A Privileged Motif in Kinase Inhibition

The thiazole ring system is a recurring structural motif in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities, including anticancer properties through kinase inhibition.[1] The fusion of a thiazole ring with a pyridine moiety to form the Thiazolo[5,4-c]pyridine core creates a scaffold with the potential for specific interactions within the ATP-binding pocket of various kinases. The nitrogen atoms in both ring systems can act as hydrogen bond acceptors, while the amino group at the 2-position can serve as a crucial hydrogen bond donor, mimicking the adenine portion of ATP.

While direct data on Thiazolo[5,4-c]pyridin-2-amine is sparse, research on related isomers like Thiazolo[5,4-b]pyridine derivatives has revealed potent inhibitory activity against kinases such as c-KIT and phosphoinositide 3-kinases (PI3Ks).[2] This suggests that the broader thiazolopyridine scaffold is a promising starting point for the design of novel kinase inhibitors.

Comparative Kinase Selectivity Profiling: Thiazolopyridine Analogs vs. Established Inhibitors

To contextualize the potential of the this compound scaffold, it is instructive to compare it with the selectivity profiles of clinically successful kinase inhibitors. Imatinib and Dasatinib are both tyrosine kinase inhibitors, but with distinct selectivity profiles that have significant clinical implications.[3]

Imatinib (Gleevec®) was initially developed as a selective inhibitor of BCR-ABL for the treatment of chronic myeloid leukemia (CML).[4] However, it was later discovered to also potently inhibit other kinases such as c-KIT and PDGF-R, leading to its successful application in gastrointestinal stromal tumors (GIST).[3]

Dasatinib (Sprycel®) is a second-generation tyrosine kinase inhibitor with a broader selectivity profile than Imatinib.[5] It is a potent inhibitor of BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ, among others.[5][6] This broader activity can be beneficial in overcoming resistance to Imatinib but may also contribute to a different side-effect profile.[3]

Below is a comparative table summarizing the inhibitory activities (IC50 or Kd values) of Imatinib and Dasatinib against a representative panel of kinases. This data, compiled from various public sources, serves as a benchmark for what a researcher might expect or aim for when profiling a novel Thiazolopyridine-based inhibitor.

Kinase TargetImatinib (nM)Dasatinib (nM)Potential Relevance for Thiazolopyridine Scaffold
ABL1 25-100<1Primary target for CML; demonstrates the potential for high-affinity binding.
c-KIT 100-5001-10A known target for Thiazolo[5,4-b]pyridine derivatives; a key target in GIST.[2]
PDGFRα 5-201-5Often co-inhibited with c-KIT; relevant for certain cancers.
PDGFRβ 20-100<1A target of both Imatinib and Dasatinib.
SRC >10,000<1A key differentiator; Dasatinib is a potent SRC inhibitor, while Imatinib is not.
VEGFR2 >1,00010-50A target for some Thiazolopyridine analogs; important in angiogenesis.
CDK4 >10,000>1,000While not primary targets for these drugs, related scaffolds have shown CDK4/6 inhibition.
PI3Kα >1,000>1,000Thiazolo[5,4-b]pyridines have shown potent PI3K inhibition.[2]

Note: The IC50/Kd values are approximate and can vary depending on the assay conditions. The data is aggregated from multiple sources for comparative purposes.

This table highlights the diverse selectivity profiles of established inhibitors. For a novel this compound analog, a key objective would be to determine its unique "fingerprint" across the kinome and to understand if it exhibits a narrow, targeted profile or a broader spectrum of activity.

Experimental Protocol: Kinase Selectivity Profiling using the ADP-Glo™ Kinase Assay

To experimentally determine the kinase inhibitory profile of this compound or its derivatives, a robust and high-throughput assay is required. The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous method to measure the activity of any ADP-generating enzyme, including kinases.[7]

Principle of the Assay:

The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then quantified in a luciferase-based reaction. The resulting luminescence is directly proportional to the amount of ADP produced and thus to the kinase activity.[8]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup (384-well plate format):

    • To each well, add 2.5 µL of 2x kinase/buffer solution.

    • Add 1 µL of the test compound at various concentrations.

    • Add 2.5 µL of 2x substrate/ATP solution to initiate the reaction.

    • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.[9]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Self-Validating System:

To ensure the integrity of the results, each assay plate should include the following controls:

  • No-Enzyme Control: To determine the background signal.

  • No-Inhibitor (DMSO) Control: Represents 100% kinase activity.

  • Positive Control Inhibitor: A known inhibitor of the target kinase to validate the assay's sensitivity.

Visualizing the Biological Context: Relevant Signaling Pathways

The therapeutic potential of a kinase inhibitor is intrinsically linked to its ability to modulate specific signaling pathways that are dysregulated in disease. Given that analogs of the Thiazolopyridine scaffold have shown activity against c-KIT and CDKs, understanding these pathways is crucial.

c-KIT Signaling Pathway:

The c-KIT receptor tyrosine kinase is a key regulator of cell survival, proliferation, and differentiation in various cell types.[10] Dysregulation of the c-KIT signaling pathway is a hallmark of several cancers, including GIST.

c_KIT_Pathway SCF SCF cKIT c-KIT Receptor SCF->cKIT binds RAS RAS cKIT->RAS PI3K PI3K cKIT->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified c-KIT signaling pathway.

CDK4/6-Rb Signaling Pathway:

Cyclin-dependent kinases 4 and 6 (CDK4/6) are central to the regulation of the cell cycle.[11] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.

CDK4_6_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD upregulates CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1S G1-S Transition E2F->G1S promotes

Caption: The CDK4/6-Rb cell cycle pathway.

Conclusion

The this compound scaffold represents a compelling starting point for the development of novel kinase inhibitors. While a comprehensive selectivity profile for the parent compound is yet to be publicly detailed, the analysis of structurally related compounds and a comparative framework against established drugs like Imatinib and Dasatinib provide valuable insights into its potential. The provided experimental protocol for kinase profiling offers a clear path for researchers to empirically determine the activity and selectivity of their own this compound derivatives. By understanding the intricacies of relevant signaling pathways, researchers can better position their novel compounds for therapeutic applications in oncology and other diseases driven by aberrant kinase activity.

References

A Senior Application Scientist's Guide to Benchmarking Thiazolo[5,4-c]pyridin-2-amine Derivatives Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Superior Kinase Inhibitors

In the landscape of modern drug discovery, protein kinases remain a paramount target class, particularly in oncology. Their dysregulation is a hallmark of many cancers, and the development of small molecule kinase inhibitors has revolutionized treatment paradigms. The thiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds.[1][2] Specifically, fused heterocyclic systems like the Thiazolo[5,4-c]pyridine core represent a promising frontier for developing novel kinase inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles. Derivatives such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have already shown significant promise as potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[3][4]

This guide provides a comprehensive framework for benchmarking a novel, hypothetical Thiazolo[5,4-c]pyridin-2-amine derivative, hereafter referred to as TPCA-Lead , against the established, FDA-approved CDK4/6 inhibitor, Palbociclib . The objective is to present a rigorous, multi-tiered evaluation strategy that moves from initial biochemical validation to cellular efficacy and preliminary safety profiling. This process is essential for making informed, data-driven decisions in the early stages of drug development.[5][6]

The Rationale: Why Benchmark Against the Standard of Care?

Benchmarking is a critical process in drug discovery that compares a new drug candidate's performance against historical data from similar drugs.[5] It provides essential context for a compound's activity and helps to identify potential advantages or liabilities. For TPCA-Lead, Palbociclib serves as the ideal benchmark. It is a first-in-class CDK4/6 inhibitor that has demonstrated significant clinical efficacy in HR+/HER2- breast cancer, primarily by preventing cell cycle progression from G1 to S phase.[4] Our goal is not merely to match Palbociclib's performance but to identify a superior profile in one or more key areas:

  • Enhanced Potency: Achieving lower IC50/GI50 values.

  • Improved Selectivity: Demonstrating less activity against off-target kinases to potentially reduce side effects.

  • Favorable ADME Properties: Exhibiting better absorption, distribution, metabolism, and excretion profiles for improved oral bioavailability and dosing schedules.

  • Novel Mechanism of Action: While targeting the same kinase, subtle differences in binding mode could overcome potential resistance mechanisms.

Tier 1: Biochemical Potency and Selectivity Assessment

The first step is to ascertain direct target engagement and potency in a controlled, cell-free environment. This removes the complexities of cellular uptake and metabolism, providing a clean measure of enzymatic inhibition.[7]

Experimental Workflow: Biochemical Screening

G cluster_0 Biochemical Evaluation start Synthesize & Purify TPCA-Lead assay_dev Primary Assay: CDK4/Cyclin D1 Kinase Assay (TR-FRET) start->assay_dev ic50_det Determine IC50 Values (TPCA-Lead vs. Palbociclib) assay_dev->ic50_det selectivity Kinase Selectivity Panel (e.g., KINOMEscan®) ic50_det->selectivity data_analysis Analyze Potency & Selectivity Profile selectivity->data_analysis

Caption: Workflow for biochemical characterization of TPCA-Lead.

Protocol 1: In Vitro CDK4/Cyclin D1 Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for quantifying kinase activity.[8] They measure the phosphorylation of a substrate by detecting the proximity of two fluorescently labeled antibodies, one binding the substrate and the other binding the phosphorylated motif.

Methodology:

  • Reagents: Recombinant human CDK4/Cyclin D1 enzyme, biotinylated retinoblastoma (Rb) protein substrate, ATP, Europium (Eu)-labeled anti-Rb antibody, and Allophycocyanin (APC)-labeled anti-phospho-Rb antibody.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of TPCA-Lead and Palbociclib in DMSO. The final assay concentration should cover a range from 10 µM to 0.5 nM.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate mix to 5 µL of diluted compound. Initiate the reaction by adding 5 µL of ATP solution (at the Kₘ concentration for CDK4 to ensure data comparability).[7] Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA. Add the Eu and APC-labeled antibodies and incubate for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.

  • Analysis: Convert the signal ratio to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary: Biochemical Potency
CompoundTargetBiochemical IC50 (nM)
TPCA-Lead CDK4/Cyclin D13.5
Palbociclib CDK4/Cyclin D111.0
TPCA-Lead CDK6/Cyclin D35.2
Palbociclib CDK6/Cyclin D315.0

Data are hypothetical for illustrative purposes.

Interpretation: The hypothetical data suggest that TPCA-Lead is approximately 3-fold more potent than Palbociclib against both CDK4 and CDK6 in a direct enzymatic assay. This provides a strong rationale for advancing the compound to cell-based models.

Tier 2: Cell-Based Efficacy and Target Engagement

While biochemical assays confirm target inhibition, cell-based assays are essential to determine if a compound can penetrate the cell membrane, engage its target in a physiological context, and elicit a functional response.[9][10]

The CDK4/6-Retinoblastoma (Rb) Signaling Pathway

G GF Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D GF->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Forms Complex Rb Rb CDK46->Rb Phosphorylates (pRb) (Inactivates) E2F E2F Rb->E2F Releases G1_S G1-S Phase Transition & Cell Proliferation E2F->G1_S Activates Transcription Inhibitor TPCA-Lead / Palbociclib Inhibitor->CDK46 Inhibits

Caption: Simplified CDK4/6-Rb pathway controlling G1-S transition.

Protocol 2: Cell Proliferation Assay (MCF-7 Breast Cancer Cell Line)

MCF-7 is an estrogen-receptor-positive (ER+) breast cancer cell line that is dependent on the CDK4/6-Rb pathway for proliferation, making it an excellent model for testing CDK4/6 inhibitors.[11]

Methodology:

  • Cell Plating: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with the same 10-point serial dilutions of TPCA-Lead and Palbociclib used previously. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for 72 hours to allow for multiple cell cycles.

  • Viability Assessment: Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[13]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to DMSO-treated controls. Plot the data and determine the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.

Data Summary: Cellular Efficacy
CompoundCell LineCellular GI50 (nM)
TPCA-Lead MCF-725
Palbociclib MCF-780

Data are hypothetical for illustrative purposes.

Interpretation: The cellular data corroborate the biochemical findings. TPCA-Lead demonstrates superior anti-proliferative activity in a relevant cancer cell line, suggesting excellent cell permeability and on-target activity. The shift from biochemical IC50 to cellular GI50 is expected and reflects the complexities of the cellular environment.

Tier 3: Preliminary ADME and Toxicological Profiling (In Silico & In Vitro)

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is crucial to avoid late-stage failures.[14] In silico models and simple in vitro assays can provide valuable predictive data.[15]

Protocol 3: In Silico and In Vitro ADME/Tox

Methodology:

  • In Silico Prediction: Utilize computational software (e.g., SwissADME, pkCSM) to predict key druglikeness parameters based on the chemical structure of TPCA-Lead. This includes predictions for properties like Lipinski's Rule of Five, gastrointestinal (GI) absorption, and potential for CYP450 enzyme inhibition.

  • Metabolic Stability Assay: Incubate TPCA-Lead with human liver microsomes (HLM), which contain key drug-metabolizing enzymes.[16] Quantify the disappearance of the parent compound over time using LC-MS/MS to determine its intrinsic clearance and predict its in vivo half-life.

  • Cytotoxicity Assay: Assess general cytotoxicity in a non-cancerous cell line, such as human fibroblasts (BJ), to determine if the anti-proliferative effect is specific to cancer cells. Use the same proliferation assay protocol as described for MCF-7.

Data Summary: Preliminary ADME/Tox Profile
ParameterTPCA-LeadPalbociclib (Reference Values)Assessment
Lipinski's Rule of Five 0 Violations0 ViolationsDruglike
Predicted GI Absorption HighHighFavorable
HLM Stability (t½, min) 45~30Moderate-to-High Stability
Predicted CYP2D6 Inhibitor NoYesPotential for fewer drug-drug interactions
Cytotoxicity (BJ cells, GI50) >10,000 nM>10,000 nMLow general cytotoxicity

Data are hypothetical for illustrative purposes.

Interpretation: TPCA-Lead exhibits a promising early ADME/Tox profile. Its predicted high GI absorption and good metabolic stability suggest potential for oral bioavailability. Crucially, the lack of predicted CYP2D6 inhibition could represent a significant safety advantage over Palbociclib, reducing the risk of adverse drug-drug interactions.

Conclusion and Future Directions

This structured benchmarking guide demonstrates a comprehensive evaluation of the novel this compound derivative, TPCA-Lead, against the standard-of-care drug, Palbociclib. Based on the presented hypothetical data, TPCA-Lead emerges as a highly promising candidate, exhibiting:

  • Superior biochemical and cellular potency.

  • A favorable in silico ADME profile.

  • A potential safety advantage regarding CYP-mediated drug interactions.

These results provide a solid foundation for advancing TPCA-Lead to the next stages of preclinical development. The logical next steps would include:

  • In vivo Pharmacokinetic (PK) Studies: To determine oral bioavailability, half-life, and exposure in animal models.

  • In vivo Efficacy Studies: To assess tumor growth inhibition in a mouse xenograft model using MCF-7 cells.

  • Expanded Selectivity Profiling: To confirm the kinase selectivity profile against a broader panel.

  • Off-Target Liability Screening: To identify any potential interactions with other receptors or channels.

By adhering to a rigorous, data-driven benchmarking strategy, researchers can effectively identify and prioritize drug candidates with the highest probability of clinical success.[17]

References

A Researcher's Guide to the Synthesis and Biological Evaluation of Thiazolo[5,4-c]pyridin-2-amines: Navigating Synthesis and Ensuring Data Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

The thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its derivatives have shown promise across a spectrum of therapeutic areas, acting as kinase inhibitors, anticoagulants, and selective adrenoceptor agonists. However, the successful translation of these promising molecules from the bench to preclinical and clinical studies hinges on the robustness and reproducibility of both their chemical synthesis and their biological characterization. This guide provides a comparative analysis of common synthetic routes and biological assays for thiazolo[5,4-c]pyridin-2-amine derivatives, with a focus on the critical parameters that influence experimental reproducibility.

Part 1: Comparative Analysis of Synthetic Routes for the Thiazolo[5,4-c]pyridine Core

The construction of the thiazolo[5,4-c]pyridine ring system can be approached through several synthetic strategies. The choice of a particular route often depends on the desired substitution pattern, scalability, and the availability of starting materials. Below, we compare some of the frequently employed methods.

A common and versatile approach involves the construction of the thiazole ring onto a pre-functionalized pyridine. For instance, the Hantzsch thiazole synthesis, which involves the reaction of a haloketone with a thioamide, is a well-established method.[1] Another powerful strategy is the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to link the thiazole and pyridine rings.[1] The final introduction of the 2-amino group can often be achieved via a Buchwald-Hartwig amination.[1]

A notable one-pot synthesis of thiazolo[5,4-b]pyridines, an isomeric scaffold, has been reported starting from chloronitropyridines and thioamides or thioureas, which could potentially be adapted for the [5,4-c] isomer.[2][3] For the synthesis of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives, the Bischler-Napieralski reaction has been effectively utilized to construct the core ring system.[4] More recently, the use of green solvents like sabinene, coupled with microwave activation, has been explored for the synthesis of related thiazolo[5,4-b]pyridines, offering a more environmentally friendly approach.[5]

Table 1: Comparison of Synthetic Routes to Thiazolo[5,4-c]pyridine Derivatives

Synthetic StrategyKey ReactionsStarting MaterialsReported YieldsAdvantagesPotential Reproducibility Challenges
Hantzsch Thiazole Synthesis Thioamide + α-haloketoneSubstituted pyridines, thioamidesModerate to GoodWell-established, good for diverse substitutionsAvailability and stability of α-haloketones, regioselectivity
Palladium Cross-Coupling Suzuki, Stille, Buchwald-HartwigHalogenated pyridines, thiazole boronic acids/stannanesGood to ExcellentHigh yields, broad substrate scopeCatalyst poisoning, ligand sensitivity, metal contamination
Bischler-Napieralski Reaction Cyclization of an N-acyl-β-arylethylamineSubstituted piperidonesModerateEffective for tetrahydro derivatives[4]Harsh reaction conditions (strong acid, high temp)
One-Pot from Chloronitropyridines Condensation and cyclizationChloronitropyridines, thioamides/thioureasGoodConvergent, reduced purification steps[2][3]Control of side reactions, purification of the final product
Microwave-Assisted/Green Solvents Thermal or microwave activation3-amino-2-chloropyridines, isothiocyanatesGoodFaster reaction times, environmentally friendly[5]Specialized equipment, solvent compatibility with substrates
Experimental Protocol: Representative Synthesis of a 4,5,6,7-Tetrahydrothis compound Derivative

This protocol is a generalized representation based on the principles of the Bischler-Napieralski reaction for constructing the tetrahydrothiazolo[5,4-c]pyridine core.[4]

  • Step 1: N-Acylation. To a solution of a substituted 4-piperidone in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and an acylating agent (e.g., chloroacetyl chloride) at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Step 2: Thioamide Formation. The resulting α-chloro-N-acylpiperidone is then reacted with a source of sulfur (e.g., Lawesson's reagent or P4S10) in a solvent like toluene or THF, typically at elevated temperatures, to form the corresponding thioamide.

  • Step 3: Cyclization (Bischler-Napieralski). The crude thioamide is dissolved in a dehydrating acid, such as polyphosphoric acid or Eaton's reagent, and heated to induce cyclization to the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring system.

  • Step 4: Aromatization/Final Functionalization (if applicable). Depending on the desired final product, subsequent steps may involve aromatization of the pyridine ring or further functionalization of the 2-amino group.

  • Purification. The final compound is purified by column chromatography on silica gel.

Causality in Experimental Choices:
  • Choice of Solvent: Aprotic solvents are used in the acylation step to prevent reaction with the acylating agent. Higher boiling point solvents are chosen for thioamide formation and cyclization to facilitate the reaction kinetics.

  • Choice of Reagents: The selection of the acylating agent and the sulfur source can influence the efficiency of the respective steps. The strength of the dehydrating acid in the cyclization step is critical for achieving good yields without product degradation.

  • Temperature Control: Initial acylation is performed at low temperatures to control the exothermic reaction. Subsequent steps often require heating to overcome the activation energy of the reactions.

Diagram 1: General Synthetic Workflow

G cluster_synthesis Synthesis of this compound start Starting Materials (e.g., Substituted Pyridine) step1 Functional Group Interconversion start->step1 step2 Thiazole Ring Formation (e.g., Hantzsch Synthesis) step1->step2 step3 Final Modification (e.g., Amination) step2->step3 product This compound Derivative step3->product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Part 2: Biological Activity and Assay Reproducibility

Thiazolo[5,4-c]pyridine derivatives have been investigated for a variety of biological activities. The reproducibility of these findings is paramount for their validation as potential drug candidates.

Table 2: Reported Biological Activities of Thiazolo[5,4-c]pyridine Derivatives

Biological Target/ActivityDerivative ClassReported PotencyTherapeutic AreaReference
β3-Adrenoceptor Agonism 2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridinesSelective agonistsMetabolic diseases[4]
c-KIT Inhibition Thiazolo[5,4-b]pyridine derivativesPotent inhibitors (overcoming imatinib resistance)Oncology[6]
Factor Xa Inhibition 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine derivativesOrally active inhibitorsThrombosis[7]
Antimicrobial Activity Thiazolo[4,5-b]pyridin-5-onesModerate activity against various strainsInfectious diseases[8]
Met Inhibitory Activity Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivativeAntagonist activityOncology[9]
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase, such as c-KIT.[1][6]

  • Reagent Preparation: Prepare a reaction buffer specific to the kinase of interest. Serially dilute the test compound in DMSO to create a concentration gradient.

  • Reaction Setup: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide), and the test compound at various concentrations.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined duration.

  • Reaction Termination: Stop the reaction by adding a stop solution, such as EDTA.

  • Detection: Quantify kinase activity by measuring the amount of phosphorylated substrate. This can be achieved using various detection methods, including luminescence-based or fluorescence-based assays.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Ensuring Trustworthiness in Biological Assays:
  • Positive and Negative Controls: Always include a known inhibitor of the kinase as a positive control and a vehicle control (e.g., DMSO) as a negative control.

  • Assay Validation: The assay should be validated for its linearity, sensitivity, and reproducibility before screening test compounds.

  • Compound Quality: Ensure the purity and identity of the test compound, as impurities can lead to false-positive or false-negative results. The compound 5-methyl-4,5,6,7-tetrahydrothis compound is a known research chemical and an intermediate in the synthesis of the anticoagulant Edoxaban.[10][11]

Diagram 2: A Representative Signaling Pathway

G cluster_pathway Simplified Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., c-KIT) ligand->receptor Activation substrate Downstream Substrate receptor->substrate Phosphorylation response Cellular Response (e.g., Proliferation) substrate->response inhibitor Thiazolo[5,4-c]pyridine Inhibitor inhibitor->receptor Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a Thiazolo[5,4-c]pyridine derivative.

Part 3: Addressing Reproducibility - A Senior Scientist's Perspective

While published methods provide a valuable starting point, achieving consistent results requires a deeper understanding of the critical parameters that can influence the outcome of both synthesis and biological testing.

Synthesis Reproducibility:
  • Purity of Starting Materials: The purity of commercially available starting materials can vary between suppliers and even between batches from the same supplier. It is crucial to characterize starting materials upon receipt.

  • Reaction Monitoring: Relying solely on reaction time can be misleading. Thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy should be used to monitor reaction progress to determine the optimal reaction time.[12]

  • Purification Methods: The choice of purification method (e.g., recrystallization vs. column chromatography) and the specific conditions (e.g., solvent system for chromatography) can significantly impact the purity of the final compound.[13]

  • Scale-Up Effects: Reactions that perform well on a small scale may not be directly translatable to a larger scale. Heat transfer, mixing, and addition rates become more critical as the scale increases.

Biological Data Reproducibility:
  • Cell Line Authentication: When using cell-based assays, it is essential to periodically authenticate the cell lines to ensure they have not been misidentified or cross-contaminated.

  • Reagent Variability: The activity of enzymes, the quality of antibodies, and the concentration of ATP can all vary. It is important to qualify new batches of critical reagents.

  • Assay Conditions: Minor variations in incubation times, temperatures, and cell densities can lead to significant differences in results. Strict adherence to a detailed, validated protocol is necessary.

  • Data Analysis: The method used to calculate IC50 values and perform statistical analysis should be consistent and clearly reported.

By carefully controlling these variables, researchers can enhance the reproducibility of their findings and contribute to the development of robust and reliable data for this important class of compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Thiazolo[5,4-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Thiazolo[5,4-c]pyridin-2-amine. Developed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safe and compliant management of this chemical waste. Adherence to these protocols is critical for minimizing risks to personnel and the environment.

Hazard Assessment and Precautionary Measures

Assumed Hazards:

  • Toxicity: Potentially harmful if swallowed, in contact with skin, or inhaled.[1][2][3]

  • Irritation: May cause skin and serious eye irritation.[1][4][5]

  • Environmental: May be harmful to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, all personnel must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals.[6]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Eye and Face Protection: Use chemical safety goggles or a face shield.[1]

  • Skin and Body Protection: A lab coat must be worn, ensuring no skin is exposed.[1]

  • Respiratory Protection: In cases where dust or aerosols may be generated, a certified respirator should be used.[1]

Engineering Controls

All handling and disposal preparation should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][7] Proper ventilation is a key engineering control stipulated by OSHA's Laboratory Standard.[6]

Chemical Profile and Identification

A clear understanding of the chemical's properties is the first step in proper waste management.

ParameterValue
Chemical Name This compound
Molecular Formula C₆H₅N₃S
Assumed Hazard Class Toxic, Irritant, Environmental Hazard[1][2][3]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. The following protocol is designed to align with the Resource Conservation and Recovery Act (RCRA) guidelines established by the Environmental Protection Agency (EPA).[8]

Waste Identification and Segregation

The first critical step is to correctly identify and segregate the waste stream to prevent incompatible materials from mixing.

  • Solid Waste: This stream includes unused or expired compounds, as well as contaminated materials like weighing paper, gloves, and paper towels.[1][7]

  • Liquid Waste: This includes any solutions containing the dissolved compound and solvent rinses.[1][7] Do not mix with other waste streams unless compatibility has been confirmed.[7]

  • Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be placed in a designated sharps container.[7]

Containerization and Labeling

Proper containment and labeling are mandated by both the EPA and OSHA to ensure safe handling and disposal.[8][9]

  • Select Compatible Containers: Use containers that are chemically compatible with this compound. Avoid metal containers for acidic or basic solutions.[10][11] Containers must be in good condition, with no leaks or deterioration, and have a secure, leak-proof closure.[8][11]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[9] The accumulation start date should be marked on the label once waste is first added.[9]

  • Filling and Sealing: Do not overfill containers; leave at least 10% headspace to allow for expansion.[11] Keep containers securely closed at all times, except when adding waste.[11]

Storage and Accumulation

Designated satellite accumulation areas (SAAs) must be established at or near the point of waste generation.[9][11]

  • The SAA must be under the direct supervision of laboratory personnel.[10]

  • Store waste in a well-ventilated area, away from ignition sources and incompatible materials.[10]

  • Regularly inspect storage areas for any signs of leaks or container degradation.[8]

The following diagram illustrates the decision-making process for the disposal of this compound.

cluster_start Waste Generation cluster_identification Identification & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start Generation of This compound Waste identify Identify Waste Type start->identify solid_waste Solid Waste (Contaminated PPE, etc.) identify->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinses) identify->liquid_waste Liquid containerize_solid Place in Labeled Solid Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Liquid Waste Container liquid_waste->containerize_liquid store Store in Designated Satellite Accumulation Area containerize_solid->store containerize_liquid->store pickup Arrange for Pickup by Certified Hazardous Waste Vendor store->pickup

Caption: Decision workflow for the disposal of this compound waste.

Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8] The EPA has strict regulations against the sewering of hazardous waste pharmaceuticals.[12] All waste must be collected by a licensed hazardous waste disposal company.[13] It is the responsibility of the generating facility to ensure that the disposal vendor is certified and handles the waste in compliance with all federal, state, and local regulations.[14]

Contingency and Spill Response

In the event of a spill or accidental release, immediate and appropriate action is required to mitigate risks.

  • Evacuate and Alert: Immediately evacuate the affected area and alert colleagues and the laboratory supervisor.

  • Control the Source: If it is safe to do so, take steps to prevent further release.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Avoid generating dust from solid spills.[15]

  • Decontaminate: Clean the affected area thoroughly. All materials used for cleanup must be treated as hazardous waste and disposed of according to the procedures outlined in this guide.[7]

  • Seek Medical Attention: In case of personal exposure, remove contaminated clothing immediately and wash the affected skin area with copious amounts of water.[2] For eye contact, flush with water for at least 15 minutes.[5] Seek immediate medical attention and provide the Safety Data Sheet (if available for a similar compound) to the medical personnel.

Regulatory Compliance and the Chemical Hygiene Plan

This disposal guide should be incorporated into your institution's comprehensive Chemical Hygiene Plan (CHP), as required by the OSHA Laboratory Standard (29 CFR 1910.1450).[16][17] The CHP is a written program that outlines procedures, equipment, and work practices to protect employees from health hazards associated with the hazardous chemicals used in that particular workplace.[6][18] All laboratory personnel must be trained on the contents of the CHP and the specific hazards of the chemicals they handle.[6]

By adhering to these rigorous standards and procedures, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Thiazolo[5,4-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for the handling of Thiazolo[5,4-c]pyridin-2-amine. As a novel compound with significant potential in pharmaceutical research, it is imperative that all handling procedures prioritize the safety of laboratory personnel. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide is built upon a conservative hazard assessment, extrapolating data from its core structural motifs: aminopyridines and thiazoles. This approach ensures a robust margin of safety, treating the compound with the caution it warrants.

Our core mission is to empower researchers with the knowledge to work safely and effectively. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and functional understanding of the necessary safety protocols.

Hazard Assessment: A Conservative, Science-First Approach

The primary hazards associated with this compound are inferred from well-documented data on its structural analogues.

  • Aminopyridines: This class of compounds is known for high acute toxicity through oral, dermal, and inhalation routes. They can also be corrosive to the skin and eyes.[1]

  • Thiazole Derivatives: Compounds containing a thiazole ring can cause significant skin and respiratory irritation, with a noted risk of serious eye damage.[1][2]

Therefore, this compound must be handled as a substance with high acute toxicity and the potential to cause severe skin and eye irritation or burns .[1] All protocols outlined below are based on this conservative assessment.

Personal Protective Equipment (PPE): Your Primary Defense

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE for any task involving this compound.

Body Part Required PPE Specifications & Rationale
Hands Double Chemical-Resistant GlovesInner Glove: Nitrile. Outer Glove: Nitrile or Neoprene. This provides a robust barrier against dermal absorption, a key risk with aminopyridines.[1] Change outer glove immediately if contaminated.
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield must be worn over the goggles to protect against splashes when handling solutions or potential dust dispersal.[1][3]
Body Flame-Resistant Laboratory CoatMust be fully buttoned with tight-fitting cuffs. A flame-resistant coat is recommended as a best practice when working with any chemical.
Respiratory NIOSH-Approved RespiratorA half-mask or full-face respirator with P100 (particulate) filters is required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine dust.[1][4]

Operational Protocols: From Preparation to Disposal

Adherence to a strict, step-by-step operational plan is critical for ensuring safety and experimental integrity.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to ensure complete protection before handling the compound.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Laboratory Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator: If required, perform a seal check on your respirator.

  • Goggles and Face Shield: Put on safety goggles, followed by the face shield.

  • Outer Gloves: Don the second pair of gloves (nitrile or neoprene), pulling the cuffs over the sleeves of the lab coat.

PPE_Donning_Sequence A 1. Hand Hygiene B 2. Inner Gloves A->B C 3. Lab Coat B->C D 4. Respirator (if required) C->D E 5. Goggles & Face Shield D->E F 6. Outer Gloves (over cuffs) E->F PPE_Doffing_Sequence A 1. Outer Gloves B 2. Face Shield A->B C 3. Lab Coat (inside out) B->C D 4. Goggles C->D E 5. Inner Gloves D->E F 6. Respirator (if worn) E->F G 7. Hand Hygiene F->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazolo[5,4-c]pyridin-2-amine
Reactant of Route 2
Thiazolo[5,4-c]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.